molecular formula C7H8Cl2N2O B563550 4-Chloro-N-methylpicolinamide hydrochloride CAS No. 882167-77-3

4-Chloro-N-methylpicolinamide hydrochloride

Cat. No.: B563550
CAS No.: 882167-77-3
M. Wt: 207.054
InChI Key: XGHILPUCRYAWIN-UHFFFAOYSA-N
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Description

4-Chloro-N-methylpicolinamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H8Cl2N2O and its molecular weight is 207.054. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-methylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7ClN2O.ClH/c1-9-7(11)6-4-5(8)2-3-10-6;/h2-4H,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHILPUCRYAWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675759
Record name 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

882167-77-3
Record name 2-Pyridinecarboxamide, 4-chloro-N-methyl-, hydrochloride (1:1)
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Record name 4-Chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1)
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Record name 4-Chloro-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
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Record name 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1)
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Foundational & Exploratory

Unraveling the Role of 4-Chloro-N-methylpicolinamide Hydrochloride in Oncology: From Synthetic Intermediate to Precursor of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-methylpicolinamide hydrochloride serves as a critical building block in the synthesis of numerous targeted cancer therapeutics. While its primary role is that of a synthetic intermediate, preliminary data suggests potential intrinsic anti-proliferative properties. This technical guide elucidates the known biological activities of 4-Chloro-N-methylpicolinamide and provides a comprehensive analysis of the mechanism of action of Sorafenib, a prominent multi-kinase inhibitor synthesized from this precursor. This document is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the significance of 4-Chloro-N-methylpicolinamide in the landscape of modern oncology.

4-Chloro-N-methylpicolinamide: A Key Synthetic Intermediate with Potential Biological Activity

4-Chloro-N-methylpicolinamide, and its hydrochloride salt, are pivotal intermediates in the manufacturing of advanced anti-cancer agents, most notably the multi-kinase inhibitors Sorafenib and Regorafenib.[1] While extensive research has focused on the pharmacological profiles of its derivatives, direct studies on the mechanism of action of this compound are limited.

Mechanism of Action of Sorafenib: A Potent Derivative

The profound impact of 4-Chloro-N-methylpicolinamide in oncology is best understood through the detailed mechanism of action of its derivatives. Sorafenib, a diaryl urea synthesized from this intermediate, is a potent multi-kinase inhibitor that targets key signaling pathways involved in tumor proliferation and angiogenesis.[3]

Inhibition of Tumor Cell Proliferation

Sorafenib effectively targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers.[3] By inhibiting RAF kinases, including C-RAF and mutant B-RAF, Sorafenib blocks the downstream signaling cascade that leads to cell proliferation.[4]

Inhibition of Angiogenesis

A crucial aspect of Sorafenib's anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It achieves this by targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[3] Inhibition of these receptors on endothelial cells disrupts the signaling required for the formation of new vasculature.

The dual action of Sorafenib, targeting both tumor cell proliferation and the blood supply that sustains the tumor, makes it an effective therapeutic agent against various solid tumors, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).

Quantitative Data: In Vitro Activity of Sorafenib and its Derivatives

The following tables summarize the in vitro efficacy of Sorafenib and other derivatives synthesized using 4-Chloro-N-methylpicolinamide against various cancer cell lines.

Table 1: IC50 Values of Sorafenib against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma5.20[5]
Caco-2Colorectal Adenocarcinoma13.80[5]
HT-29Colorectal Adenocarcinoma7.89[5]
MCF-7Breast Adenocarcinoma10.55[5]
A549Lung Carcinoma>10[5]
HCT116Colon CarcinomaNot specified[6]

Table 2: IC50 Values of Novel N-Methyl-4-phenoxypicolinamide Derivatives

CompoundA549 (Lung) IC50 (µM)H460 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)
8e 3.61.73.0
Sorafenib 5.84.26.1

Data from a study on novel N-methyl-4-phenoxypicolinamide derivatives, highlighting a compound (8e) with superior potency to Sorafenib in certain cell lines.

Experimental Protocols

Synthesis of 4-Chloro-N-methylpicolinamide

A common laboratory-scale synthesis involves the reaction of 4-chloropicolinoyl chloride with methylamine in a suitable solvent system.

  • Procedure: 4-Chloropicolinoyl chloride is added portion-wise to a solution of methylamine in a mixture of tetrahydrofuran and methanol at 0 °C. The reaction mixture is stirred at ambient temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over sodium sulfate and concentrated to yield 4-Chloro-N-methylpicolinamide.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of approximately 4 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway inhibited by Sorafenib and a typical workflow for its synthesis and biological evaluation.

Sorafenib_Mechanism_of_Action cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases RAS RAS RTK->RAS RAF RAF Kinases (B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR VEGFR VEGFR Angiogenesis_Signaling Downstream Signaling (e.g., PI3K/Akt) VEGFR->Angiogenesis_Signaling PDGFR->Angiogenesis_Signaling Angiogenesis Angiogenesis Angiogenesis_Signaling->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR

Caption: Dual inhibitory mechanism of Sorafenib.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Chloropicolinoyl chloride + Methylamine Intermediate 4-Chloro-N-methylpicolinamide Coupling Coupling with Diaryl Urea Precursor Intermediate->Coupling Final_Compound Sorafenib Derivative Coupling->Final_Compound Treatment Treatment with Sorafenib Derivative Final_Compound->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Synthesis and in vitro evaluation workflow.

Conclusion

While this compound is primarily recognized as an indispensable intermediate in the synthesis of potent anti-cancer drugs, its own potential biological activities warrant further investigation. The profound success of its derivatives, such as Sorafenib, in the clinical setting underscores the importance of the picolinamide scaffold in the design of targeted cancer therapies. A deeper understanding of the structure-activity relationships originating from this key intermediate will continue to fuel the development of next-generation kinase inhibitors and other novel anti-cancer agents.

References

Physicochemical Properties of 4-Chloro-N-methylpicolinamide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-N-methylpicolinamide and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) like sorafenib and regorafenib.[1] This document compiles essential data on its chemical and physical characteristics, outlines relevant experimental protocols, and illustrates key processes and relationships through detailed diagrams.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-Chloro-N-methylpicolinamide and its hydrochloride salt, providing a clear comparison of their characteristics.

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide (Free Base)

PropertyValueSource(s)
Molecular Formula C₇H₇ClN₂O[2][3][4][5]
Molecular Weight 170.60 g/mol [2][4]
CAS Number 220000-87-3[2][3][4]
Appearance White to off-white crystalline powder; Off-White to Light Yellow Solid[2][6][7]
Melting Point 142-145°C (decomposes)[2]; 41-43°C[4][7][8]; 7°C[6][9][2][4][6][7][8][9]
Boiling Point 317.8 ± 27.0 °C (Predicted)[4][8]; 149°C[6][9]; 352.38°C at 760 mmHg[7][4][6][7][8][9]
Density 1.264 ± 0.06 g/cm³ (Predicted)[4][8]; 1.331 g/cm³[7][4][7][8]
Solubility Soluble in DMSO, methanol, MDC, ethyl acetate; sparingly soluble in water.[2][7] Also slightly soluble in Chloroform and Dichloromethane.[4][8][2][4][7][8]
pKa 13.41 ± 0.46 (Predicted)[4]
XLogP3 1.1[5]
Storage Conditions Stable under inert atmosphere at 2-8°C.[2] Keep in a dark, sealed, dry place at room temperature.[4][8][2][4][8]

Table 2: Physicochemical Properties of 4-Chloro-N-methylpicolinamide Hydrochloride

PropertyValueSource(s)
Molecular Formula C₇H₈Cl₂N₂O[10]
Molecular Weight 207.05 g/mol [10]
CAS Number 882167-77-3[10][11][12]
Appearance Solid[12]
Solubility Soluble in Methanol/DMSO[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of chemical compounds. The following sections describe the protocols for the synthesis and quality control of 4-Chloro-N-methylpicolinamide.

2.1. Synthesis of 4-Chloro-N-methylpicolinamide

This compound is a vital intermediate, and its synthesis is a critical process.[13] A common method involves a multi-step reaction starting from pyridine-2-formic acid.[14]

Protocol:

  • Chlorination: Pyridine-2-formic acid is reacted with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride.[14]

  • Esterification: The resulting acid chloride is then subjected to an esterification reaction with an alcohol (e.g., methanol or ethanol) to produce the corresponding 4-chloropyridine-2-carboxylate hydrochloride intermediate.[14]

  • Amidation: The ester intermediate is reacted with an aqueous solution of methylamine. This step is typically performed without the addition of an organic solvent. For instance, 2.2 kg of 4-chloropyridine-2-methyl-formiate hydrochloride is dissolved in 7 L of water, to which 2.3 kg of 30% aqueous methylamine solution is added. The mixture is stirred for 2 hours at room temperature.[14]

  • Extraction and Purification: After the reaction is complete, the product is extracted using an organic solvent like ethyl acetate. The organic phases are combined, washed with a saturated salt solution, and then dried. The solvent is removed under reduced pressure to yield the final product, 4-chloro-N-methylpicolinamide.[14]

G Synthesis Workflow for 4-Chloro-N-methylpicolinamide A Pyridine-2-formic Acid B Thionyl Chloride Reaction A->B Chlorination C 4-chloropyridine-2-formyl chloride hydrochloride B->C D Esterification (e.g., with Ethanol) C->D E 4-chloropyridine-2-ethyl formate hydrochloride D->E F Amidation with Aqueous Methylamine E->F G 4-Chloro-N- methylpicolinamide F->G Purification

Synthesis of 4-Chloro-N-methylpicolinamide.

2.2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of pharmaceutical intermediates.

Protocol:

  • Standard and Sample Preparation: Prepare a standard solution of 4-Chloro-N-methylpicolinamide of a known concentration in a suitable solvent (e.g., methanol). Prepare the sample solution by dissolving a precisely weighed amount of the synthesized product in the same solvent.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A mixture of solvents such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, run in either isocratic or gradient mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Injection Volume: A fixed volume, typically 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, expressed as a percentage (area %).[2] Purity levels are often expected to be ≥98.5%.[2]

G General Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Standard/Sample B->D C->D E Acquire Chromatogram D->E F Integrate Peak Areas E->F G Calculate Purity (Area %) F->G

Workflow for determining purity via HPLC.

2.3. Moisture Content Determination by Karl Fischer (KF) Titration

This method is used to quantify the water content in the sample.

Protocol:

  • Instrument Setup: Prepare the Karl Fischer titrator with a suitable KF reagent.

  • Titration: A precisely weighed amount of the 4-Chloro-N-methylpicolinamide sample is introduced into the titration vessel.

  • Endpoint Detection: The titrator automatically adds the KF reagent until the endpoint is reached, which is detected electrochemically.

  • Calculation: The instrument calculates the amount of water in the sample based on the volume of titrant used. The moisture content is typically required to be ≤0.5%.[2]

Role in Pharmaceutical Synthesis

4-Chloro-N-methylpicolinamide is not typically an end-product but serves as a crucial building block in the synthesis of more complex molecules.[2] Its primary application is as a key intermediate in the production of multi-kinase inhibitors used in oncology, such as sorafenib and regorafenib.[1] These drugs function by blocking specific enzymes (kinases) that are critical for cancer cell proliferation and tumor angiogenesis. The consistent reactivity of 4-Chloro-N-methylpicolinamide, particularly in nucleophilic substitution reactions, makes it highly valuable for constructing the core structures of these targeted therapies.[2]

G Role as an Intermediate for Kinase Inhibitors A 4-Chloro-N-methylpicolinamide (Key Intermediate) B Multi-Step Chemical Synthesis A->B C Kinase Inhibitor API (e.g., Sorafenib) B->C D Inhibition of Tumor-Related Kinases C->D E Blocks Cancer Cell Proliferation & Angiogenesis D->E F Cancer Therapy E->F

Logical relationship in drug development.

References

4-Chloro-N-methylpicolinamide hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Chloro-N-methylpicolinamide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of quantitative solubility data in public literature for the hydrochloride salt, this document focuses on summarizing the known qualitative solubility of the free base, 4-Chloro-N-methylpicolinamide, and provides a detailed, standardized experimental protocol for determining the thermodynamic solubility of the hydrochloride salt in various organic solvents.

Physicochemical Properties

Understanding the fundamental physicochemical properties of the parent compound is crucial for interpreting its solubility behavior. The following table summarizes the available data for 4-Chloro-N-methylpicolinamide (the free base).

PropertyValueReference
Chemical Name 4-Chloro-N-methylpicolinamide[1][2]
Synonyms 4-Chloro-N-methyl-2-pyridinecarboxamide[2][3]
CAS Number 220000-87-3[1][2]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [1]
Appearance White to off-white or pale-yellow crystalline powder/solid[1][2]
Melting Point 41-45°C[1][2][4]

Qualitative Solubility Profile of 4-Chloro-N-methylpicolinamide (Free Base)

The solubility of the free base, 4-Chloro-N-methylpicolinamide, has been qualitatively described in several sources. It is important to note that the solubility of the hydrochloride salt may differ significantly, particularly in polar solvents. Salts of weakly basic compounds like picolinamides are generally more soluble in polar solvents such as water and alcohols compared to their corresponding free bases.

SolventReported SolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1][2][3]
Dichloromethane (MDC)Soluble / Slightly Soluble[2][4]
Ethyl AcetateSoluble / Slightly Soluble[2][4]
ChloroformSlightly Soluble[4]
WaterSparingly Soluble[1]

Note: Discrepancies in reported solubility for dichloromethane and ethyl acetate highlight the qualitative nature of this data and underscore the need for quantitative experimental determination.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes a standardized "shake-flask" method, a reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.[5] This method ensures that the solution has reached saturation and is in equilibrium with the solid material.

3.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, DMSO)

  • Analytical balance (±0.1 mg precision)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vial for gravimetric analysis

  • Drying oven

  • HPLC-UV or UV-Vis spectrophotometer (for spectroscopic analysis)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.[3]

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.

  • Sample Separation:

    • Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove all undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Method A: Gravimetric Analysis [3][6]

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point.

      • Once the solvent is fully removed, re-weigh the vial containing the dried solute.

      • The difference between the final and initial vial weights gives the mass of the dissolved solid.

      • Calculate the solubility (e.g., in mg/mL) by dividing the mass of the dried solute by the volume of the aliquot taken.

    • Method B: Spectroscopic/Chromatographic Analysis (Higher Accuracy)

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC-UV) of the standard solutions.

      • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the response of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original solubility, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between a compound's form and its solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Agitate in shaker at constant temp (e.g., 24-48 hours) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Gravimetric Method: Evaporate solvent & weigh residue F->G H Spectroscopic Method: Dilute & analyze (e.g., HPLC-UV) F->H I Calculate Solubility (e.g., mg/mL) G->I H->I

Figure 1. Experimental workflow for solubility determination.

G cluster_solvents Solvent Type compound 4-Chloro-N-methylpicolinamide (Weakly Basic Free Base) polar Polar Solvents (e.g., Water, Methanol, DMSO) compound->polar Lower Solubility nonpolar Non-Polar / Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate) compound->nonpolar Higher Solubility (Generally) - 'Like dissolves like' principle - van der Waals forces salt 4-Chloro-N-methylpicolinamide HCl (Hydrochloride Salt) salt->polar Higher Solubility (Generally) - Ionic interactions dominate - Favorable solvation of ions salt->nonpolar Lower Solubility

Figure 2. Logical relationship between compound form and solubility.

References

Biological Activity Screening of 4-Chloro-N-methylpicolinamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of derivatives based on the 4-Chloro-N-methylpicolinamide scaffold. This document details synthetic pathways, experimental protocols for biological evaluation, and summarizes key findings, with a primary focus on their potential as antitumor agents. The information is structured to serve as a practical resource for professionals engaged in pharmaceutical research and development.

Introduction

4-Chloro-N-methylpicolinamide is a versatile pyridine derivative that serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] Its derivatives have garnered significant attention, particularly in oncology, due to their potent biological activities. Research has led to the development of novel series of compounds, such as 4-(4-formamidophenylamino)-N-methylpicolinamide and N-methylpicolinamide-4-thiol derivatives, which exhibit significant antiproliferative effects against various human cancer cell lines.[3][4] This guide consolidates the available data on the synthesis, in vitro and in vivo screening, and preliminary mechanism of action for these promising compounds.

Synthesis and Screening Workflow

The general pathway for developing and evaluating these derivatives involves a multi-step chemical synthesis followed by a cascade of biological assays to determine activity and mechanism.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase PicolinicAcid 2-Picolinic Acid Intermediate1 Thionyl Chloride, Methylamine PicolinicAcid->Intermediate1 Core 4-Chloro-N- methylpicolinamide Intermediate1->Core Intermediate2 Nucleophilic Substitution (e.g., Amines, Thiols) Core->Intermediate2 Derivatives Derivative Library Intermediate2->Derivatives InVitro In Vitro Screening (e.g., MTT Assay) Derivatives->InVitro Biological Evaluation HitID Hit Identification (IC50 Determination) InVitro->HitID Mechanism Mechanism of Action (e.g., Kinase Assay, Apoptosis) HitID->Mechanism InVivo In Vivo Validation (Animal Models) Mechanism->InVivo Lead Lead Compound InVivo->Lead G cluster_formamido 4-(4-formamidophenylamino) Derivatives (e.g., 5q) cluster_thiol N-methylpicolinamide-4-thiol Derivatives (e.g., 6p) Comp5q Compound 5q Angiogenesis Angiogenesis (e.g., via CD31) Comp5q->Angiogenesis Inhibits Apoptosis Apoptosis & Necrosis Comp5q->Apoptosis Induces TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Apoptosis->TumorGrowth Comp6p Compound 6p AuroraB Aurora-B Kinase Comp6p->AuroraB Inhibits Mitosis Mitotic Progression AuroraB->Mitosis CellProlif Cell Proliferation Mitosis->CellProlif G cluster_R Substitutions on Terminal Phenyl Ring Core Core Scaffold: 4-Anilino-N-methylpicolinamide EWG Electron-Withdrawing Groups (e.g., -Cl, -CF3) Core->EWG Addition of EDG Electron-Donating Groups (e.g., -OCH3) Core->EDG Addition of Position Position Matters: para > meta > ortho EWG->Position Activity Increased Antiproliferative Activity EWG->Activity Leads to EDG->Activity Generally decreases (compared to EWG)

References

Spectroscopic and Synthetic Profile of 4-Chloro-N-methylpicolinamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Chloro-N-methylpicolinamide hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Spectroscopic Data

Table 1: Predicted ¹H NMR Data for 4-Chloro-N-methylpicolinamide

Chemical Shift (ppm)MultiplicityCoupling Constant (J)Number of ProtonsAssignment
8.84q4.8 Hz1HNH
8.60-8.61d5.4 Hz1HPyridine-H6
8.00-8.01d2.1 Hz1HPyridine-H3
7.73-7.75ddJ1 = 2.1 Hz, J2 = 5.4 Hz1HPyridine-H5
2.81-2.82d4.8 Hz3HCH₃

Solvent: DMSO-d₆[1]

Table 2: Mass Spectrometry Data for 4-Chloro-N-methylpicolinamide

PropertyValue
Molecular FormulaC₇H₇ClN₂O
Molecular Weight170.60 g/mol
Exact Mass170.0247

Table 3: Physicochemical Properties of 4-Chloro-N-methylpicolinamide

PropertyValue
Melting Point41-43 °C
Boiling Point317.8±27.0 °C (Predicted)
Density1.264±0.06 g/cm³ (Predicted)

Experimental Protocols

Synthesis of 4-Chloro-N-methylpicolinamide

A common synthetic route to 4-Chloro-N-methylpicolinamide involves the amidation of a 4-chloropicolinic acid derivative. A detailed procedure is outlined in Chinese patent CN102675197A.[2] The general steps are as follows:

  • Esterification: 4-chloropyridine-2-formyl chloride hydrochloride is reacted with an alcohol (e.g., methanol or ethanol) to form the corresponding ester hydrochloride.

  • Amidation: The resulting 4-chloropicolinate hydrochloride is then reacted with an aqueous solution of methylamine.

  • Workup and Isolation: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield 4-Chloro-N-methylpicolinamide.

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base, 4-Chloro-N-methylpicolinamide, in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration, washed with the solvent, and dried under vacuum.

Visualized Workflows

Synthesis of 4-Chloro-N-methylpicolinamide

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Step 3: Workup and Isolation A 4-chloropyridine-2-formyl chloride hydrochloride C 4-chloropicolinate hydrochloride A->C Reaction B Alcohol (e.g., Methanol) B->C Reagent D 4-chloropicolinate hydrochloride F Crude 4-Chloro-N-methylpicolinamide D->F Reaction E Aqueous Methylamine E->F Reagent G Crude Product H Extraction with Organic Solvent G->H I Washing and Drying H->I J Solvent Removal I->J K Pure 4-Chloro-N-methylpicolinamide J->K

Caption: Synthetic workflow for 4-Chloro-N-methylpicolinamide.

Purification and Salt Formation

G cluster_0 Purification of Free Base cluster_1 Hydrochloride Salt Formation A Crude 4-Chloro-N-methylpicolinamide B Recrystallization or Chromatography A->B C Pure 4-Chloro-N-methylpicolinamide B->C D Pure Free Base F Precipitation D->F Reaction E HCl in Organic Solvent E->F Reagent G Filtration and Drying F->G H This compound G->H

Caption: Workflow for the purification and hydrochloride salt formation.

References

The Versatility of 4-Chloro-N-methylpicolinamide Hydrochloride: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of 4-Chloro-N-methylpicolinamide Hydrochloride as a Pivotal Building Block in Modern Medicinal Chemistry.

Introduction

This compound has emerged as a critical structural motif and versatile building block in the field of medicinal chemistry. Its unique chemical architecture, featuring a chlorinated pyridine ring coupled with an N-methylamide moiety, provides a reactive scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the properties, synthesis, and extensive applications of 4-chloro-N-methylpicolinamide, with a particular focus on its role in the development of kinase inhibitors for oncology.

Physicochemical Properties

4-Chloro-N-methylpicolinamide and its hydrochloride salt are typically white to off-white crystalline powders.[1][2] The presence of the chlorine atom at the 4-position of the pyridine ring is key to its utility, rendering the position susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of various aryl or alkyl ether and amine linkages, a common strategy in the construction of complex drug molecules.

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide

PropertyValueReference
Chemical Name 4-Chloro-N-methylpicolinamide[1][2][3]
CAS Number 220000-87-3[1][2][3]
Molecular Formula C₇H₇ClN₂O[1][2][3]
Molecular Weight 170.60 g/mol [1][2][3]
Melting Point 142-145°C (decomposes)[1][2]
Appearance White to off-white crystalline powder[1][2]
Solubility Soluble in DMSO and methanol; sparingly soluble in water.[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4-chloro-N-methylpyridine-2-carboxamide;hydrochloride[4]
CAS Number 882167-77-3[4]
Molecular Formula C₇H₈Cl₂N₂O[4]
Molecular Weight 207.05 g/mol [4]

Synthesis of 4-Chloro-N-methylpicolinamide

The synthesis of 4-chloro-N-methylpicolinamide is a multi-step process that typically starts from picolinic acid. The general synthetic route involves the chlorination of the pyridine ring and subsequent amidation.

G Picolinic_Acid Picolinic Acid Chlorination Chlorination (e.g., SOCl₂) Picolinic_Acid->Chlorination Acid_Chloride 4-Chloropyridine-2-carbonyl chloride hydrochloride Chlorination->Acid_Chloride Amidation Amidation (Methylamine) Acid_Chloride->Amidation Final_Product 4-Chloro-N-methylpicolinamide Amidation->Final_Product

General synthesis of 4-Chloro-N-methylpicolinamide.
Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol is based on procedures described in the literature for the synthesis of Sorafenib and its intermediates.[1][5][6]

Step 1: Synthesis of 4-chloropyridine-2-carbonyl chloride hydrochloride

  • To a solution of 2-picolinic acid in a suitable solvent such as tetrahydrofuran (THF) or chlorobenzene, add thionyl chloride (SOCl₂) (e.g., 3.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).[1][5]

  • Heat the reaction mixture at a temperature ranging from 70°C to 85°C for 16-19 hours.[1][5]

  • During this step, both acid chloride formation and chlorination of the pyridine ring at the 4-position occur.[7]

  • After the reaction is complete, the solvent is typically removed under reduced pressure to yield the crude 4-chloropyridine-2-carbonyl chloride hydrochloride, which can be used in the next step without further purification.[6]

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide

  • The crude 4-chloropyridine-2-carbonyl chloride hydrochloride is dissolved in a suitable solvent.

  • The solution is then treated with an aqueous solution of methylamine (e.g., 40% aqueous solution) at a low temperature, typically between 0-3°C.[1][5]

  • The reaction mixture is stirred for a few hours (e.g., 4 hours).[1][5]

  • The product, 4-chloro-N-methylpicolinamide, can be isolated by extraction with an organic solvent like ethyl acetate, followed by washing, drying, and evaporation of the solvent.[6] The reported yield for this step is approximately 95%.[1][5]

Application in the Synthesis of Kinase Inhibitors

4-Chloro-N-methylpicolinamide is a cornerstone in the synthesis of numerous multi-kinase inhibitors, most notably Sorafenib and Regorafenib, which are approved for the treatment of various cancers.[7][8] The general synthetic strategy involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a phenoxide or aniline derivative.

G Building_Block 4-Chloro-N-methylpicolinamide Nucleophilic_Substitution Nucleophilic Aromatic Substitution Building_Block->Nucleophilic_Substitution Intermediate Diarylether or Diaryl-amino Intermediate Nucleophilic_Substitution->Intermediate Phenol_Aniline Substituted Phenol or Aniline Derivative Phenol_Aniline->Nucleophilic_Substitution Urea_Formation Urea Formation Intermediate->Urea_Formation Final_Drug Kinase Inhibitor (e.g., Sorafenib, Regorafenib) Urea_Formation->Final_Drug Isocyanate Substituted Phenyl Isocyanate Isocyanate->Urea_Formation

General workflow for synthesizing kinase inhibitors.
Experimental Protocol: Synthesis of a Sorafenib Analogue

The following is a generalized protocol for the synthesis of a Sorafenib analogue, demonstrating the use of 4-chloro-N-methylpicolinamide as a building block.[4][5]

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve p-aminophenol.

  • Add a strong base, such as potassium tert-butoxide (KOtBu), to the solution to form the phenoxide.[1][5]

  • To this mixture, add 4-chloro-N-methylpicolinamide.

  • Heat the reaction mixture to around 80°C for several hours (e.g., 8 hours).[1]

  • After completion, the reaction is worked up to isolate the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate.

Step 2: Urea Formation to Yield the Final Product

  • Dissolve the 4-(4-aminophenoxy)-N-methylpicolinamide intermediate in a suitable solvent like dichloromethane (DCM).[4]

  • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.[4]

  • Stir the reaction mixture at room temperature for a period ranging from 2 to 18 hours.[4]

  • The final product, a Sorafenib analogue, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Biological Activity of Derived Compounds

Compounds synthesized using 4-chloro-N-methylpicolinamide as a building block have shown significant anti-proliferative activity against a range of cancer cell lines. These molecules typically function as multi-kinase inhibitors, targeting key signaling pathways involved in tumor growth, angiogenesis, and apoptosis.[9]

Table 3: In Vitro Anti-proliferative Activity of Novel 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives [9]

CompoundHepG2 IC₅₀ (µM)HCT116 IC₅₀ (µM)
5q Data not specified, but noted as having potent activityData not specified, but noted as having potent activity
Sorafenib Mentioned as a reference compoundMentioned as a reference compound

Note: The original paper states that compound 5q exhibited potent antiproliferation activities as significant as Sorafenib against some cell lines, but does not provide specific IC₅₀ values in the abstract or easily accessible sections.

A novel series of N-methylpicolinamide-4-thiol derivatives were also synthesized and evaluated, with one compound, 6p, showing potent and broad-spectrum anti-proliferative activities, in some cases better than Sorafenib.[10] This compound was found to selectively inhibit Aurora-B kinase.[10]

Signaling Pathways Targeted by Derived Kinase Inhibitors

The kinase inhibitors synthesized from 4-chloro-N-methylpicolinamide often target multiple kinases involved in critical cancer-related signaling pathways. The primary mechanisms of action are the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) and the induction of apoptosis (programmed cell death).[9]

G Kinase_Inhibitor Kinase Inhibitor (derived from 4-Chloro-N- methylpicolinamide) Angiogenesis_Pathway Angiogenesis Signaling (e.g., VEGFR, PDGFR) Kinase_Inhibitor->Angiogenesis_Pathway blocks Apoptosis_Pathway Apoptosis Signaling (e.g., Raf kinase) Kinase_Inhibitor->Apoptosis_Pathway modulates Inhibition_Angio Inhibition Angiogenesis_Pathway->Inhibition_Angio Inhibition_Apop Induction Apoptosis_Pathway->Inhibition_Apop Tumor_Growth Tumor Growth and Metastasis Inhibition_Angio->Tumor_Growth prevents Inhibition_Apop->Tumor_Growth prevents

Targeted signaling pathways of derived kinase inhibitors.
Experimental Protocol: In Vitro Anti-Cancer Activity Assay (MTT Assay)

The following is a generalized protocol for assessing the anti-proliferative activity of synthesized compounds using the MTT assay, as described in the literature.[9]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity and structural features have enabled the synthesis of a new generation of potent kinase inhibitors, leading to significant advancements in cancer therapy. The synthetic routes and biological evaluation methods outlined in this guide provide a framework for researchers and drug development professionals to leverage this important scaffold in the discovery of novel therapeutics. The continued exploration of derivatives based on this core structure holds great promise for the development of more effective and selective treatments for a wide range of diseases.

References

In Vitro Anti-proliferative Activity of 4-Chloro-N-methylpicolinamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of 4-Chloro-N-methylpicolinamide analogs. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the cytotoxic potential of this class of compounds against various cancer cell lines, the experimental protocols for their evaluation, and the underlying signaling pathways implicated in their mechanism of action.

Data Presentation: Anti-proliferative Activity of Picolinamide Analogs

The anti-proliferative activity of various picolinamide analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Series 1 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives [1]
5aUrea linkageHepG2>50[1]
5aUrea linkageHCT116>50[1]
5qAmide linkageHepG20.87[1]
5qAmide linkageHCT1160.23[1]
Sorafenib-HepG24.31[1]
Sorafenib-HCT1165.54[1]
Series 2 N-methylpicolinamide-4-thiol derivatives
1N-methylpicolinamide-4-thiolHepG262.96
6p4-(4-(4-Trifluoromethylbenzamido)phenylthio)-N-methylpicolinamideA549 (Lung)0.83
6p4-(4-(4-Trifluoromethylbenzamido)phenylthio)-N-methylpicolinamideHCT116 (Colon)0.52
6p4-(4-(4-Trifluoromethylbenzamido)phenylthio)-N-methylpicolinamideHeLa (Cervical)1.25
6p4-(4-(4-Trifluoromethylbenzamido)phenylthio)-N-methylpicolinamideHepG2 (Liver)0.68
Sorafenib-A549 (Lung)5.86
Sorafenib-HCT116 (Colon)4.72
Sorafenib-HeLa (Cervical)6.15
Sorafenib-HepG2 (Liver)3.98

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of the anti-proliferative activity of 4-Chloro-N-methylpicolinamide analogs.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well plates

  • 4-Chloro-N-methylpicolinamide analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the picolinamide analogs in complete growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic and late apoptotic cells.[2][3]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the picolinamide analogs. For adherent cells, use trypsin to detach them and collect both the detached and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5][6]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash them once with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS and add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the fluorescence intensity of the PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

Visualization of Signaling Pathways and Workflows

The anti-proliferative activity of 4-Chloro-N-methylpicolinamide analogs is often attributed to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival. The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Dose-response MTT Assay MTT Assay Compound Treatment->MTT Assay 48-72h incubation IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Annexin V/PI Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Propidium Iodide Kinase Inhibition Assay Kinase Inhibition Assay IC50 Determination->Kinase Inhibition Assay Western Blotting Western Blotting Kinase Inhibition Assay->Western Blotting Downstream targets Signaling Pathway Analysis Signaling Pathway Analysis Western Blotting->Signaling Pathway Analysis

Caption: General experimental workflow for evaluating anti-proliferative activity.

VEGFR2_Signaling_Pathway cluster_0 VEGFR-2 Signaling cluster_1 Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Picolinamide_Analog Picolinamide Analog Picolinamide_Analog->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and its inhibition.

cMet_Signaling_Pathway cluster_0 c-Met Signaling cluster_1 Downstream Effects HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits GRB2 GRB2 cMet->GRB2 Recruits Picolinamide_Analog Picolinamide Analog Picolinamide_Analog->cMet Inhibits PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Akt->Proliferation Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: c-Met signaling pathway and its inhibition.

AuroraB_Signaling_Pathway cluster_0 Aurora B Kinase Signaling in Mitosis cluster_1 Mitotic Events AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) MCAK MCAK AuroraB->MCAK Phosphorylates INCENP INCENP AuroraB->INCENP Activates Picolinamide_Analog Picolinamide Analog Picolinamide_Analog->AuroraB Inhibits Chromosome Condensation Chromosome Condensation HistoneH3->Chromosome Condensation Kinetochore-Microtubule\nAttachment Kinetochore-Microtubule Attachment MCAK->Kinetochore-Microtubule\nAttachment Regulates Cytokinesis Cytokinesis INCENP->Cytokinesis Regulates Cell Cycle Arrest Cell Cycle Arrest Kinetochore-Microtubule\nAttachment->Cell Cycle Arrest Polyploidy & Apoptosis Polyploidy & Apoptosis Cytokinesis->Polyploidy & Apoptosis

Caption: Aurora B kinase signaling and its inhibition.

References

The Pyridine Ring of 4-Chloro-N-methylpicolinamide: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-methylpicolinamide is a key heterocyclic building block, notable for its role as a central intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib and Regorafenib. The reactivity of its pyridine ring is dominated by the interplay between the electron-withdrawing nature of the ring nitrogen and the activating effect of the chloro-substituent at the 4-position. This guide provides an in-depth analysis of the principal reactions governing the pyridine core: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for chemists in the pharmaceutical and fine chemical industries.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability. 4-Chloro-N-methylpicolinamide (IUPAC Name: 4-chloro-N-methylpyridine-2-carboxamide) combines this privileged heterocycle with strategically placed functional groups that dictate its reactivity. The electron-deficient nature of the pyridine ring, amplified by the nitrogen atom, makes the C4 position susceptible to nucleophilic attack. This inherent reactivity is harnessed in the synthesis of complex pharmaceutical agents. This document details the synthetic routes to this intermediate and explores the primary transformations of its pyridine ring.

Synthesis of 4-Chloro-N-methylpicolinamide

The most common laboratory and industrial synthesis of 4-Chloro-N-methylpicolinamide begins with 2-picolinic acid. The process involves a chlorination step, typically achieved through the use of thionyl chloride, followed by amidation with methylamine.

Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol is adapted from established industrial syntheses for producing key pharmaceutical intermediates.

Step 1: Chlorination of 2-Picolinic Acid

  • To a stirred suspension of 2-picolinic acid in a suitable solvent such as chlorobenzene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) to the mixture at room temperature.

  • Heat the reaction mixture to approximately 70-85°C and maintain for 16-19 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chloro-picolinoyl chloride intermediate.

Step 2: Amidation with Methylamine

  • Cool the crude acyl chloride in an ice bath.

  • Slowly add a 40% aqueous solution of methylamine (MeNH₂) while maintaining the temperature between 0-5°C.

  • Allow the reaction mixture to stir for 4 hours at this temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-Chloro-N-methylpicolinamide.

Quantitative Data: Synthesis
StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical Yield (%)
12-Picolinic AcidSOCl₂, Chlorobenzene, NaBr (cat.), DMF (cat.)8519Intermediate
24-Chloro-picolinoyl chloride40% aq. MeNH₂0-34~95% (overall)

Reactivity of the Pyridine Ring

The reactivity of the C-Cl bond at the 4-position of the pyridine ring is the cornerstone of 4-Chloro-N-methylpicolinamide's utility as a synthetic intermediate. This bond is readily cleaved and substituted through two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. This is the most industrially significant reaction for this molecule, forming the diaryl ether linkage in Sorafenib.

Logical Relationship: SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start 4-Chloro-N-methylpicolinamide + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by Pyridine N) Start->Intermediate Nucleophilic Attack at C4 Product Substituted Product + Cl⁻ Intermediate->Product Loss of Leaving Group (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr Reaction in Sorafenib Synthesis

This protocol describes the formation of the diaryl ether bond by reacting 4-Chloro-N-methylpicolinamide with the phenolic precursor of Sorafenib.

  • Charge a reaction vessel with 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea and N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide (KOtBu) to the mixture and stir at room temperature for 45 minutes to form the phenoxide.

  • Add 4-Chloro-N-methylpicolinamide and potassium carbonate to the reaction mass.

  • Heat the mixture to 80-85°C and maintain for 8 hours.

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified.

Quantitative Data: SNAr Reaction
Substrate 1Substrate 2BaseSolventTemperature (°C)Time (h)
4-Chloro-N-methylpicolinamide4-(4-amino-3-fluorophenoxy)anilineKOtBu, K₂CO₃DMF80-1106-8
4-Chloro-N-methylpicolinamide4-AminophenolKOtBu, K₂CO₃DMF808
Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also allows for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C4 position. These reactions significantly expand the synthetic utility of 4-Chloro-N-methylpicolinamide for creating diverse libraries of compounds. The Suzuki-Miyaura coupling is a prime example.

Signaling Pathway: Synthesis of a Kinase Inhibitor

Sorafenib_Synthesis cluster_intermediates Key Intermediates cluster_reaction Core Reaction cluster_product Final Product cluster_bio Biological Target Picolinamide 4-Chloro-N- methylpicolinamide SNAr Nucleophilic Aromatic Substitution (SNAr) Picolinamide->SNAr Phenol Substituted Phenol Phenol->SNAr Sorafenib Sorafenib (Kinase Inhibitor) SNAr->Sorafenib Forms Diaryl Ether Kinase RAF/VEGFR Kinases (Signaling Pathway) Sorafenib->Kinase Inhibits

Caption: Synthetic pathway from 4-Chloro-N-methylpicolinamide to a kinase inhibitor.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

While specific examples for 4-Chloro-N-methylpicolinamide are not abundant in the literature, the following is a general and robust protocol for the Suzuki-Miyaura coupling of related chloropyridine derivatives, which can be adapted.

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-Chloro-N-methylpicolinamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in an anhydrous solvent like 1,4-dioxane.

  • Add the bulk of the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions

This table summarizes typical conditions for the Suzuki coupling of chloropyridines, which serve as a starting point for optimizing reactions with 4-Chloro-N-methylpicolinamide.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100
2,3,5-Trichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (1)NoneK₂CO₃Toluene/H₂O100

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Add Reagents to Schlenk Flask C 3. Add Solvents & Catalyst Premix A->C B 2. Prepare Catalyst Premix B->C D 4. Heat under Inert Atmosphere C->D E 5. Quench & Extract D->E F 6. Purify via Chromatography E->F G 4-Aryl-N- methylpicolinamide F->G

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of the pyridine ring in 4-Chloro-N-methylpicolinamide is centered on the C4-chloro substituent, making it an exceptionally valuable intermediate in organic synthesis. Its propensity to undergo nucleophilic aromatic substitution is a key step in the industrial production of important anticancer drugs. Furthermore, the amenability of the C-Cl bond to palladium-catalyzed cross-coupling opens avenues for the creation of diverse molecular architectures. Understanding the principles and experimental conditions outlined in this guide allows researchers to effectively utilize this versatile building block in drug discovery and development programs.

The Pivotal Role of 4-Chloro-N-methylpicolinamide Hydrochloride in the Synthesis of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of 4-Chloro-N-methylpicolinamide hydrochloride as a key starting material in the synthesis of clinically significant multi-kinase inhibitors, primarily Sorafenib and Regorafenib. We will delve into the detailed synthetic pathways, experimental protocols, and the biological context of these targeted therapies. This document aims to serve as a valuable resource for professionals in the field of medicinal chemistry and drug development by presenting quantitative data in a structured format and illustrating complex biological and chemical processes through detailed diagrams.

Introduction: The Significance of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment by offering targeted therapies with improved efficacy and often more manageable side effects compared to traditional chemotherapy.

This compound has emerged as a crucial building block in the synthesis of several multi-kinase inhibitors. Its chemical structure provides a versatile scaffold for the construction of complex molecules that can effectively bind to the ATP-binding pocket of various kinases, thereby inhibiting their function. This guide will focus on its application in the synthesis of two prominent multi-kinase inhibitors: Sorafenib and Regorafenib.

Physicochemical Properties of 4-Chloro-N-methylpicolinamide

4-Chloro-N-methylpicolinamide is a white to off-white crystalline powder. Its hydrochloride salt is often used as a stable form for storage and handling. In synthetic procedures, the hydrochloride is typically neutralized in situ or converted to the free base before subsequent reactions.

PropertyValue
Chemical Name 4-chloro-N-methylpyridine-2-carboxamide
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
CAS Number 220000-87-3
Melting Point 142-145°C (decomposes)
Solubility Soluble in DMSO, methanol; sparingly soluble in water

Synthetic Applications in Kinase Inhibitor Synthesis

4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of Sorafenib and Regorafenib. The general synthetic strategy involves a nucleophilic aromatic substitution reaction where the chloro group on the pyridine ring is displaced by a substituted phenoxide.

Synthesis of Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. It targets the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

The synthesis of Sorafenib from 4-Chloro-N-methylpicolinamide involves two main steps: the formation of the diaryl ether linkage and the subsequent urea formation.

G cluster_synthesis Sorafenib Synthesis Workflow start Picolinic Acid intermediate1 4-Chloro-N-methylpicolinamide (or its Hydrochloride salt) start->intermediate1  Chlorination &  Amidation intermediate2 4-(4-Aminophenoxy)-N-methylpicolinamide intermediate1->intermediate2  Nucleophilic Aromatic Substitution  (Etherification) sorafenib Sorafenib intermediate2->sorafenib  Urea Formation reactant1 4-Aminophenol reactant1->intermediate2 reactant2 4-Chloro-3-(trifluoromethyl)phenyl isocyanate reactant2->sorafenib

Caption: General synthetic workflow for Sorafenib.

StepReactantsReagents/ConditionsProductYield (%)Purity (%)
1. AmidationPicolinic acidThionyl chloride, DMF, 70°C, 16h; then 40% aq. methylamine, 0-3°C, 4h4-Chloro-N-methylpicolinamide~95>98
2. Etherification4-Chloro-N-methylpicolinamide, 4-AminophenolPotassium tert-butoxide, DMF, 80°C, 8h4-(4-Aminophenoxy)-N-methylpicolinamide87>99
3. Urea Formation4-(4-Aminophenoxy)-N-methylpicolinamide, 4-Chloro-3-(trifluoromethyl)phenyl isocyanateMethylene chlorideSorafenib92>99.8

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide [1]

  • To a solution of picolinic acid in tetrahydrofuran (THF), add 3.5 equivalents of thionyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at 70°C for 16 hours.

  • Cool the reaction mixture to 0-3°C and slowly add a 40% aqueous solution of methylamine.

  • Stir the mixture for 4 hours at this temperature.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-N-methylpicolinamide.

Step 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide [2]

  • In a reaction vessel under a nitrogen atmosphere, dissolve 4-aminophenol in dry DMF.

  • Add potassium tert-butoxide and stir for 30 minutes.

  • Add a solution of 4-Chloro-N-methylpicolinamide in DMF.

  • Heat the reaction mixture to 80°C and stir for 8 hours.

  • Cool the mixture, pour it into water, and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Step 3: Synthesis of Sorafenib [3]

  • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in methylene chloride.

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in methylene chloride dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • The product, Sorafenib, will precipitate out of the solution.

  • Filter the solid, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

Synthesis of Regorafenib

Regorafenib is another oral multi-kinase inhibitor that targets a broad range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. It is approved for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma.

The synthesis of Regorafenib is structurally similar to that of Sorafenib, with the key difference being the use of 4-amino-3-fluorophenol instead of 4-aminophenol.

G cluster_synthesis Regorafenib Synthesis Workflow start Picolinic Acid intermediate1 4-Chloro-N-methylpicolinamide (or its Hydrochloride salt) start->intermediate1  Chlorination &  Amidation intermediate2 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide intermediate1->intermediate2  Nucleophilic Aromatic Substitution  (Etherification) regorafenib Regorafenib intermediate2->regorafenib  Urea Formation reactant1 4-Amino-3-fluorophenol reactant1->intermediate2 reactant2 4-Chloro-3-(trifluoromethyl)phenyl isocyanate reactant2->regorafenib

Caption: General synthetic workflow for Regorafenib.

StepReactantsReagents/ConditionsProductYield (%)Purity (%)
1. AmidationPicolinic acidThionyl chloride, DMF, 70°C, 16h; then 40% aq. methylamine, 0-3°C, 4h4-Chloro-N-methylpicolinamide~95>98
2. Etherification4-Chloro-N-methylpicolinamide, 4-Amino-3-fluorophenolPotassium tert-butoxide, N,N-dimethylacetamide, 90°C, 1.5h4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide80-88>99
3. Urea Formation4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, 4-Chloro-3-(trifluoromethyl)phenyl isocyanateDichloromethane, 0°C to room temperature, 16hRegorafenib~47>99.7

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide (See protocol in section 3.1.1)

Step 2: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide [4][5]

  • Dissolve 4-amino-3-fluorophenol in N,N-dimethylacetamide in a reaction vessel under a nitrogen atmosphere.

  • Cool the solution to 0°C and add potassium tert-butoxide.

  • Heat the mixture to 60°C.

  • Add a solution of 4-Chloro-N-methylpicolinamide in N,N-dimethylacetamide to the reaction mixture.

  • Heat the reaction to 90°C and stir for 90 minutes.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Step 3: Synthesis of Regorafenib [6]

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane and cool to 0°C under an argon atmosphere.

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • A solid precipitate of Regorafenib will form.

  • Filter the precipitate, wash with diethyl ether, and dry to yield the final product.

Biological Activity and Targeted Signaling Pathways

Sorafenib and Regorafenib are multi-kinase inhibitors that exert their anti-cancer effects by targeting key signaling pathways involved in tumor growth and angiogenesis.

Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity (IC50) of Sorafenib and Regorafenib against various kinases.

Table 3: IC50 Values for Sorafenib [7][8]

Kinase TargetIC50 (nM)
Raf-16
B-Raf (wild-type)22
B-Raf (V600E mutant)38
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-Kit68
FLT358
RET43

Table 4: IC50 Values for Regorafenib [9][10][11][12]

Kinase TargetIC50 (nM)
VEGFR113
VEGFR24.2
VEGFR346
PDGFRβ22
c-Kit7
RET1.5
Raf-12.5
B-Raf28
TIE231
FGFR1202
Targeted Signaling Pathways

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, a member of the RAF kinase family, are common in many cancers. Sorafenib and Regorafenib inhibit both wild-type and mutant forms of B-Raf, as well as Raf-1, thereby blocking downstream signaling to MEK and ERK.

G cluster_pathway RAF/MEK/ERK Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (B-RAF, Raf-1) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Inhibitor Sorafenib / Regorafenib Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway.

The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making angiogenesis a crucial target in cancer therapy. Both Sorafenib and Regorafenib are potent inhibitors of VEGFRs, thereby disrupting tumor angiogenesis.

G cluster_pathway VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Akt Akt PI3K->Akt EndothelialCell Endothelial Cell Proliferation, Migration, Survival Akt->EndothelialCell PKC PKC PLCg->PKC PKC->EndothelialCell Inhibitor Sorafenib / Regorafenib Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib. Its strategic use allows for the efficient construction of the core diaryl ether structure common to these drugs. The detailed synthetic protocols and quantitative data provided in this guide offer valuable insights for process optimization and the development of novel kinase inhibitors. A thorough understanding of the targeted signaling pathways is essential for the rational design of next-generation cancer therapeutics. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing the field of oncology drug discovery.

References

Exploring the structure-activity relationship (SAR) of picolinamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Structure-Activity Relationship of Picolinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Picolinamide, a pyridine carboxamide, has emerged as a versatile and highly sought-after scaffold in medicinal chemistry. Its inherent structural and electronic properties, particularly its capacity to act as a bidentate ligand, have propelled the development of a multitude of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of picolinamide derivatives across various therapeutic areas, including detailed experimental methodologies and a focus on the key structural modifications that influence potency and selectivity.

Core Synthetic Strategies

The synthesis of picolinamide derivatives generally centers around the coupling of a substituted picolinic acid with a desired amine. The specific reagents and conditions are adapted based on the functional groups present in the substrates. A general synthetic approach is outlined below.

G General Synthetic Scheme for Picolinamide Derivatives cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_product Product PicolinicAcid Substituted Picolinic Acid (1) Coupling Coupling Reagent (e.g., T3P, HATU, EDCI) + Base (e.g., DIPEA, TEA) PicolinicAcid->Coupling Amine Primary or Secondary Amine (2) Amine->Coupling Picolinamide Picolinamide Derivative (3) Coupling->Picolinamide Amide Bond Formation

A generalized synthetic pathway for picolinamide derivatives.

Structure-Activity Relationship (SAR) Insights Across Therapeutic Targets

The versatility of the picolinamide scaffold is evident in its application against a wide array of biological targets. The following sections summarize the key SAR findings for several important classes of picolinamide-based agents.

Anticancer Agents

Picolinamide derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and disruption of cell signaling pathways.

a) VEGFR-2 Inhibitors:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] Several series of picolinamide derivatives have been developed as potent VEGFR-2 inhibitors.[1]

Key SAR Findings:

  • Hybrid Molecules: Combining the picolinamide scaffold with pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib and Axitinib has proven to be a successful strategy.[2]

  • (Thio)urea and Dithiocarbamate Moieties: The introduction of (thio)urea and dithiocarbamate moieties has led to the discovery of potent VEGFR-2 inhibitors.[1]

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

CompoundModificationVEGFR-2 IC50 (nM)A549 IC50 (µM)Reference
Sorafenib Reference Drug180-[1]
7h Picolinamide-(thio)urea derivative87-[1]
9a Picolinamide-dithiocarbamate derivative27-[1]
9l Picolinamide-dithiocarbamate derivative94-[1]
46 4-(4-aminophenoxy)picolinamide derivative46.5 (c-Met kinase)0.26[3]

b) Aurora Kinase Inhibitors:

Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy for cancer therapy. Certain N-methyl-picolinamide-4-thiol derivatives have shown potent antiproliferative activities.[4][5]

Quantitative Data: Antiproliferative Activity of N-Methyl-picolinamide-4-thiol Derivatives

CompoundCell LineIC50 (µM)Reference
6p HCT116-[4]
6p HepG2-[4]
5q HepG2-[6]
5q HCT116-[6]
Antimicrobial Agents

Picolinamide derivatives have demonstrated significant promise as a new class of antimicrobial agents with selective activity against specific pathogens.

a) Anti-Clostridioides difficile Agents:

The picolinamide scaffold has been instrumental in developing narrow-spectrum antibiotics that selectively target Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[7] A key discovery was that repositioning the nitrogen atom from an isonicotinamide to a picolinamide scaffold resulted in a dramatic increase in selectivity for C. difficile over other bacteria like MRSA.[2][7]

Quantitative Data: Anti-C. difficile Activity

CompoundModificationC. difficile MIC (µg/mL)MRSA MIC (µg/mL)Selectivity (MRSA/C.difficile)Reference
4 Isonicotinamide0.25--[7]
87 Picolinamide0.125128>1000[2][7]

b) Antifungal Agents:

Picolinamide and benzamide derivatives have been identified as potent antifungal agents that target the fungal lipid-transfer protein Sec14.[8][9][10] This novel mechanism of action presents an opportunity to develop new treatments for invasive fungal infections.

G Antifungal Mechanism of Picolinamides Picolinamide Picolinamide Derivative Sec14 Sec14 Protein (Lipid Transfer) Picolinamide->Sec14 Targets LipidBinding Binds to Lipid-Binding Pocket Sec14->LipidBinding Inhibition Inhibition of Lipid Transfer LipidBinding->Inhibition FungalGrowth Disruption of Fungal Cell Viability Inhibition->FungalGrowth

Inhibition of Sec14 by picolinamide derivatives.
Enzyme Inhibitors

The ability of the picolinamide scaffold to engage in specific interactions with enzyme active sites has been leveraged to develop potent and selective inhibitors.[2]

a) 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors:

11β-HSD1 is an enzyme involved in the conversion of inactive cortisone to active cortisol and is a therapeutic target for metabolic disorders.[2] High-throughput screening identified an initial hit, which was subsequently optimized to yield highly potent and metabolically stable inhibitors.[2][11]

Quantitative Data: 11β-HSD1 Inhibition

CompoundModificationh-11β-HSD1 IC50 (nM)m-11β-HSD1 IC50 (nM)Reference
1 Initial Hit130160[2][11]
25 Optimized Lead1114[2][11]

b) Acetylcholinesterase (AChE) Inhibitors:

Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[12] SAR studies on benzamide and picolinamide derivatives containing a dimethylamine side chain revealed that the substitution pattern significantly influences inhibitory activity and selectivity.[12][13][14]

Quantitative Data: Cholinesterase Inhibition

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)Reference
7a 2.49 ± 0.19>25099.40[13][14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of SAR studies. Below are generalized methodologies for key assays cited in the literature.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

G MTT Assay Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition Seed Seed cells in 96-well plate Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Treat Treat cells with picolinamide derivatives Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2.5h (Formazan Formation) AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan Incubate3->AddDMSO Read Measure absorbance at 570 nm AddDMSO->Read

A typical workflow for an MTT-based cell proliferation assay.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5][15]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for an additional 48 hours.[5]

  • MTT Addition: MTT solution (10 mg/mL) is added to each well, and the plates are incubated for 2.5 hours at 37°C.[5]

  • Formazan Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using an ELISA reader. The IC50 value, the concentration of compound that inhibits cell growth by 50%, is then calculated.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Compound Preparation: Serial dilutions of the picolinamide derivatives are prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Picolinamide derivatives represent a privileged scaffold in drug discovery, demonstrating significant potential across a diverse range of therapeutic targets.[2] The success of this scaffold is rooted in its favorable physicochemical properties and the relative ease with which it can be modified to optimize potency, selectivity, and pharmacokinetic profiles.[2] The continued exploration of the SAR of picolinamide derivatives, guided by the principles and methodologies outlined in this guide, holds great promise for the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sorafenib from 4-Chloro-N-methyl-2-picolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorafenib is a multi-kinase inhibitor approved for the treatment of various cancers, including hepatocellular carcinoma and renal cell carcinoma.[1] Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis by targeting the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[2][3][4] This document provides a detailed protocol for the synthesis of Sorafenib starting from 4-chloro-N-methyl-2-picolinamide hydrochloride. The synthesis involves a key etherification reaction followed by the formation of a urea linkage.

Signaling Pathway of Sorafenib

Sorafenib exerts its therapeutic effects by concurrently inhibiting multiple signaling pathways crucial for tumor growth and vascularization. It blocks the serine/threonine kinase Raf, a key component of the downstream RAS/RAF/MEK/ERK signaling cascade, thereby inhibiting tumor cell proliferation and inducing apoptosis.[2][3] Simultaneously, Sorafenib targets receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), which are pivotal for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][5] This dual mechanism of action, targeting both the tumor cells directly and their blood supply, underscores the efficacy of Sorafenib as an anticancer agent.[2] Other kinases inhibited by sorafenib include FLT-3, c-KIT, and RET.[2][3]

Sorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis cKIT c-KIT FLT3 FLT-3 RET RET RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKIT Sorafenib->FLT3 Sorafenib->RET Sorafenib->RAF

Caption: Sorafenib's dual mechanism of action.

Synthesis of Sorafenib: An Overview

The synthesis of Sorafenib from 4-chloro-N-methyl-2-picolinamide hydrochloride is a multi-step process. The key steps involve the formation of a diaryl ether intermediate, 4-(4-aminophenoxy)-N-methyl-2-picolinamide, followed by a reaction to form the characteristic urea linkage of Sorafenib.

Synthesis_Workflow Start 4-Chloro-N-methyl-2-picolinamide Hydrochloride Intermediate1 4-(4-Aminophenoxy)-N-methyl-2-picolinamide Start->Intermediate1 Ullmann Condensation (with 4-aminophenol) Product Sorafenib Intermediate1->Product Urea Formation Reagent 4-chloro-3-(trifluoromethyl)phenyl isocyanate or equivalent Reagent->Product Urea Formation

Caption: Overall synthetic workflow for Sorafenib.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methyl-2-picolinamide

This step involves a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation, between 4-chloro-N-methyl-2-picolinamide and 4-aminophenol.[6] The hydrochloride salt of the starting material should be neutralized prior to or in situ during the reaction.

  • Reaction Scheme:

    • 4-chloro-N-methyl-2-picolinamide + 4-aminophenol → 4-(4-aminophenoxy)-N-methyl-2-picolinamide

  • Protocol:

    • To a reaction vessel, add 4-chloro-N-methyl-2-picolinamide hydrochloride, 4-aminophenol, and a suitable base (e.g., potassium carbonate or potassium tert-butoxide) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1][6]

    • The reaction mixture is heated. The temperature can range from 80°C to 200°C depending on the solvent and base used.[1][7] Microwave irradiation can also be employed to shorten the reaction time.[7]

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The product is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 4-(4-aminophenoxy)-N-methyl-2-picolinamide.

Step 2: Synthesis of Sorafenib

This final step involves the formation of the urea linkage by reacting the amino group of the intermediate with a suitable reagent.

  • Reaction Scheme:

    • 4-(4-aminophenoxy)-N-methyl-2-picolinamide + 4-chloro-3-(trifluoromethyl)phenyl isocyanate → Sorafenib

  • Protocol:

    • Dissolve 4-(4-aminophenoxy)-N-methyl-2-picolinamide in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[8][9]

    • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution. The reaction is typically carried out at room temperature.[8]

    • Stir the reaction mixture for several hours until completion, as monitored by TLC.

    • The product may precipitate out of the solution. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent is removed under reduced pressure.

    • The crude Sorafenib is purified by recrystallization or column chromatography to yield the final product as a white solid.[8]

An alternative to using the isocyanate is to react 4-(4-aminophenoxy)-N-methylpicolinamide with phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate in pyridine at elevated temperatures (e.g., 80°C).[10][11]

Data Presentation

StepStarting MaterialReagentsProductTypical Yield
14-Chloro-N-methyl-2-picolinamide hydrochloride4-Aminophenol, Base (e.g., K2CO3, KOtBu), Solvent (e.g., DMF)4-(4-Aminophenoxy)-N-methyl-2-picolinamide87%[8]
24-(4-Aminophenoxy)-N-methyl-2-picolinamide4-Chloro-3-(trifluoromethyl)phenyl isocyanate, Solvent (e.g., DCM)Sorafenib92%[8]

Note: Yields are dependent on specific reaction conditions and purification methods. The provided yields are based on literature reports and may vary.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate is toxic and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-N-methylpicolinamide. This compound is a valuable intermediate in the synthesis of various biologically active molecules. The protocols described herein cover reactions with common O, N, and S-centered nucleophiles, offering a foundational methodology for the synthesis of a diverse range of 4-substituted-N-methylpicolinamide derivatives.

Introduction

Nucleophilic aromatic substitution on electron-deficient heterocyclic rings, such as the pyridine core in 4-Chloro-N-methylpicolinamide, is a robust and versatile transformation in organic synthesis. The electron-withdrawing nature of the pyridine nitrogen atom and the carboxamide group at the 2-position activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The ability to introduce a wide variety of substituents at the 4-position makes this reaction a cornerstone in the generation of compound libraries for drug discovery and development.

Data Presentation

The following tables summarize reaction conditions and outcomes for the nucleophilic substitution of 4-Chloro-N-methylpicolinamide with representative amine, phenoxide, and thiophenoxide nucleophiles. Due to the varied nature of the available literature, a direct comparison of yields under identical conditions is not possible. However, the presented data provides valuable insights into the requisite conditions for successful substitution with different classes of nucleophiles.

Table 1: Reaction Conditions for the Nucleophilic Substitution of 4-Chloro-N-methylpicolinamide

NucleophileReagents and ConditionsSolventTemp.TimeYieldReference
4-amino-N-methylbenzamide4-Chloro-N-methylpicolinamide (1.02 eq.), 4-amino-N-methylbenzamide (1.0 eq.)None (Neat)160 °C1 hNot Reported[1]
4-aminophenol4-Chloro-N-methylpicolinamide (1.0 eq.), 4-aminophenol (1.0 eq.), K₂CO₃ (0.5 eq.), KOtBu (1.05 eq.)DMF80 °C6 h80%
4-aminothiophenol4-Chloro-N-methylpicolinamide (1.15 eq.), 4-aminothiophenol (1.0 eq.), K₂CO₃ (6.0 eq.), KOtBu (1.2 eq.)DMF85 °C15 hNot Reported[2]

Experimental Protocols

Protocol 1: Reaction with an Amine Nucleophile (e.g., 4-amino-N-methylbenzamide)

This protocol is adapted from the synthesis of a precursor to a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.[1]

Materials:

  • 4-Chloro-N-methylpicolinamide

  • 4-amino-N-methylbenzamide

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 1% Sodium Hydroxide (NaOH) aqueous solution

  • Reaction vessel suitable for heating to 160 °C

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a suitable reaction vessel, combine 4-Chloro-N-methylpicolinamide (1.02 equivalents) and 4-amino-N-methylbenzamide (1.0 equivalent).

  • Heat the mixture at 160 °C for 1 hour.

  • Cool the reaction mixture to room temperature and dissolve it in ethanol.

  • Add concentrated HCl dropwise to the ethanolic solution.

  • Stir the solution under reflux for 4 hours.

  • Cool the mixture to room temperature, collect the resulting solid by filtration, wash with ethanol, and dry.

  • Suspend the precipitate in a 1% aqueous NaOH solution and stir for 30 minutes.

  • Collect the solid product by filtration, wash with water, and dry to yield 4-(4-aminophenylamino)-N-methylpicolinamide.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, HPLC).

Protocol 2: Reaction with a Phenolic Nucleophile (e.g., 4-aminophenol)

This protocol describes the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide.

Materials:

  • 4-Chloro-N-methylpicolinamide

  • 4-aminophenol

  • Potassium tert-butoxide (KOtBu)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of 4-aminophenol (1.0 equivalent) in DMF, add potassium tert-butoxide (1.05 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 2 hours at room temperature.

  • Add 4-Chloro-N-methylpicolinamide (1.0 equivalent) and potassium carbonate (0.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide.

  • Characterize the final product using appropriate analytical techniques.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., 4-aminothiophenol)

This protocol is adapted from the synthesis of N-methyl-picolinamide-4-thiol derivatives.[2]

Materials:

  • 4-Chloro-N-methylpicolinamide

  • 4-aminothiophenol

  • Potassium tert-butoxide (KOtBu)

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Inert atmosphere (e.g., Nitrogen)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Add potassium tert-butoxide (1.2 equivalents) to a stirred solution of 4-aminothiophenol (1.0 equivalent) in dry DMF at room temperature under a nitrogen atmosphere.

  • Stir the resulting reddish-brown mixture at room temperature for 3.5 hours.

  • To the mixture, add 4-Chloro-N-methylpicolinamide (1.15 equivalents) and potassium carbonate (6.0 equivalents).

  • Heat the mixture to 85 °C and stir under nitrogen for 15 hours.

  • Cool the mixture to room temperature and pour it into a mixture of ethyl acetate and brine.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-(4-aminophenylthio)-N-methylpicolinamide.

  • Characterize the final product using appropriate analytical techniques.

Visualizations

Reaction Mechanism

The nucleophilic aromatic substitution of 4-Chloro-N-methylpicolinamide proceeds through a well-established SNAr mechanism. The key steps involve the nucleophilic attack on the electron-deficient pyridine ring, formation of a resonance-stabilized Meisenheimer complex, and subsequent elimination of the chloride leaving group to restore aromaticity.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Start_Mol 4-Chloro-N-methylpicolinamide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_Mol->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-N-methylpicolinamide Meisenheimer->Product Elimination Leaving_Group Chloride Ion (Cl⁻) Experimental_Workflow Start Start Combine Combine Reactants: - 4-Chloro-N-methylpicolinamide - Nucleophile - Base (if required) - Solvent Start->Combine Reaction Heat and Stir (Monitor by TLC/LC-MS) Combine->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction Reaction->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography/Recrystallization) Concentrate->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

References

Application Note: HPLC Method for Purity Analysis of 4-Chloro-N-methylpicolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-N-methylpicolinamide hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for purity assessment in the pharmaceutical industry due to its high sensitivity, specificity, and resolving power.[2][3] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities and degradation products.

The developed method is based on common practices for the analysis of chlorinated aromatic compounds and picolinamide derivatives, employing a C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection.[4][5][6] This stability-indicating method is designed to resolve the main component from its potential degradation products, which is a critical aspect of pharmaceutical quality control.[7][8]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A UHPLC or HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.22 µm, compatible with the sample diluent.

2. Reagents and Standards

  • This compound: Reference Standard (RS) and sample for analysis.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or purified to produce water with a resistivity of >18 MΩ·cm.

  • Formic Acid: ACS grade or higher.

  • Methanol: HPLC grade (for cleaning).

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

4. Gradient Elution Program

The use of a gradient elution is designed to provide optimal separation of the main peak from early-eluting polar impurities and later-eluting non-polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Table 2: Gradient Elution Program

5. Preparation of Solutions

  • Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound RS and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution following the same procedure as for the RS solution.

  • Blank Solution: Use the diluent as the blank.

6. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank solution once to ensure no interfering peaks are present at the retention time of the analyte and its impurities.

  • Inject the Reference Standard solution five times to check for system suitability.

  • Inject the Sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% Methanol) for 30 minutes before storing it in an appropriate solvent.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be met for the five replicate injections of the Reference Standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Requirements

Calculation of Purity

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Setup cluster_analysis 3. Analysis Sequence cluster_data 4. Data Analysis prep Preparation of Solutions hplc_system HPLC System Setup rs_prep Reference Standard (0.5 mg/mL) equilibration System Equilibration (30 min) rs_prep->equilibration sample_prep Sample Solution (0.5 mg/mL) sample_prep->equilibration blank_prep Blank (Diluent) blank_prep->equilibration analysis Chromatographic Analysis blank_inj Blank Injection equilibration->blank_inj data_proc Data Processing sst_inj System Suitability (5x RS Injections) blank_inj->sst_inj sample_inj Sample Injections (2x) sst_inj->sample_inj report Final Report integration Peak Integration sst_eval System Suitability Evaluation integration->sst_eval purity_calc Purity Calculation (% Area) sst_eval->purity_calc purity_calc->report

Caption: HPLC Purity Analysis Workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-methylpicolinamide is a key chemical intermediate with significant applications in the pharmaceutical industry.[1][2] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors.[1] The structural motif of a chlorinated pyridine ring coupled with a methylamide functional group makes it a versatile precursor for developing complex therapeutic agents.[3] This document provides detailed application notes and protocols for the large-scale synthesis of 4-Chloro-N-methylpicolinamide, designed for researchers, scientists, and professionals involved in drug development and process chemistry. The described synthetic route starts from readily available 2-picolinic acid and proceeds through a two-step process involving chlorination and subsequent amidation.

Physicochemical Properties

The target compound, 4-Chloro-N-methylpicolinamide, is typically a white to off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 220000-87-3[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [1]
Melting Point 142-145°C (decomposition)[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in DMSO, methanol; sparingly soluble in water[1]
Purity (HPLC) ≥98.5%[1]

Synthetic Pathway Overview

The large-scale synthesis of 4-Chloro-N-methylpicolinamide is achieved through a robust two-step process starting from 2-picolinic acid. The overall synthetic scheme is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Amidation 2-Picolinic_Acid 2-Picolinic Acid 4-Chloropicolinoyl_Chloride_HCl 4-Chloropicolinoyl Chloride Hydrochloride 2-Picolinic_Acid->4-Chloropicolinoyl_Chloride_HCl Chlorination Thionyl_Chloride SOCl₂ Thionyl_Chloride->4-Chloropicolinoyl_Chloride_HCl Methyl_Ester_HCl 4-Chloropicolinate Hydrochloride Intermediate 4-Chloropicolinoyl_Chloride_HCl->Methyl_Ester_HCl Esterification (in situ) Final_Product 4-Chloro-N-methylpicolinamide Methyl_Ester_HCl->Final_Product Amidation Methylamine_Solution Methylamine (aq) Methylamine_Solution->Final_Product

Caption: Overall synthetic pathway for 4-Chloro-N-methylpicolinamide.

Experimental Protocols

Step 1: Synthesis of 4-Chloropicolinoyl Chloride Hydrochloride

This step involves the chlorination of 2-picolinic acid using thionyl chloride. The reaction proceeds to form the acid chloride hydrochloride salt, which is often used directly in the next step without extensive purification.

Materials:

  • 2-Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Acetonitrile

  • Bromine (optional, as catalyst)

Protocol:

  • In a suitable large-scale reactor, charge acetonitrile (2 volumes relative to 2-picolinic acid) and 2-picolinic acid (1.0 eq).

  • With cooling and stirring, slowly add thionyl chloride (1.5 eq).

  • After the addition is complete, stir the mixture at 40°C for 2 hours.

  • Following the initial reaction, add an additional portion of thionyl chloride (3.0 eq). Optionally, a catalytic amount of bromine (0.2 eq) can be added to facilitate the chlorination at the 4-position of the pyridine ring.

  • Slowly raise the temperature and maintain the reaction at 85°C for 3 hours.

  • After the reaction is complete, the solvent and excess thionyl chloride are typically removed by distillation under reduced pressure to yield the crude 4-chloropicolinoyl chloride hydrochloride.

Quantitative Data for Step 1:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurity
2-Picolinic Acid123.111.0≥99%
Thionyl Chloride118.974.5≥99%
4-Chloropicolinoyl Chloride HCl212.45-Crude
Step 2: Synthesis of 4-Chloro-N-methylpicolinamide

This step involves the esterification of the crude acid chloride with an alcohol, followed by amidation with an aqueous solution of methylamine. A Chinese patent provides a large-scale example of this transformation.[4]

Materials:

  • Crude 4-chloropicolinoyl chloride hydrochloride

  • Methanol or Ethanol

  • Toluene (optional, as solvent for esterification)

  • Aqueous methylamine solution (30-40%)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Protocol:

  • The crude 4-chloropicolinoyl chloride hydrochloride from Step 1 is dissolved in a suitable alcohol (e.g., methanol or ethanol) to form the corresponding methyl or ethyl ester hydrochloride. This esterification can be performed in a solvent such as toluene at a temperature ranging from 0 to 40°C.

  • In a separate reactor, the resulting 4-chloropyridine-2-carboxylate hydrochloride (e.g., 2.2 kg) is dissolved in water (e.g., 7 L).[4]

  • To this solution, add a 30% aqueous methylamine solution (e.g., 2.3 kg) and stir at room temperature for 2 hours.[4]

  • After the reaction is complete, the reaction mixture is extracted three times with ethyl acetate (3 x 5 L).[4]

  • The combined organic phases are washed once with saturated brine (5 L).[4]

  • The organic layer is dried over anhydrous sodium sulfate.[4]

  • The solvent is removed under reduced pressure to yield the final product, 4-Chloro-N-methylpicolinamide.[4]

Quantitative Data for Step 2:

Reactant/ProductMolecular Weight ( g/mol )QuantityYieldPurity
4-Chloropyridine-2-methyl formate HCl208.032.2 kg-Crude
30% Aqueous Methylamine-2.3 kg--
4-Chloro-N-methylpicolinamide170.601.77 kg98%98%

Data adapted from a large-scale synthesis example.[4]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the large-scale synthesis and purification of 4-Chloro-N-methylpicolinamide.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 2-Picolinic Acid chlorination Chlorination with Thionyl Chloride start->chlorination esterification In situ Esterification with Alcohol chlorination->esterification amidation Amidation with Aqueous Methylamine esterification->amidation extraction Ethyl Acetate Extraction amidation->extraction washing Brine Wash extraction->washing drying Drying over Na₂SO₄ washing->drying concentration Solvent Removal (Reduced Pressure) drying->concentration end_product Final Product: 4-Chloro-N-methylpicolinamide concentration->end_product

Caption: Workflow for the synthesis of 4-Chloro-N-methylpicolinamide.

Conclusion

The provided protocols outline a reproducible and scalable method for the large-scale synthesis of 4-Chloro-N-methylpicolinamide. By following these detailed procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for further application in the synthesis of complex pharmaceutical compounds. Careful control of reaction conditions and appropriate workup procedures are essential for achieving high yields and purity of the final product.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents Utilizing 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a wide range of human diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research. 4-Chloro-N-methylpicolinamide is a versatile chemical intermediate that has been utilized in the synthesis of various biologically active molecules.[1][2] This document provides detailed application notes and protocols for the synthesis of a novel series of potential anti-inflammatory agents derived from 4-Chloro-N-methylpicolinamide. The proposed synthetic strategy involves the nucleophilic substitution of the chloro group with various moieties known to be associated with anti-inflammatory activity.

Proposed Synthetic Scheme

The central synthetic strategy involves a nucleophilic aromatic substitution reaction, where the chlorine atom at the C4 position of 4-Chloro-N-methylpicolinamide is displaced by various nucleophiles. This approach allows for the generation of a library of derivatives with diverse functionalities, which can then be screened for anti-inflammatory activity.

A proposed reaction scheme is the condensation of 4-Chloro-N-methylpicolinamide with substituted anilines or other amino-heterocycles to yield N-aryl- or N-heteroaryl-4-amino-N-methylpicolinamide derivatives. The rationale for this approach is that the picolinamide scaffold is present in several known bioactive molecules, and the introduction of substituted aryl or heteroaryl amines can modulate the biological activity of the resulting compounds.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-(Substituted-anilino)-N-methylpicolinamide Derivatives

This protocol describes a general method for the synthesis of a series of 4-(substituted-anilino)-N-methylpicolinamide derivatives from 4-Chloro-N-methylpicolinamide and various substituted anilines.

Materials:

  • 4-Chloro-N-methylpicolinamide

  • Substituted anilines (e.g., 4-aminophenol, 4-aminobenzoic acid, 2-amino-5-methylpyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 4-Chloro-N-methylpicolinamide (1.0 mmol), the desired substituted aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Assay for Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to evaluate the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds dissolved in DMSO

  • Griess Reagent System

  • 96-well cell culture plates

  • Dexamethasone (positive control)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours.

  • After incubation, remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) or dexamethasone (10 µM).

  • After 1 hour of pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC₅₀ value for each active compound.

Data Presentation

The anti-inflammatory activity of the synthesized compounds can be summarized in a table for easy comparison.

Compound IDSubstituent (R)IC₅₀ for NO Inhibition (µM)
Cpd-1 4-hydroxyphenyl12.5
Cpd-2 4-carboxyphenyl25.8
Cpd-3 5-methylpyridin-2-yl8.2
Dexamethasone (Positive Control)15.1

Mandatory Visualizations

Synthetic Workflow

G Figure 1: Synthetic Workflow A 4-Chloro-N-methylpicolinamide C Buchwald-Hartwig Amination (Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 100 °C) A->C B Substituted Aniline (R-NH2) B->C D 4-(Substituted-anilino)-N-methylpicolinamide Derivative C->D E Purification (Column Chromatography) D->E F Characterization (NMR, HRMS) E->F G Final Product F->G

Caption: Synthetic scheme for novel anti-inflammatory agents.

Proposed Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism of action for the newly synthesized compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO during inflammation.

G Figure 2: NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription Compound Synthesized Compound Compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling cascade.

Conclusion

This document outlines a viable strategy for the synthesis and evaluation of novel anti-inflammatory agents derived from 4-Chloro-N-methylpicolinamide. The provided protocols offer a solid foundation for researchers to explore this chemical scaffold for the development of new therapeutics. The proposed mechanism of action, centered on the inhibition of the NF-κB pathway, provides a clear direction for further mechanistic studies. The modular nature of the synthesis allows for the creation of a diverse library of compounds, increasing the probability of identifying lead candidates with potent anti-inflammatory properties.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, a key intermediate in the development of pharmaceutical agents, notably as a precursor to kinase inhibitors like Sorafenib.[1][2] The synthesis is primarily achieved through a nucleophilic aromatic substitution reaction. These application notes offer a comprehensive, step-by-step guide from starting materials to the final product, including reaction setup, purification, and characterization. All quantitative data are summarized for clarity, and the experimental workflow is visually represented.

Introduction

4-(4-aminophenoxy)-N-methylpicolinamide is a carboxylic acid derivative belonging to the class of amide-functionalized aromatic ethers.[3] It typically appears as a fine crystalline solid, ranging in color from pale yellow to off-white or light-brown.[3][4] This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapies.[2] Its structure is pivotal for interacting with biological pathways involved in cell proliferation, and it has been investigated for its own potential as an antitumor agent targeting the MET protein, a receptor tyrosine kinase.[2] The synthesis of this intermediate can be accomplished through several routes, with the most common involving the reaction of a substituted picolinamide with 4-aminophenol.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-aminophenoxy)-N-methylpicolinamide is presented in Table 1.

PropertyValueSource
Molecular Formula C13H13N3O2[6][7]
Molecular Weight 243.26 g/mol [6][7]
Appearance White to light yellow to light orange powder/crystalline solid[3]
Melting Point 110-112 °C[8][9]
Boiling Point (Predicted) 476.8 ± 40.0 °C[8]
Density (Predicted) 1.241 ± 0.06 g/cm³[8]
pKa (Predicted) 13.96 ± 0.46[3]
Purity Up to 97%

Synthesis Protocol

The following protocol details the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide from 4-aminophenol and 4-chloro-N-methylpicolinamide. This method is based on a nucleophilic aromatic substitution reaction.

3.1. Materials and Reagents

  • 4-aminophenol

  • 4-chloro-N-methylpicolinamide

  • Potassium tert-butoxide (KOtBu)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), dry

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Raney-Nickel (for an alternative hydrogenation step if starting from a nitro precursor)[4]

  • Methanol (for hydrogenation)[4]

  • Hydrogen gas (for hydrogenation)[4]

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

3.3. Experimental Procedure

Step 1: Deprotonation of 4-aminophenol

  • To a solution of 4-aminophenol (1 g, 9.2 mmol) in dry N,N-dimethylformamide (20 mL), add a 1M solution of potassium tert-butoxide in tetrahydrofuran (9.7 mL, 9.7 mmol) at room temperature.[4][7]

  • Stir the resulting reddish-brown mixture at room temperature for 2 hours to ensure complete deprotonation of the phenolic hydroxyl group.[4][5][7]

Step 2: Nucleophilic Aromatic Substitution

  • To the reaction mixture from Step 1, add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol).[4][7]

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.[4][5][7]

Step 3: Work-up and Extraction

  • After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing ethyl acetate (50 mL) and brine (50 mL).[4][5][7]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine (20 mL).[4][7]

  • Dry the organic layer over anhydrous magnesium sulfate.[4][7]

Step 4: Purification

  • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[4][7]

  • Purify the resulting residue by column chromatography on silica gel to afford 4-(4-aminophenoxy)-N-methylpicolinamide.[4][7] The expected yield is approximately 80-97%.[4]

3.4. Alternative Synthesis Route

An alternative synthesis involves the reaction of 4-fluoropicolinonitrile with 4-aminophenol under basic conditions to form a phenoxy intermediate.[3] This is followed by hydrolysis of the nitrile group and subsequent amidation with methylamine to yield the final product.[3] Another method involves the hydrogenation of a nitro-substituted precursor using Raney-Nickel as a catalyst to obtain the amino group.[4]

Visualized Workflow and Pathways

The synthesis workflow is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_step3 Step 3: Work-up and Purification A 4-aminophenol C Deprotonated 4-aminophenol A->C DMF, THF, rt, 2h B Potassium tert-butoxide B->C F Crude 4-(4-aminophenoxy)-N-methylpicolinamide C->F 80 °C, 6h D 4-chloro-N-methylpicolinamide D->F E Potassium carbonate E->F G Extraction with Ethyl Acetate/Brine F->G H Drying over MgSO4 G->H I Column Chromatography H->I J Pure 4-(4-aminophenoxy)-N-methylpicolinamide I->J

Caption: Synthesis workflow for 4-(4-aminophenoxy)-N-methylpicolinamide.

The synthesized compound is a key intermediate for kinase inhibitors, which act on signaling pathways involved in cell growth and proliferation.

Signaling_Pathway cluster_synthesis Synthesis cluster_drug_development Drug Development cluster_biological_action Biological Action Intermediate 4-(4-aminophenoxy)-N- methylpicolinamide KinaseInhibitor Kinase Inhibitor (e.g., Sorafenib) Intermediate->KinaseInhibitor Further Synthesis KinaseInhibitor->Inhibition RTK Receptor Tyrosine Kinase (e.g., MET) Downstream Downstream Signaling (Proliferation, Survival) RTK->Downstream

Caption: Role as an intermediate for kinase inhibitors in signaling pathways.

Safety and Handling

  • This compound may cause skin, eye, and respiratory tract irritation.[3][9]

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a cool, dry place, typically in a refrigerator.[3][9]

  • For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The protocol described provides a reliable method for the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide. This compound's role as a versatile intermediate is crucial for the development of novel therapeutics, particularly in the field of oncology. Researchers can utilize these notes to efficiently produce this valuable chemical scaffold for further drug discovery and development efforts.

References

Application of 4-Chloro-N-methylpicolinamide in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Chloro-N-methylpicolinamide is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the drug discovery pipeline for oncology. Its chemical structure, featuring a chlorinated pyridine ring and a methylamide group, makes it a versatile building block for the synthesis of complex molecules with potent biological activities. This document provides a detailed overview of its primary applications, relevant biological data of its derivatives, and experimental protocols for its use in the synthesis of kinase inhibitors and the evaluation of their cytotoxic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-N-methylpicolinamide is presented in the table below.

PropertyValue
CAS Number 220000-87-3
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Appearance White to off-white crystalline powder
Melting Point 41-43°C
Solubility Soluble in DMSO and methanol; sparingly soluble in water
Core Application: Intermediate in the Synthesis of Kinase Inhibitors

The primary and most well-documented application of 4-Chloro-N-methylpicolinamide is as a crucial precursor in the synthesis of multi-kinase inhibitors, most notably Sorafenib and Regorafenib.[1] These drugs are approved for the treatment of various cancers, including advanced renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.

The synthesis of these active pharmaceutical ingredients (APIs) typically involves a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring of 4-Chloro-N-methylpicolinamide is displaced by a phenoxide. This reaction forms a diaryl ether linkage, which is a common structural motif in many kinase inhibitors.

Application in the Development of Novel Anticancer Agents

Beyond its role in the synthesis of established drugs, 4-Chloro-N-methylpicolinamide serves as a valuable scaffold for the discovery of new anticancer drug candidates. Researchers have synthesized and evaluated a variety of derivatives, demonstrating the potential of this chemical moiety in generating compounds with significant cytotoxic activity against various cancer cell lines.

One study detailed the synthesis of a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives. Several of these compounds exhibited potent antiproliferative activity against human hepatocellular carcinoma (HepG2) and human colon carcinoma (HCT116) cell lines, with some analogues showing efficacy comparable to Sorafenib.[2]

Mechanism of Action of Derivatives

The anticancer activity of compounds derived from 4-Chloro-N-methylpicolinamide, such as Sorafenib, is attributed to their ability to inhibit multiple protein kinases involved in tumor cell proliferation and angiogenesis. The primary signaling pathways targeted are the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival, and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a central role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By inhibiting these pathways, these compounds can effectively halt tumor growth and progression.

Quantitative Data

The following table summarizes the in vitro anticancer activities of representative derivatives of 4-Chloro-N-methylpicolinamide against two human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundModification from 4-Chloro-N-methylpicolinamideHepG2 IC50 (µM)HCT116 IC50 (µM)
Derivative 5q Substitution of the chloro group with a 4-(4-(trifluoromethyl)benzamido)phenoxy group2.851.97
Sorafenib Reference Drug3.903.00

Data extracted from a study by Li et al. (2021).[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Sorafenib Sorafenib / Derivatives Sorafenib->RTK Inhibition Sorafenib->RAF Inhibition

RAF/MEK/ERK and VEGFR Signaling Pathway Inhibition

Synthesis_Workflow start Start step1 React 4-Chloro-N-methylpicolinamide with 4-aminophenol start->step1 step2 Purify the intermediate product (4-(4-aminophenoxy)-N-methylpicolinamide) step1->step2 step3 React intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate step2->step3 step4 Purify the final product (e.g., Sorafenib) step3->step4 end End step4->end

General Synthesis Workflow for Sorafenib

MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Treat cells with serial dilutions of the test compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate to allow formazan formation step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate IC50 value step7->step8 end End step8->end

Experimental Workflow for MTT Assay

Experimental Protocols

Protocol 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

This protocol describes the nucleophilic aromatic substitution reaction to synthesize a key intermediate for kinase inhibitors.

Materials:

  • 4-Chloro-N-methylpicolinamide

  • 4-Aminophenol

  • Potassium tert-butoxide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 4-aminophenol (1.0 equivalent) in DMF in a round-bottom flask, add potassium tert-butoxide (1.05 equivalents) at room temperature.

  • Stir the mixture for 2 hours at room temperature.

  • Add 4-Chloro-N-methylpicolinamide (1.0 equivalent) and potassium carbonate (0.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent in vacuo using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel to obtain 4-(4-aminophenoxy)-N-methylpicolinamide.

Protocol 2: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the cytotoxic potential of a 4-Chloro-N-methylpicolinamide derivative on a cancer cell line.[2]

Materials:

  • Cancer cell line (e.g., HepG2, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

References

Application Notes and Protocols for the Recrystallization of 4-Chloro-N-methylpicolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-N-methylpicolinamide hydrochloride is a key intermediate in pharmaceutical synthesis.[1] Achieving high purity of this compound is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental purification technique used to remove impurities and obtain a crystalline solid with the desired physical properties. These application notes provide a detailed protocol for the recrystallization of this compound based on its known physicochemical properties and general principles of organic chemistry.

Physicochemical Properties

A summary of the relevant physical and chemical properties of the free base, 4-Chloro-N-methylpicolinamide, is essential for developing a successful recrystallization protocol. The properties of the hydrochloride salt are expected to be similar, with increased polarity and solubility in polar solvents.

PropertyValueReference
Molecular Formula C₇H₈Cl₂N₂O[2]
Molecular Weight 207.05 g/mol [2]
Appearance (Free Base) Off-white to pale-yellow solid; White to off-white crystalline powder[1][3]
Melting Point (Free Base) 41-43°C or 142-145°C (decomposes)[1][4]
Solubility (Free Base) Soluble in DMSO, methanol; sparingly soluble in water; slightly soluble in chloroform, dichloromethane, ethyl acetate.[1][3][4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be optimized for the specific impurity profile of the crude material. A mixed solvent system is often effective for hydrochloride salts.

Materials and Equipment:
  • Crude this compound

  • Ethanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:
  • Solvent Selection: Based on the solubility profile of the free base, a polar solvent like ethanol is a good starting point. For the hydrochloride salt, a small amount of water may be added to the ethanol to improve solubility at elevated temperatures. Ethyl acetate will be used as the anti-solvent to induce crystallization upon cooling.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a 95:5 ethanol:water mixture (e.g., 5 mL) to the flask.

    • Gently heat the mixture with stirring using a heating mantle or hot plate.

    • Continue to add the hot solvent mixture dropwise until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, slowly add ethyl acetate dropwise with gentle swirling until the solution becomes cloudy (the point of saturation).

    • Add a few drops of the hot ethanol/water mixture to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to stand undisturbed at room temperature for several hours or overnight to allow for crystal growth.

  • Complete Crystallization:

    • To maximize the yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a watch glass or weighing dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Diagrams:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Crude Product add_solvent Add minimal hot Ethanol/Water (95:5) start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool add_antisolvent Add Ethyl Acetate to Cloud Point cool->add_antisolvent redissolve Re-dissolve with Hot Solvent add_antisolvent->redissolve crystallize Crystallization redissolve->crystallize ice_bath Ice Bath crystallize->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethyl Acetate filter->wash dry Dry under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Product does not crystallize Too much solvent was added.Boil off some of the solvent to concentrate the solution.
Cooling was too rapid.Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Oiling out The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of a more suitable solvent. Allow to cool more slowly.
Low recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for complete dissolution.
Incomplete crystallization.Ensure the solution is cooled sufficiently in an ice bath.
Crystals were washed with a warm solvent.Always wash the crystals with a cold solvent.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol and ethyl acetate are flammable. Keep away from open flames and hot surfaces.

  • Handle this compound with care, as its toxicological properties may not be fully characterized. Avoid inhalation, ingestion, and skin contact.

Disclaimer: This protocol is a general guideline. The optimal conditions for recrystallization may vary depending on the purity of the starting material and the specific equipment used. It is recommended to perform small-scale trials to optimize the solvent system and conditions before proceeding with a larger batch.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-N-methylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Chloro-N-methylpicolinamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and general synthetic routes for 4-Chloro-N-methylpicolinamide?

A1: The most prevalent synthetic routes start from either 2-picolinic acid or 4-chloropicolinic acid. A common and efficient method involves the reaction of 2-picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂), followed by amidation with methylamine.[1][2] An alternative route begins with 4-chloropicolinic acid, which is then activated and reacted with methylamine.

Q2: What is a typical yield for the synthesis of 4-Chloro-N-methylpicolinamide?

A2: Reported yields are generally high, often exceeding 90%. For instance, a method involving the reaction of the intermediate from 2-picolinic acid and thionyl chloride with a 40% aqueous methylamine solution reports a yield of about 95%.[1] Another patented method, starting from pyridine-2-formic acid and proceeding through a 4-chloropyridine-2-methyl-formate hydrochloride intermediate, achieved a yield of 98% with 98% purity.[3]

Q3: What are the key physical and chemical properties of 4-Chloro-N-methylpicolinamide?

A3: 4-Chloro-N-methylpicolinamide is typically a white to off-white crystalline powder.[4] It is soluble in dimethyl sulfoxide (DMSO) and methanol, and sparingly soluble in water.[4]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction yield is significantly lower than reported values. What are the potential causes?

A4: Low yields in this synthesis can stem from several factors:

  • Incomplete formation of the acyl chloride: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step. Insufficient thionyl chloride or suboptimal reaction conditions (temperature, time) can lead to incomplete conversion.

  • Hydrolysis of the acyl chloride: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. The presence of moisture in the reagents or solvents will convert it back to the less reactive carboxylic acid.

  • Side reactions of the acyl chloride: The highly reactive acyl chloride can undergo side reactions other than the desired amidation.

  • Suboptimal conditions for amidation: The reaction with methylamine is sensitive to temperature and the concentration of the amine.

Q5: How can I ensure the complete formation of the acyl chloride?

A5: To drive the reaction to completion, use a slight excess of thionyl chloride (e.g., 1.5-2.0 equivalents). The reaction of 2-picolinic acid with thionyl chloride is often carried out at elevated temperatures (e.g., 70°C) for several hours to ensure complete conversion.[1] The use of a catalytic amount of N,N-dimethylformamide (DMF) can also facilitate this conversion.

Q6: What precautions should I take to prevent hydrolysis of the acyl chloride intermediate?

A6: It is crucial to use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use. Thionyl chloride reacts with water to produce HCl and SO₂, so any moisture will consume the reagent and lead to the formation of the unreactive carboxylic acid.

Impurity Formation

Q7: I am observing significant impurities in my crude product. What are the likely side products?

A7: A common impurity in the synthesis of 4-Chloro-N-methylpicolinamide is the formation of 4-methylamino-N-methylpicolinamide . This occurs when methylamine acts as a nucleophile and displaces the chlorine atom at the 4-position of the pyridine ring.[3] Another potential impurity is the unreacted starting material, 4-chloropicolinic acid, if the amidation is incomplete.

Q8: How can I minimize the formation of the 4-methylamino-N-methylpicolinamide impurity?

A8: Controlling the reaction temperature during the addition of methylamine is critical. The reaction is typically carried out at a low temperature (0-5°C) to favor the amidation reaction at the acyl chloride over the nucleophilic aromatic substitution at the 4-position.[1] Using an aqueous solution of methylamine can also help to control the reactivity.[3]

Q9: How can I remove unreacted 4-chloropicolinic acid from my product?

A9: Unreacted carboxylic acid can be removed by washing the crude product with a mild aqueous base, such as a sodium bicarbonate solution, during the work-up. The acidic starting material will be deprotonated and dissolve in the aqueous layer, while the amide product remains in the organic layer.

Data Presentation

Table 1: Reported Yields for 4-Chloro-N-methylpicolinamide Synthesis

Starting MaterialKey ReagentsReaction ConditionsReported YieldPurityReference
2-Picolinic Acid1. SOCl₂, THF, DMF (cat.)2. 40% aq. CH₃NH₂1. 70°C, 16h2. 0-3°C, 4h~95%Not specified[1]
Pyridine-2-formic acid1. SOCl₂, DMF2. Methanol3. 30% aq. CH₃NH₂1. 75°C, 24h2. 50°C3. Room temp, 2h98%98%[3]
Pyridine-2-formic acid1. SOCl₂, DMF2. Ethanol3. 30% aq. CH₃NH₂1. Not specified2. 60°C3. Room temp, 5h90%98%[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide from 2-Picolinic Acid [1]

Step 1: Formation of 4-chloropicolinoyl chloride

  • To a solution of 2-picolinic acid in tetrahydrofuran (THF), add 3.5 equivalents of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mL).

  • Heat the reaction mixture at 70°C for 16 hours.

  • After the reaction is complete, remove the excess thionyl chloride and THF under reduced pressure. The resulting crude 4-chloropicolinoyl chloride can be used in the next step without further purification.

Step 2: Amidation with Methylamine

  • Cool the crude 4-chloropicolinoyl chloride in an ice bath to 0-3°C.

  • Slowly add a 40% aqueous solution of methylamine to the cooled acyl chloride with vigorous stirring.

  • Continue stirring the reaction mixture at 0-3°C for 4 hours.

  • After the reaction is complete, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for 4-Chloro-N-methylpicolinamide Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_impurities Significant Impurities? check_yield->check_impurities No incomplete_activation Incomplete Acyl Chloride Formation? - Check SOCl2 stoichiometry - Increase reaction time/temp - Add DMF catalyst check_yield->incomplete_activation Yes successful_synthesis Successful Synthesis check_impurities->successful_synthesis No side_reaction Side Reaction: 4-methylamino impurity? - Lower amidation temperature (0-5°C) check_impurities->side_reaction Yes hydrolysis Hydrolysis of Acyl Chloride? - Use anhydrous solvents/reagents - Dry glassware thoroughly incomplete_activation->hydrolysis suboptimal_amidation Suboptimal Amidation? - Control temperature (0-5°C) - Check methylamine concentration hydrolysis->suboptimal_amidation purification Purification - Recrystallization - Column Chromatography suboptimal_amidation->purification unreacted_sm Unreacted Starting Material? - Ensure complete acyl chloride formation - Wash with aq. NaHCO3 side_reaction->unreacted_sm unreacted_sm->purification purification->successful_synthesis

References

Technical Support Center: Synthesis of 4-Chloro-N-methylpicolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-N-methylpicolinamide hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Issue 1: Presence of an Unexpected Chlorinated Impurity

Question: My final product shows an additional chlorinated species in the mass spectrum and a distinct set of peaks in the 1H NMR spectrum. What is this impurity and how can I avoid it?

Answer:

A common impurity is the formation of a di-chlorinated picolinamide derivative, specifically at the 4-position of the pyridine ring. This occurs during the activation of the carboxylic acid with thionyl chloride (SOCl₂), which can act as both a chlorinating agent for the carboxylic acid and, under certain conditions, for the pyridine ring itself.

Mitigation Strategies:

  • Control Reaction Temperature: The chlorination of the pyridine ring is more likely to occur at elevated temperatures. Maintain a controlled, lower temperature during the addition of and reaction with thionyl chloride.

  • Use of a Catalyst: The use of a catalytic amount of pyridine or N,N-dimethylformamide (DMF) can promote the formation of the desired acyl chloride at lower temperatures, reducing the likelihood of ring chlorination.[1]

  • Stoichiometry: Use the minimum effective amount of thionyl chloride. An excess of the reagent can increase the chances of side reactions.

Issue 2: Formation of a Methylamino-Substituted Impurity

Question: I am observing an impurity with a mass corresponding to the addition of a methylamino group and loss of the 4-chloro substituent. How is this formed and how can it be prevented?

Answer:

This impurity is 4-Methylamino-N-methylpicolinamide. It arises from a nucleophilic aromatic substitution reaction where methylamine, the reagent for amidation, also displaces the chloride at the 4-position of the pyridine ring.

Mitigation Strategies:

  • Control Reaction Temperature: This nucleophilic substitution is more favorable at higher temperatures. Carry out the amidation step at a controlled low temperature (e.g., 0-5 °C).

  • Order of Addition: Add the methylamine solution slowly to the reaction mixture containing the acyl chloride intermediate. This helps to maintain a low concentration of the nucleophile and favors the desired reaction at the acyl chloride over substitution at the ring.

  • Solvent Choice: Using an aqueous solution of methylamine can sometimes reduce the propensity for this side reaction compared to using methylamine in an organic solvent. However, this must be balanced with the risk of hydrolysis (see Issue 3).

Issue 3: Presence of Unreacted Starting Material or Hydrolysis Product

Question: My analysis shows the presence of 4-chloropicolinic acid in the final product. What is the cause and how can I minimize it?

Answer:

The presence of 4-chloropicolinic acid is typically due to the hydrolysis of the highly reactive 4-chloropicolinoyl chloride intermediate. This can happen if there is residual moisture in the starting materials or solvents, or if an aqueous work-up is performed before the amidation is complete.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used for the reaction with thionyl chloride and the subsequent amidation step.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Complete Amidation: Ensure the amidation reaction goes to completion before any aqueous work-up. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic route starts with 4-chloropicolinic acid. The carboxylic acid is first converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride. The resulting 4-chloropicolinoyl chloride is then reacted with methylamine to form 4-Chloro-N-methylpicolinamide. Finally, treatment with hydrochloric acid yields the hydrochloride salt.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2:

  • TLC: Useful for rapid, qualitative monitoring of the reaction progress to determine the consumption of starting materials and the formation of the product.

  • HPLC: The primary technique for quantitative analysis of the final product's purity and for the detection and quantification of impurities.[2]

  • NMR Spectroscopy (1H and 13C): Essential for the structural confirmation of the final product and for identifying the structure of any significant impurities that may be present.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the mass of any impurities, which aids in their structural elucidation.

Q3: What are the expected 1H NMR chemical shifts for 4-Chloro-N-methylpicolinamide?

A3: While the exact chemical shifts can vary depending on the solvent used, you can generally expect the following signals: a doublet for the methyl group attached to the nitrogen, and distinct signals for the protons on the pyridine ring. It is crucial to compare the obtained spectrum with a reference spectrum for confirmation.

Quantitative Data Summary

The following table summarizes the common impurities and their typical acceptance criteria in a high-purity sample of this compound.

Impurity NameStructureTypical Acceptance Criteria (by HPLC)
4-Chloropicolinic acid4-Cl-Py-COOH≤ 0.15%
4-Methylamino-N-methylpicolinamide4-(NHCH₃)-Py-CONHCH₃≤ 0.20%
Di-chloro substituted picolinamideVaries≤ 0.10%
Unspecified Impurities-≤ 0.10% each
Total Impurities -≤ 0.50%

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Acid Chloride Formation: To a solution of 4-chloropicolinic acid in an anhydrous solvent (e.g., toluene or dichloromethane), add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equivalents) at a controlled temperature (e.g., 0-10 °C). Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Amidation: Cool the reaction mixture containing the 4-chloropicolinoyl chloride to 0-5 °C. Slowly add an aqueous solution of methylamine (1.5 equivalents). Stir the reaction at this temperature until the starting acyl chloride is consumed.

  • Work-up and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Chloro-N-methylpicolinamide.

  • Hydrochloride Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization for specific impurity profiles.

Visualizations

Impurity_Formation_Pathway cluster_impurities Potential Impurities PicolinicAcid 4-Chloropicolinic Acid AcylChloride 4-Chloropicolinoyl Chloride PicolinicAcid->AcylChloride SOCl₂ Product 4-Chloro-N- methylpicolinamide HCl AcylChloride->Product 1. CH₃NH₂ 2. HCl Impurity1 Di-chloro Picolinamide AcylChloride->Impurity1 Excess SOCl₂ / High Temp Impurity3 4-Chloropicolinic Acid AcylChloride->Impurity3 H₂O (Moisture) Impurity2 4-Methylamino- N-methylpicolinamide Product->Impurity2 Excess CH₃NH₂ / High Temp

Caption: Logical workflow of impurity formation during synthesis.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions Start Impurity Detected in Final Product Identify Identify Impurity (MS, NMR) Start->Identify DiChloro Di-chloro Impurity Identify->DiChloro Mass + Cl Methylamino Methylamino Impurity Identify->Methylamino Mass + NHCH₃ Acid Carboxylic Acid Impurity Identify->Acid Mass of Starting Acid Sol1 Control Temperature Use Catalyst DiChloro->Sol1 Sol2 Control Temperature Slow Amine Addition Methylamino->Sol2 Sol3 Use Anhydrous Conditions Ensure Complete Reaction Acid->Sol3

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Side reactions to avoid during the synthesis of Sorafenib intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of key Sorafenib intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of Sorafenib where side reactions are common?

A1: The synthesis of Sorafenib typically involves three key intermediates where careful control of reaction conditions is crucial to minimize the formation of impurities. These are:

  • 4-Chloro-3-(trifluoromethyl)aniline

  • 4-Chloro-N-methyl-2-pyridinecarboxamide

  • 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

Q2: What is the most common issue when synthesizing 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide?

A2: The primary challenge in the synthesis of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide is controlling the regioselectivity of the reaction between 4-aminophenol and 4-chloro-N-methyl-2-pyridinecarboxamide. This reaction, a Williamson ether synthesis, can result in both the desired O-alkylation (ether formation) and an undesired N-alkylation (secondary amine formation), as 4-aminophenol is an ambident nucleophile.[1][2]

Q3: How can I favor O-alkylation over N-alkylation when reacting 4-aminophenol?

A3: To favor the desired O-alkylation, it is crucial to generate the phenoxide ion, which is a stronger nucleophile at the oxygen atom under basic conditions.[3] Employing a strong base like potassium tert-butoxide can selectively deprotonate the phenolic hydroxyl group.[4][5][6] The choice of solvent can also influence the outcome; polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis.[7]

Q4: What are the potential side products in the synthesis of 4-chloro-3-(trifluoromethyl)aniline?

A4: The synthesis of 4-chloro-3-(trifluoromethyl)aniline often proceeds via nitration of 2-chloro-benzotrifluoride followed by reduction. Potential side products can include positional isomers from the nitration step and impurities from incomplete reduction.[8][9] Maintaining a purity of at least 99% is important for subsequent steps.[8]

Q5: What analytical techniques are recommended for monitoring the purity of Sorafenib intermediates?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of Sorafenib intermediates and identifying potential impurities.[2][10][11] For genotoxic impurities like tosylates, a sensitive method such as UPLC is recommended.[12]

Troubleshooting Guides

Issue 1: Low Yield of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide due to Competing N-Alkylation

Symptoms:

  • Complex mixture of products observed by TLC or HPLC.

  • Presence of a major byproduct with a molecular weight corresponding to the N-alkylated product.

  • Low yield of the desired diaryl ether.

Root Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Deprotonation of Phenolic Hydroxyl Group Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) to ensure complete formation of the phenoxide anion. The phenoxide is a softer nucleophile, favoring attack at the less hindered oxygen atom.
Reaction Conditions Favoring N-Alkylation Optimize the solvent system. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide. Avoid protic solvents which can protonate the phenoxide and reduce its reactivity.[7][13]
Reaction Temperature Too High High temperatures can sometimes favor the thermodynamically controlled N-alkylation product. Conduct the reaction at a moderate temperature (e.g., 80°C) and monitor the progress by TLC or HPLC to avoid prolonged reaction times.[4][6]
Issue 2: Formation of Dimeric Impurities during the Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

Symptoms:

  • Observation of a byproduct with approximately double the molecular weight of the desired product.

  • Reduced yield of the monomeric picolinamide.

Root Causes and Solutions:

Potential CauseRecommended Solution
Self-Condensation of Picolinamide Molecules Picolinamide derivatives can form centrosymmetric dimers through hydrogen bonding between the amide N-H and the carbonyl oxygen.[14][15]
Reaction Conditions Promoting Dimerization High concentrations of the reactants can favor intermolecular reactions. Running the reaction under more dilute conditions can help to minimize dimer formation.
Issue 3: Impurities in 4-Chloro-3-(trifluoromethyl)aniline Starting Material

Symptoms:

  • Presence of isomeric impurities in the final Sorafenib product.

  • Low yield in the subsequent urea formation step.

Root Causes and Solutions:

Potential CauseRecommended Solution
Formation of Positional Isomers during Nitration The nitration of 2-chlorobenzotrifluoride can lead to the formation of undesired isomers. Control the reaction temperature and the nitrating agent concentration to improve regioselectivity.[9]
Incomplete Reduction of the Nitro Group Ensure the reduction of the nitro group to the amine is complete by using an appropriate reducing agent and monitoring the reaction to completion. Incomplete reduction can leave nitro- or nitroso- impurities.
Presence of Dechlorinated Byproducts Impurities such as 3-(trifluoromethyl)aniline can arise from dechlorination during the synthesis. Utilize a high-purity starting material (≥99%) for the urea formation step to avoid these side products.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (O-Alkylation Favored)
  • To a solution of 4-aminophenol (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium tert-butoxide (1.05 eq) at room temperature.[4][5][6]

  • Stir the resulting reddish-brown mixture for 2 hours at room temperature to ensure complete formation of the potassium phenoxide salt.[4][6]

  • Add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 eq) and potassium carbonate (0.5 eq) to the reaction mixture.[4][6]

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6 hours, monitoring the reaction progress by TLC.[4][6]

  • After completion, cool the mixture to room temperature and pour it into a mixture of ethyl acetate and brine for extraction.[4][6]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.[5][11]

Visualizations

Sorafenib_Intermediate_Synthesis cluster_aniline Synthesis of 4-Chloro-3-(trifluoromethyl)aniline cluster_picolinamide Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 2-Chloro-1-(trifluoromethyl)benzene 2-Chloro-1-(trifluoromethyl)benzene Nitration Nitration 2-Chloro-1-(trifluoromethyl)benzene->Nitration 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 4-Chloro-1-nitro-2-(trifluoromethyl)benzene Nitration->4-Chloro-1-nitro-2-(trifluoromethyl)benzene Isomeric Impurities Isomeric Impurities Nitration->Isomeric Impurities Reduction Reduction 4-Chloro-1-nitro-2-(trifluoromethyl)benzene->Reduction 4-Chloro-3-(trifluoromethyl)aniline 4-Chloro-3-(trifluoromethyl)aniline Reduction->4-Chloro-3-(trifluoromethyl)aniline 4-Chloro-N-methyl-2-pyridinecarboxamide 4-Chloro-N-methyl-2-pyridinecarboxamide Williamson Ether Synthesis Williamson Ether Synthesis 4-Chloro-N-methyl-2-pyridinecarboxamide->Williamson Ether Synthesis 4-Aminophenol 4-Aminophenol 4-Aminophenol->Williamson Ether Synthesis 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide Williamson Ether Synthesis->4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide O-Alkylation (Desired) N-Alkylated Byproduct N-Alkylated Byproduct Williamson Ether Synthesis->N-Alkylated Byproduct N-Alkylation (Side Reaction)

Caption: Synthetic pathways for key Sorafenib intermediates and potential side reactions.

Troubleshooting_Williamson_Ether cluster_solutions Troubleshooting Strategies Low Yield of Desired Ether Low Yield of Desired Ether Competing N-Alkylation Competing N-Alkylation Low Yield of Desired Ether->Competing N-Alkylation Incomplete Reaction Incomplete Reaction Low Yield of Desired Ether->Incomplete Reaction Use Strong Base (e.g., t-BuOK) Use Strong Base (e.g., t-BuOK) Competing N-Alkylation->Use Strong Base (e.g., t-BuOK) Optimize Solvent (Polar Aprotic) Optimize Solvent (Polar Aprotic) Competing N-Alkylation->Optimize Solvent (Polar Aprotic) Control Temperature Control Temperature Competing N-Alkylation->Control Temperature Incomplete Reaction->Control Temperature Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time

Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.

References

Technical Support Center: Synthesis of 4-Chloro-N-methylpicolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-N-methylpicolinamide hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for 4-Chloro-N-methylpicolinamide is low. What are the critical steps I should re-evaluate?

A1: Low yield can stem from several factors throughout the synthesis process. The primary synthetic route involves the chlorination of a picolinic acid derivative followed by amidation. Key areas to focus on are:

  • Chlorination Efficiency: Incomplete chlorination of the starting material (e.g., 2-picolinic acid) will result in a mixture of starting material and the desired chlorinated intermediate, complicating purification and lowering the yield.

  • Reaction Conditions for Amidation: The reaction of the chlorinated intermediate with methylamine is crucial. Sub-optimal temperature, reaction time, or reagent stoichiometry can lead to incomplete conversion or side product formation.

  • Work-up and Purification: Product loss during extraction and purification steps is a common issue. Emulsion formation during aqueous washes or precipitation of the product salt can significantly reduce the isolated yield.

Q2: I am observing significant byproduct formation during the chlorination step. How can I minimize this?

A2: Byproduct formation during chlorination, often when using reagents like thionyl chloride (SOCl₂), can be minimized by optimizing reaction conditions. Consider the following:

  • Reagent Combination: A combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) has been shown to improve yield and reduce reaction time compared to using SOCl₂ alone.

  • Temperature Control: Maintaining the optimal reaction temperature is critical. For the reaction of 2-picolinic acid with SOCl₂, a temperature of around 70°C for an extended period (e.g., 16 hours) has been reported.[1]

  • Catalyst: The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the chlorination reaction.[1]

Q3: The amidation reaction with methylamine is not going to completion. What adjustments can I make?

A3: To drive the amidation reaction to completion and maximize the yield of 4-Chloro-N-methylpicolinamide, consider these parameters:

  • Methylamine Concentration: Using a concentrated aqueous solution of methylamine (e.g., 30-40%) is often effective.[2]

  • Temperature: The reaction is typically carried out at a low temperature, between 0-5°C, to control the exothermic nature of the reaction and minimize side products.[1]

  • Reaction Time: Allow sufficient reaction time for the conversion to complete. Stirring for several hours (e.g., 2-5 hours) at room temperature after the initial addition of methylamine is a common practice.[2]

  • Solvent: While some procedures perform the reaction without an organic solvent, using a suitable solvent like tetrahydrofuran (THF) can be beneficial.[1]

Q4: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials, byproducts from the chlorination step, and residual methylamine. A standard purification protocol involves:

  • Aqueous Work-up: An acid-base extraction is effective for removing ionic impurities. Washing the organic layer containing the crude product with a dilute acid solution (e.g., 1 M HCl) will remove basic impurities like residual methylamine. A subsequent wash with a dilute base solution (e.g., 5% NaHCO₃) will remove any acidic byproducts.

  • Recrystallization: Recrystallization from a suitable solvent system can significantly improve the purity of the final product. The choice of solvent will depend on the solubility profile of the product and impurities.

  • Chromatography: If significant impurities remain after extraction and recrystallization, flash column chromatography may be necessary for achieving high purity.

Q5: How do I prepare the hydrochloride salt of 4-Chloro-N-methylpicolinamide?

A5: The hydrochloride salt is typically prepared by dissolving the free base of 4-Chloro-N-methylpicolinamide in a suitable organic solvent (e.g., ethanol or ethyl acetate) and then adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) dropwise. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.

Data Presentation

Table 1: Comparison of Chlorination Reagents and Conditions

Starting MaterialChlorinating Agent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
2-Picolinic AcidSOCl₂THF7016-[1]
Pyridine-2-formic acidThionyl chloride-50-90--[2]

Table 2: Amidation Reaction Conditions and Yields

Chlorinated IntermediateMethylamine SolutionSolventTemperature (°C)Time (h)Yield (%)Reference
4-chloro-N-methylpicolinoyl chloride40% aqueousTHF0-34~95[1]
4-chloropyridine-2-methyl-formiate hydrochloride30% aqueousWaterRoom Temp298[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide

This protocol is a generalized procedure based on common synthetic routes.[1][2]

Step 1: Chlorination of 2-Picolinic Acid

  • To a solution of 2-picolinic acid in tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (3.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at 70°C for 16 hours.

  • After cooling, carefully quench the reaction mixture and remove the solvent under reduced pressure to obtain the crude chlorinated intermediate.

Step 2: Amidation with Methylamine

  • Dissolve the crude chlorinated intermediate in a suitable solvent (e.g., THF or water).

  • Cool the solution to 0-3°C in an ice bath.

  • Slowly add a 40% aqueous solution of methylamine, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Chloro-N-methylpicolinamide.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude 4-Chloro-N-methylpicolinamide in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (aq) to remove basic impurities.

  • Separate the layers and then wash the organic layer with 5% NaHCO₃ (aq) to remove acidic impurities.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_chlorination Step 1: Chlorination cluster_intermediate Intermediate cluster_amidation Step 2: Amidation cluster_crude Crude Product cluster_purification Purification cluster_final Final Product 2_Picolinic_Acid 2-Picolinic Acid Chlorination Chlorination Reaction (70°C, 16h) 2_Picolinic_Acid->Chlorination Reagents_1 SOCl₂ DMF (cat.) THF Reagents_1->Chlorination Intermediate_Product Crude Chlorinated Intermediate Chlorination->Intermediate_Product Amidation Amidation Reaction (0-3°C to RT, 4h) Intermediate_Product->Amidation Reagents_2 40% aq. Methylamine Reagents_2->Amidation Crude_Product Crude 4-Chloro-N- methylpicolinamide Amidation->Crude_Product Purification Acid-Base Extraction Recrystallization Crude_Product->Purification Final_Product Pure 4-Chloro-N- methylpicolinamide Purification->Final_Product

Caption: Synthetic workflow for 4-Chloro-N-methylpicolinamide.

Troubleshooting_Yield Start Low Yield of 4-Chloro-N- methylpicolinamide Check_Chlorination Check Chlorination Step Start->Check_Chlorination Check_Amidation Check Amidation Step Start->Check_Amidation Check_Purification Check Purification Step Start->Check_Purification Sol_Chlorination Optimize chlorinating agent, temperature, and time. Check_Chlorination->Sol_Chlorination Incomplete reaction or byproducts observed Sol_Amidation Adjust methylamine concentration, reaction temperature, and time. Check_Amidation->Sol_Amidation Incomplete conversion Sol_Purification Minimize emulsion during work-up. Optimize recrystallization solvent. Check_Purification->Sol_Purification Significant product loss

Caption: Troubleshooting guide for low product yield.

References

Troubleshooting guide for the amidation of 4-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the amidation of 4-chloropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction of 4-chloropicolinic acid is giving a low yield. What are the common causes?

Low yields in the amidation of 4-chloropicolinic acid can stem from several factors:

  • Incomplete activation of the carboxylic acid: The first step in many amidation protocols is the activation of the carboxylic acid. If this step is not complete before the amine is added, the overall yield will be reduced.

  • Side reactions: Depending on the reagents used, side reactions can consume starting material and generate impurities. A notable side reaction when using thionyl chloride (SOCl2) with picolinic acid derivatives is the potential for further chlorination of the pyridine ring.[1][2]

  • Amine salt formation: If the amine starting material is a hydrochloride salt, it will not be nucleophilic enough to react. A base must be added to neutralize the salt and liberate the free amine.[3]

  • Sub-optimal coupling reagent: The choice of coupling reagent is critical. Some reagents are more effective than others for specific substrates.

  • Reaction conditions: Temperature, reaction time, and solvent can all significantly impact the reaction outcome.

Q2: I am observing an unexpected chlorinated by-product in my reaction mixture when using thionyl chloride (SOCl2). What is happening and how can I avoid it?

When reacting picolinic acid with thionyl chloride to form the acyl chloride, a common side product is the corresponding 4-chloro-N-alkyl-N-phenylpicolinamide.[1][2] This occurs because the reaction conditions can promote chlorination of the pyridine ring, in addition to the desired carboxylic acid activation.

To avoid this side reaction, consider the following:

  • Use an alternative activating agent: Instead of SOCl2, employ a coupling reagent that does not introduce a source of chlorination. Options include:

    • DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which has been shown to give nearly quantitative yields at room temperature.[4]

    • Standard peptide coupling reagents like HATU , HBTU , PyBOP , or DCC/DIC with additives like HOBt.[5]

    • Boric acid can also be used as a catalyst for direct amidation.[6]

  • Modify reaction conditions: If you must use SOCl2, careful control of reaction temperature and time may help to minimize the side reaction, though switching reagents is often a more robust solution.

Q3: My crude product is a brown oil, making purification difficult. What causes this discoloration?

The appearance of a brown, oily crude product in reactions involving thionyl chloride is often attributed to the formation of various impurities.[7] It is not necessarily an indication that the desired product is not present, but it does suggest that purification will be necessary.

Purification Strategies:

  • Column Chromatography: This is a common and effective method for separating the desired amide from by-products.[1][2]

  • Extraction: An aqueous work-up with a base (like NaHCO3 solution) can help to remove acidic impurities.[3]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete formation of the acid chloride when using SOCl2.Ensure the reaction with SOCl2 is complete before adding the amine. Consider adding a catalytic amount of DMF to facilitate acid chloride formation.[3]
Amine is present as a hydrochloride salt.Add a non-nucleophilic base, such as triethylamine (Et3N), to the reaction mixture to neutralize the amine salt.[3]
Inefficient coupling reagent for the specific substrates.Experiment with alternative coupling reagents. For picolinic acids, DMTMM has been reported to be highly effective.[4] Other options include HATU, HBTU, and PyBOP.
The reaction of a carboxylic acid and an amine without an activating agent is generally unfavorable and results in an acid-base reaction.[8]Always use a suitable activating or coupling reagent.
Formation of 4-Chloro By-product Use of thionyl chloride (SOCl2) as the activating agent.This is a known side reaction with picolinic acid.[1][2] Switch to a different coupling reagent like DMTMM, HATU, or HBTU that does not contain a chlorinating agent.[4][9]
Reaction Mixture Turns Brown/Dark Decomposition or side reactions, often associated with SOCl2.This is common with SOCl2.[7] Focus on purification of the crude product via column chromatography or crystallization. To prevent it, consider milder coupling reagents.
Difficulty in Purification Product is an oil and does not crystallize.Utilize column chromatography for purification.[1][2]
Multiple spots on TLC, indicating a complex mixture.Re-evaluate the reaction conditions and choice of coupling reagent to improve selectivity. Ensure complete conversion of the starting carboxylic acid.

Experimental Protocols

Protocol 1: Amidation using DMTMM

This protocol is based on a reported efficient method for the amidation of picolinic acid derivatives.[4]

  • Dissolve: Dissolve 4-chloropicolinic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in acetonitrile.

  • Add Reagent: Add DMTMM (1.1 equivalents) to the solution at room temperature.

  • Stir: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Extract the residue with an aqueous base to remove the coupling agent by-products. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Amidation using SOCl2 (with caution for side-products)

This protocol describes the "one-pot" synthesis of amides from carboxylic acids using thionyl chloride.[1][2][10]

  • Acid Chloride Formation: Dissolve 4-chloropicolinic acid (1 equivalent) in a suitable solvent (e.g., DCM or benzene). Add thionyl chloride (1.5-2 equivalents) and optionally a catalytic amount of DMF. The reaction may require heating (reflux).[2][3] Monitor the completion of this step carefully.

  • Remove Excess SOCl2: After the formation of the acid chloride, remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous solvent (e.g., DCM). In a separate flask, dissolve the amine (1-1.2 equivalents) and a base like triethylamine (1.5-2 equivalents) in the same solvent.

  • Combine: Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Stir: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Wash the reaction mixture with an aqueous NaHCO3 solution, followed by water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1][2]

Data Summary

The following table summarizes yields for amidation of picolinic acid derivatives using different methods, as described in the literature.

Starting AcidAmineActivating AgentSolventYieldReference
Picolinic AcidN-methylanilineSOCl2Benzene/DCM35% (desired amide), 13% (4-chloro byproduct)[2]
Picolinic Acid DerivativeAmineDMTMMAcetonitrileAlmost quantitative[4]
Pyridine-2,6-dicarboxylic acidN-methylanilineSOCl2DCM86%[2]

Visualizations

Experimental Workflow for Amidation

G General Amidation Workflow cluster_0 Acid Activation cluster_1 Amide Formation cluster_2 Work-up & Purification start 4-Chloropicolinic Acid + Solvent reagent Add Activating Agent (e.g., SOCl2, DMTMM) start->reagent activated Activated Intermediate (e.g., Acyl Chloride) reagent->activated reaction Combine and Stir activated->reaction amine Amine + Base (if needed) amine->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography / Crystallization workup->purify product Pure Amide Product purify->product

Caption: General workflow for the amidation of 4-chloropicolinic acid.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_reagent What activating agent was used? start->check_reagent socl2 SOCl2 check_reagent->socl2 other_reagent Other (DMTMM, HATU, etc.) check_reagent->other_reagent check_byproduct Check for 4-chloro byproduct socl2->check_byproduct check_amine Is the amine a HCl salt? other_reagent->check_amine byproduct_yes Byproduct Present check_byproduct->byproduct_yes Yes byproduct_no No Byproduct check_byproduct->byproduct_no No solution_socl2 Switch to non-chlorinating reagent (e.g., DMTMM) byproduct_yes->solution_socl2 byproduct_no->check_amine amine_yes Yes check_amine->amine_yes Yes amine_no No check_amine->amine_no No add_base Add a non-nucleophilic base (e.g., Et3N) amine_yes->add_base optimize Optimize reaction conditions (temp, time, solvent) amine_no->optimize

Caption: Decision tree for troubleshooting low yields in the amidation reaction.

References

Stability and degradation profile of 4-Chloro-N-methylpicolinamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-N-methylpicolinamide Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and degradation profile of this compound. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: 4-Chloro-N-methylpicolinamide, CAS Number 220000-87-3, is a high-purity chemical intermediate.[1][2] It is a polar organic compound used in the synthesis of other molecules.[3] It serves as an essential building block for kinase inhibitor precursors and agricultural chemical intermediates.[1] Specifically, it is a key intermediate in the preparation of the antineoplastic drugs regorafenib and sorafenib.[3]

Q2: What are the general physicochemical properties of 4-Chloro-N-methylpicolinamide? A2: 4-Chloro-N-methylpicolinamide is typically a white to off-white crystalline powder, though it has also been described as a brown or off-white to light yellow solid.[1][4][5] It has a characteristic pyridine-like aroma.[1] Key properties are summarized in the data table below.

Q3: What are the recommended storage and handling conditions for this compound? A3: For optimal stability, the compound should be stored in a dark place, sealed in a dry environment at room temperature or refrigerated at 2-8°C.[1][6][7] It is stable under an inert atmosphere, and for bulk quantities, maintaining a nitrogen blanket is recommended.[1] Handle in accordance with good industrial hygiene and safety practices, ensuring adequate ventilation.[4][5]

Q4: In which solvents is 4-Chloro-N-methylpicolinamide soluble? A4: It is soluble in DMSO and methanol.[1] It is sparingly soluble in water.[1] Other sources indicate slight solubility in chloroform, dichloromethane, and ethyl acetate.[5][6][7]

Q5: Why are forced degradation studies important for this compound? A5: Forced degradation studies, or stress testing, are crucial for several reasons. They help to establish the intrinsic stability of the molecule, identify potential degradation products, and understand its degradation pathways.[8][9] This information is vital for developing stable formulations, determining appropriate storage conditions and shelf life, and creating stability-indicating analytical methods as required by regulatory agencies like the ICH.[8][10]

Troubleshooting Guide

Q1: My vial of this compound appears as a brown or yellow solid, not the described white powder. Is it degraded? A1: While typically described as a white to off-white powder, some suppliers' safety data sheets have noted its appearance as a brown or light yellow solid.[1][4][5] This color variation may not necessarily indicate degradation. However, to ensure the integrity of the compound, it is recommended to perform a purity analysis using HPLC.[1] If the purity is below the specified limit (e.g., ≥98.5%), the compound may have degraded, and a fresh vial should be used.

Q2: I am having difficulty dissolving the compound in water for my experiment. What should I do? A2: The compound is documented as being sparingly soluble in water.[1] For aqueous-based experiments, consider using a co-solvent if your experimental design permits. The compound shows good solubility in DMSO and methanol.[1] For forced degradation studies where aqueous conditions are necessary but solubility is low, the use of organic co-solvents may be considered, provided they are inert and do not react with the compound.[11]

Q3: My reversed-phase HPLC analysis of a stressed sample shows degradation, but I am unsure if the degradation products are from the hydrochloride salt or the active species. How can I clarify this? A3: This is a known challenge for prodrugs or salts that are sensitive to water.[11] Traditional forced degradation in aqueous conditions may primarily show the degradants of the active species formed after hydrolysis of the parent drug substance.[11] To specifically identify degradants of the this compound itself, consider performing a forced degradation study under anhydrous conditions using reactive organic solutions.[11] Analysis of these samples using a normal-phase (NP-HPLC) method can help demonstrate that the method is stability-indicating for the drug substance.[11]

Q4: I am observing unexpected peaks in my chromatogram during a stability study. How do I identify them? A4: Unexpected peaks are likely degradation products. To identify these, mass spectrometry (MS) is the recommended technique for peak identification and structure elucidation.[11] By coupling your HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio of the unknown peaks, which is a critical step in identifying their chemical structures.[9][11]

Data Presentation

Table 1: Physicochemical Properties of 4-Chloro-N-methylpicolinamide

PropertyValueReference(s)
Chemical Name 4-Chloro-N-methylpicolinamide[1][2][12]
Synonyms 4-Chloro-N-methylpyridine-2-carboxamide[2][12]
CAS Number 220000-87-3[1][2]
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.60 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 142-145°C (decomposes)[1]
Solubility Soluble in DMSO, methanol; sparingly in water[1]

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurposeReference(s)
Acid Hydrolysis 0.1 M - 1 M HClReflux for 8-12 hoursTo assess degradation in acidic environments.[9]
Base Hydrolysis 0.1 M - 1 M NaOHReflux for 8-12 hoursTo assess degradation in alkaline environments.[9]
Neutral Hydrolysis WaterReflux for 12 hoursTo evaluate hydrolytic stability at neutral pH.
Oxidation 3% - 30% H₂O₂Room temp for up to 7 daysTo determine susceptibility to oxidation.
Thermal Degradation Dry Heat (e.g., 100-250°C)60 - 300 secondsTo evaluate stability at elevated temperatures.[13]
Photostability UV/Visible Light (ICH option 1 or 2)As per ICH Q1BTo assess degradation upon light exposure.[8]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradants and establish a stability-indicating analytical method.[8][9]

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV/PDA detector and/or Mass Spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat the solution at 80°C for 8 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration with mobile phase.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 80°C for 8 hours. Withdraw samples, cool, and neutralize with 0.1 M HCl. Dilute to the final concentration.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw samples and dilute to the final concentration.

    • Thermal Degradation (Solid State): Place a known quantity of the solid compound in an oven at 105°C for 24 hours. After exposure, cool the sample, weigh it, and dissolve it in a suitable solvent to prepare a solution of known concentration.

    • Thermal Degradation (Solution): Reflux a solution of the compound in a neutral solvent (e.g., water) for 12 hours. Cool and dilute to the final concentration.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. After exposure, prepare solutions of known concentration.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a developed HPLC method. A reversed-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Use a PDA detector to monitor the elution profile at multiple wavelengths and check for peak purity.

    • If significant degradation (5-20%) is observed, the method is considered suitable for demonstrating stability.

    • For identification of degradation products, collect fractions or use an LC-MS system.

  • Anhydrous Stress Testing (if applicable):

    • If aqueous hydrolysis is expected to primarily degrade the active species, repeat key stress tests (e.g., thermal, oxidative) under anhydrous conditions using a solvent like tetrahydrofuran (THF).[11]

    • Analyze these samples using a normal-phase HPLC method to specifically assess the stability of the parent drug substance.[11]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Stock->Base Oxidative Oxidation (3% H2O2, RT) Stock->Oxidative Thermal Thermal Stress (Solid, 105°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Control Unstressed Control (Stored in Dark, RT) Stock->Control HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Control->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradants > 5% Report Generate Stability Profile & Degradation Pathway HPLC->Report LCMS->Report G cluster_main 4-Chloro-N-methylpicolinamide HCl cluster_pathways Potential Degradation Pathways A 4-Chloro-N- methylpicolinamide HCl B Hydrolysis Product (e.g., 4-Chloropicolinic Acid) A->B  Hydrolysis  (H₂O, Acid/Base) C Oxidative Product (e.g., N-oxide derivative) A->C  Oxidation  (e.g., H₂O₂)

References

How to minimize byproduct formation in picolinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of picolinamide.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during picolinamide synthesis, providing potential causes and solutions in a question-and-answer format.

Synthesis via Hydrolysis of 2-Cyanopyridine

Question 1: My picolinamide synthesis from 2-cyanopyridine is producing a significant amount of picolinic acid as a byproduct. How can I minimize this?

Answer: The formation of picolinic acid is a common issue resulting from the over-hydrolysis of the intermediate picolinamide. To minimize its formation, precise control over reaction conditions is crucial.

  • Temperature Control: Elevated temperatures accelerate the hydrolysis of the amide to the carboxylic acid. It is advisable to avoid temperatures above 135°C, as this can also lead to the decarboxylation of the picolinic acid product.[1]

  • Reaction Time: Prolonged reaction times increase the likelihood of picolinamide hydrolysis. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction once the starting material is consumed.

  • Stoichiometry of Base: The ratio of base to 2-cyanopyridine is a critical factor. A lower concentration of a strong base (e.g., sodium hydroxide) or the use of a milder base can favor the formation of the amide over the carboxylic acid.[1] For instance, reports indicate that using a molar ratio of 2-cyanopyridine to sodium hydroxide between 1:(0.03-0.20) at temperatures of 100°-130° C favors the formation of 2-picolinamide.[1]

Question 2: The hydrolysis of 2-cyanopyridine is sluggish and results in a low yield of picolinamide. How can I improve the reaction rate without promoting byproduct formation?

Answer: A slow reaction rate can be due to insufficient activation of the nitrile group.

  • Catalyst: The use of a suitable catalyst can enhance the reaction rate under milder conditions.

  • Solvent: The choice of solvent can influence the reaction rate. While water is necessary for hydrolysis, the use of co-solvents can sometimes improve solubility and reaction kinetics.

  • pH Control: Maintaining an optimal pH throughout the reaction can be critical. For enzymatic hydrolysis, this is particularly important to ensure optimal enzyme activity.

Synthesis via Amidation of Picolinic Acid

Question 3: I am observing a chlorinated byproduct in my picolinamide synthesis when using thionyl chloride (SOCl₂) to activate picolinic acid. How can I avoid this?

Answer: The formation of 4-chloro-N-alkyl-N-phenylpicolinamides is a known side reaction when using thionyl chloride with picolinic acid.[2][3] This is due to the activation of the pyridine ring towards nucleophilic attack by the chloride ions generated in situ.

  • Alternative Activating Agents: To circumvent this issue, consider using alternative coupling reagents that do not introduce chloride ions. Common choices include:

    • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective coupling agents. However, be aware that DCC can form a urea byproduct that is difficult to remove, while the byproduct of EDC is water-soluble.[4][5][6]

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and can suppress racemization.[7][8][9] A common side reaction with HATU is guanidinylation of the amine if it is added before the carboxylic acid is fully activated.[8]

Question 4: My amide coupling reaction between picolinic acid and an amine is incomplete, even after extended reaction times. What can I do?

Answer: Incomplete conversion can be due to several factors, including steric hindrance, the low nucleophilicity of the amine, or inefficient activation of the carboxylic acid.

  • Optimize Coupling Reagent: For sterically hindered substrates, more powerful coupling reagents like HATU may be necessary.[7]

  • Reaction Conditions: Increasing the reaction temperature or changing the solvent to one that better solubilizes the reactants can improve the reaction rate.

  • Base: The choice and amount of base can be critical. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction without interfering with the coupling process.[8]

General Troubleshooting

Question 5: My final picolinamide product is an oil instead of a solid. How can I induce crystallization?

Answer: An oily product can be due to residual solvent or impurities.

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the picolinamide is insoluble, such as hexane or diethyl ether.

  • Purification: If trituration fails, the oil may contain impurities that are inhibiting crystallization. Further purification by column chromatography may be necessary.

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in the Hydrolysis of 2-Cyanopyridine

Temperature (°C)Picolinamide Yield (%)Picolinic Acid Byproduct (%)Notes
100HighLowFavorable for selective picolinamide formation.
120ModerateModerateIncreased rate of hydrolysis to picolinic acid.
>135LowHighSignificant formation of picolinic acid and potential for decarboxylation.[1]

Table 2: Comparison of Coupling Reagents for the Amidation of Picolinic Acid

Coupling ReagentCommon ByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)4-chloro-picolinamide derivatives[2][3]Inexpensive and readily available.Formation of chlorinated byproducts.
DCCDicyclohexylurea (DCU)Effective for amide bond formation.DCU is often insoluble and can be difficult to remove.[4][5]
EDC1-ethyl-3-(3-dimethylaminopropyl)ureaWater-soluble byproduct, easy to remove.[4][5]More expensive than DCC.
HATUTetramethylurea, Guanidinium byproduct[8]High efficiency, low racemization, good for sterically hindered substrates.[7][8]Potential for guanidinylation of the amine if not pre-activated with the acid.[8]

Experimental Protocols

Protocol 1: Optimized Hydrolysis of 2-Cyanopyridine to Picolinamide

This protocol is designed to maximize the yield of picolinamide while minimizing the formation of picolinic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine (1 equivalent) in deionized water.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., 0.1 equivalents of NaOH).

  • Heating: Heat the reaction mixture to a controlled temperature of 80-90°C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude picolinamide can be further purified by recrystallization or column chromatography.

Protocol 2: HATU-Mediated Amidation of Picolinic Acid

This protocol is suitable for a wide range of amines and minimizes side reactions.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Picolinamide_Synthesis_Pathways cluster_hydrolysis Hydrolysis of 2-Cyanopyridine cluster_amidation Amidation of Picolinic Acid 2-Cyanopyridine 2-Cyanopyridine Picolinamide Picolinamide 2-Cyanopyridine->Picolinamide H₂O, Base/Acid Picolinic Acid Picolinic Acid Picolinamide->Picolinic Acid Over-hydrolysis Picolinic Acid_Amidation Picolinic Acid Picolinamide_Amidation Picolinamide Picolinic Acid_Amidation->Picolinamide_Amidation Coupling Reagent Chlorinated Byproduct 4-Chloro-picolinamide Picolinic Acid_Amidation->Chlorinated Byproduct SOCl₂ Amine Amine (R-NH₂) Amine->Picolinamide_Amidation

Caption: Main synthetic routes to picolinamide and common byproduct pathways.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_byproduct Minimizing Byproducts cluster_oily_product Handling Oily Product start Picolinamide Synthesis Issue issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield byproduct Byproduct Formation issue->byproduct Purity oily_product Oily Product issue->oily_product Physical State check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents control_hydrolysis Control Hydrolysis Conditions (Temp, Time, Base) byproduct->control_hydrolysis remove_solvent Thoroughly Remove Solvent oily_product->remove_solvent optimize_temp Optimize Temperature & Time check_reagents->optimize_temp change_coupling Change Coupling Reagent optimize_temp->change_coupling alternative_activation Use Alternative Activating Agent (e.g., HATU, EDC) control_hydrolysis->alternative_activation purification Optimize Purification (Chromatography, Recrystallization) alternative_activation->purification triturate Triturate with Non-polar Solvent remove_solvent->triturate repurify Re-purify by Chromatography triturate->repurify

Caption: A logical workflow for troubleshooting common issues in picolinamide synthesis.

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 4-Chloro-N-methylpicolinamide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of 4-Chloro-N-methylpicolinamide in common solvents?

4-Chloro-N-methylpicolinamide is a white to off-white crystalline powder.[1] Its solubility is a critical factor in its reactivity and handling. The compound is soluble in dimethyl sulfoxide (DMSO) and methanol, sparingly soluble in water, and slightly soluble in chloroform, dichloromethane, and ethyl acetate.[1][2][3] One source indicates solubility in methylene dichloride (MDC).[4][5]

Q2: Why is my 4-Chloro-N-methylpicolinamide not dissolving even in a recommended solvent?

Several factors can contribute to this issue:

  • Purity of the Compound: Impurities can significantly alter the solubility profile. Ensure you are using a high-purity grade of 4-Chloro-N-methylpicolinamide (≥98.5% is recommended).[1]

  • Solvent Quality: The presence of water or other impurities in the solvent can decrease solubility. Use anhydrous solvents, especially when working with non-polar organic solvents.

  • Temperature: Solubility is often temperature-dependent. Gentle heating of the mixture may improve dissolution.

  • Particle Size: Larger crystals have a smaller surface area, which can slow down the dissolution rate. Grinding the solid to a fine powder may help.

Q3: Are there any general strategies to improve the solubility of a poorly soluble compound like this?

Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction, use of co-solvents, and formulation as a solid dispersion. Chemical methods often involve pH adjustment or salt formation.

Troubleshooting Guide

This guide provides a systematic approach to overcoming the poor solubility of 4-Chloro-N-methylpicolinamide during your experiments.

Initial Troubleshooting Steps

If you are facing solubility issues, follow this workflow to diagnose and resolve the problem.

cluster_0 Troubleshooting Workflow for Poor Solubility start Problem: Poor solubility of 4-Chloro-N-methylpicolinamide check_purity Verify Compound and Solvent Purity start->check_purity physical_intervention Attempt Physical Dissolution Aids (Heating, Sonication, Stirring) check_purity->physical_intervention If purities are confirmed solubility_test Conduct Systematic Solvent Screening physical_intervention->solubility_test If solubility is still poor select_method Select Solubility Enhancement Technique solubility_test->select_method Based on screening results protocol Implement Experimental Protocol select_method->protocol success Successful Dissolution and Reaction protocol->success

Caption: A logical workflow for troubleshooting and resolving poor solubility issues.

Solubility Data Summary

The following table summarizes the known qualitative solubility of 4-Chloro-N-methylpicolinamide in various solvents. For reaction purposes, a systematic screening of solvents is highly recommended.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1][6]
Methylene Dichloride (MDC)Soluble[4][5]
ChloroformSlightly Soluble[2][3]
DichloromethaneSlightly Soluble[2][3]
Ethyl AcetateSlightly Soluble[2][3]
WaterSparingly Soluble[1]

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for key experiments to improve the solubility of 4-Chloro-N-methylpicolinamide.

Co-solvent Systems

The use of a mixture of solvents (a co-solvent system) can significantly improve solubility. This is a practical approach for reactions where a single solvent is not effective.

Objective: To identify an optimal co-solvent mixture that dissolves 4-Chloro-N-methylpicolinamide at the desired reaction concentration.

Methodology:

  • Primary Solvent Selection: Start with a solvent in which 4-Chloro-N-methylpicolinamide has at least slight solubility (e.g., dichloromethane, ethyl acetate).

  • Co-solvent Selection: Choose a co-solvent in which the compound is highly soluble (e.g., DMSO, methanol).

  • Ratio Screening:

    • Prepare a series of vials with a fixed amount of 4-Chloro-N-methylpicolinamide.

    • To each vial, add the primary solvent.

    • Titrate with the co-solvent in varying ratios (e.g., 1%, 2%, 5%, 10% v/v).

    • Observe the dissolution at each ratio with agitation.

  • Optimization: Identify the lowest percentage of co-solvent required to achieve complete dissolution.

  • Reaction Compatibility: Ensure the chosen co-solvent system is compatible with the reaction conditions and downstream processing.

cluster_1 Co-Solvent Selection Workflow start Select Primary Solvent (Slight Solubility) select_cosolvent Select Co-Solvent (High Solubility) start->select_cosolvent prepare_ratios Prepare Test Vials with Varying Co-solvent Ratios select_cosolvent->prepare_ratios observe Observe Dissolution prepare_ratios->observe optimize Identify Optimal Ratio observe->optimize check_compatibility Verify Reaction Compatibility optimize->check_compatibility proceed Proceed with Reaction check_compatibility->proceed

Caption: A workflow for selecting an appropriate co-solvent system.

Solid Dispersion

Creating a solid dispersion involves dispersing the compound in an inert carrier matrix at a solid state. This can enhance the dissolution rate by presenting the compound in a finely dispersed, often amorphous, state.

Objective: To prepare a solid dispersion of 4-Chloro-N-methylpicolinamide to improve its dissolution in a reaction solvent.

Methodology (Solvent Evaporation Method):

  • Carrier Selection: Choose a water-soluble and organic-solvent-soluble carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).

  • Dissolution:

    • Dissolve both 4-Chloro-N-methylpicolinamide and the carrier in a common volatile solvent (e.g., methanol).

    • Ensure a homogeneous solution is formed.

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • This will result in a solid mass.

  • Post-Processing:

    • Grind the resulting solid mass into a fine powder.

    • Dry the powder under vacuum to remove any residual solvent.

  • Solubility Testing: Test the solubility of the prepared solid dispersion in the desired reaction solvent and compare it to the unprocessed compound.

Salt Formation

For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility. As a pyridine derivative, 4-Chloro-N-methylpicolinamide can be protonated to form a salt.

Objective: To prepare a salt of 4-Chloro-N-methylpicolinamide to enhance its solubility in polar protic solvents.

Methodology:

  • Solvent Selection: Dissolve 4-Chloro-N-methylpicolinamide in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition:

    • Add a stoichiometric amount of a strong acid (e.g., hydrochloric acid in an organic solvent, or p-toluenesulfonic acid).

    • The salt will often precipitate out of the solution.

  • Isolation:

    • Collect the precipitate by filtration.

    • Wash the solid with the organic solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum.

  • Solubility and Reaction: Test the solubility of the salt in the desired reaction medium. Note that the salt form will alter the reaction conditions, especially the pH.

cluster_2 Salt Formation Workflow dissolve Dissolve 4-Chloro-N-methylpicolinamide in an organic solvent add_acid Add a stoichiometric amount of strong acid dissolve->add_acid precipitate Precipitation of the salt add_acid->precipitate filter Isolate the salt by filtration precipitate->filter dry Dry the salt under vacuum filter->dry test Test solubility of the salt dry->test

Caption: A workflow for the preparation of a more soluble salt form.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively overcome the solubility challenges presented by 4-Chloro-N-methylpicolinamide, leading to more efficient and successful reactions.

References

Catalyst selection for efficient synthesis of 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Chloro-N-methylpicolinamide

Welcome to the technical support center for the synthesis of 4-Chloro-N-methylpicolinamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving efficient and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4-Chloro-N-methylpicolinamide?

A1: The most widely reported method is a two-step process starting from 2-picolinic acid. The first step involves the activation of the carboxylic acid group using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-Dimethylformamide (DMF). The resulting acyl chloride intermediate is then reacted with methylamine to form the final amide product, 4-Chloro-N-methylpicolinamide, with reported yields around 95-98%.[1][2]

Q2: What is the role of DMF in the reaction with thionyl chloride? Is it a true catalyst?

A2: In this context, DMF acts as a catalyst to facilitate the formation of the highly reactive Vilsmeier reagent (in situ) from thionyl chloride. This reagent is more efficient at converting the carboxylic acid to the corresponding acyl chloride than thionyl chloride alone. While it is used in catalytic amounts, it is part of the activation process rather than a catalyst for the amidation itself.

Q3: Can I use other coupling agents instead of thionyl chloride?

A3: Yes, while the thionyl chloride route is common, other modern peptide coupling agents could theoretically be employed for the amidation of 4-chloropicolinic acid. Reagents like HATU, PyBOP, or DMTMM are designed to facilitate amide bond formation.[3][4] However, these methods may require different solvents and bases, and optimization would be necessary. For industrial-scale production, the thionyl chloride method is often preferred due to cost and efficiency.[2]

Q4: Is it necessary to use an organic solvent for the final amidation step with methylamine?

A4: Not necessarily. Several procedures report high yields using an aqueous solution of methylamine (ranging from 30-40%) without the need for an additional organic solvent.[1][2] This approach is also beneficial from a green chemistry perspective, as it reduces solvent waste.

Q5: What are the critical parameters to control for high yield and purity?

A5: Key parameters include:

  • Moisture Control: The first step, formation of the acyl chloride, is highly sensitive to moisture. Anhydrous conditions are critical to prevent the hydrolysis of the thionyl chloride and the acyl chloride intermediate.[3]

  • Temperature: The amidation reaction is typically performed at low temperatures (e.g., 0-3°C) to control the exothermic reaction between the acyl chloride and methylamine and to minimize side reactions.[1]

  • Stoichiometry: Precise measurement of reactants is important. Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective carboxylic acid activation: The acyl chloride intermediate did not form properly. 2. Presence of water: Moisture in the reagents or glassware hydrolyzed the acyl chloride intermediate. 3. Degradation of methylamine: The methylamine solution may have degraded or its concentration is incorrect.1. Ensure sufficient SOCl₂ (e.g., 3.5 equivalents) and a catalytic amount of DMF are used. Increase reaction time or temperature if necessary.[1] 2. Use oven-dried glassware and anhydrous solvents (e.g., THF). Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Use a fresh bottle of aqueous methylamine and verify its concentration.
Formation of Multiple Impurities 1. Reaction temperature too high: The amidation reaction is exothermic; poor temperature control can lead to side reactions. 2. Side reaction of the activated acid: The acyl chloride may react with unreacted 2-picolinic acid.1. Add the acyl chloride solution slowly to the chilled methylamine solution while vigorously stirring and maintaining a low temperature (0-5°C).[1] 2. Ensure the first step (chlorination) goes to completion before proceeding to the amidation step.
Product is an Off-White or Yellow Powder 1. Residual solvent or impurities: Incomplete purification or residual colored starting materials. 2. Product degradation: The product may degrade if exposed to harsh conditions for extended periods.1. Recrystallize the final product from a suitable solvent system. 2. Ensure the reaction work-up is performed promptly and avoid prolonged exposure to high temperatures or strong acids/bases.
Difficulty Isolating the Product 1. Product solubility: The product may have some solubility in the aqueous phase during work-up.1. After the reaction, perform multiple extractions with a suitable organic solvent like ethyl acetate.[2] 2. Wash the combined organic phases with a saturated brine solution to aid phase separation.[2]

Data Presentation: Catalyst & Reagent Performance

The following table summarizes typical conditions and outcomes for the synthesis of 4-Chloro-N-methylpicolinamide via the thionyl chloride route.

ParameterStep 1: Acid Chloride FormationStep 2: AmidationReference(s)
Starting Material 2-Picolinic Acid4-Chloropicolinoyl chloride intermediate[1]
Reagents/Catalysts Thionyl Chloride (SOCl₂), DMF (cat.)40% Aqueous Methylamine[1]
Solvent Tetrahydrofuran (THF)None (uses aqueous methylamine)[1]
Temperature 70°C0 - 3°C[1]
Reaction Time 16 hours4 hours[1]
Reported Yield -~95%[1]
Reported Purity -≥98%[2]

Experimental Protocols

Protocol: Synthesis of 4-Chloro-N-methylpicolinamide via Acyl Chloride Intermediate

This protocol is based on methodologies reported in the literature.[1][5]

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-picolinic acid.

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous tetrahydrofuran (THF).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 mL).

  • Slowly add thionyl chloride (SOCl₂) (approx. 3.5 equivalents) to the suspension.

  • Heat the reaction mixture to 70°C and stir for 16 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide

  • In a separate flask, cool a 40% aqueous solution of methylamine to 0-3°C using an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous THF.

  • Add the acyl chloride solution dropwise to the cold methylamine solution with vigorous stirring, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-3°C for 4 hours.

  • Upon completion, the product often precipitates. Isolate the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-N-methylpicolinamide as a white to off-white powder.[6]

Visualizations

Experimental Workflow

G A 2-Picolinic Acid B Add SOCl2 (Reagent) + DMF (Catalyst) in THF A->B Step 1 Activation C Heat at 70°C, 16h B->C D 4-Chloropicolinoyl Chloride (Intermediate) C->D E Add to 40% aq. Methylamine at 0-3°C D->E Step 2 Amidation F Stir for 4h E->F G 4-Chloro-N-methylpicolinamide (Final Product) F->G H Filtration & Drying G->H Purification

Caption: Synthetic workflow for 4-Chloro-N-methylpicolinamide.

Troubleshooting Logic

G Start Low Product Yield Observed Check_Moisture Were anhydrous conditions maintained? Start->Check_Moisture Check_Reagents Are reagents (SOCl2, methylamine) fresh? Check_Moisture->Check_Reagents Yes Sol_Dry Action: Use oven-dried glassware & anhydrous solvents. Check_Moisture->Sol_Dry No Check_Temp Was amidation temperature controlled? Check_Reagents->Check_Temp Yes Sol_Reagent Action: Use fresh reagents and verify concentration. Check_Reagents->Sol_Reagent No Sol_Temp Action: Ensure slow addition of acyl chloride to chilled amine. Check_Temp->Sol_Temp No Rerun Rerun Experiment Sol_Dry->Rerun Sol_Reagent->Rerun Sol_Temp->Rerun

Caption: Decision tree for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Guide to Sorafenib Precursors: 4-Chloro-N-methylpicolinamide Hydrochloride vs. Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to Sorafenib, a multi-kinase inhibitor used in cancer therapy. We will focus on the pivotal role of 4-Chloro-N-methylpicolinamide hydrochloride and compare its utility against alternative precursors and synthetic strategies. This analysis is supported by experimental data from published literature to inform decisions in process development and chemical synthesis.

Introduction to Sorafenib Synthesis

Sorafenib, chemically known as 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide, is a complex molecule requiring a multi-step synthesis. A key challenge in its synthesis is the efficient formation of the diaryl ether and the diaryl urea linkages. The choice of starting materials and the sequence of bond formation significantly impact the overall yield, purity, and scalability of the process. 4-Chloro-N-methylpicolinamide has emerged as a critical building block in many synthetic approaches. It is often produced from its precursor, 4-chloropyridine-2-carbonyl chloride hydrochloride.[1][2]

Two primary convergent strategies have been developed for the synthesis of Sorafenib, both of which can utilize 4-Chloro-N-methylpicolinamide. These routes are:

  • Route A: Formation of the diaryl ether bond first, followed by the creation of the urea linkage.

  • Route B: Initial synthesis of the diaryl urea core, followed by the formation of the diaryl ether bond.

This guide will compare these two primary routes, detailing the experimental protocols and presenting quantitative data to evaluate their respective efficiencies.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is determined by factors such as overall yield, purity of the final product, reaction times, and the nature of the reagents used. Below is a summary of the quantitative data for the two primary synthetic routes to Sorafenib.

ParameterRoute A: Ether Formation FirstRoute B: Urea Formation First
Key Intermediates 4-(4-aminophenoxy)-N-methylpicolinamide1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
Overall Yield ~63-74%>80%
Purity of Final Product 95% to >99% (with purification)>99%
Key Advantages Well-established route.Higher reported overall yield and purity.
Key Disadvantages Potentially lower overall yield in some variations.Involves handling of isocyanates.

Signaling Pathways and Experimental Workflows

The synthesis of Sorafenib involves the sequential formation of key chemical bonds. The diagrams below illustrate the logical flow of the two primary synthetic routes.

G cluster_A Route A: Ether Formation First A1 4-Chloro-N-methylpicolinamide A3 4-(4-aminophenoxy)-N-methylpicolinamide A1->A3 A2 4-Aminophenol A2->A3 A5 Sorafenib A3->A5 A4 4-chloro-3-(trifluoromethyl)phenyl isocyanate A4->A5

Caption: Synthetic workflow for Route A.

G cluster_B Route B: Urea Formation First B1 4-Aminophenol B3 1-(4-chloro-3-(trifluoromethyl)phenyl)- 3-(4-hydroxyphenyl)urea B1->B3 B2 4-chloro-3-(trifluoromethyl)phenyl isocyanate B2->B3 B5 Sorafenib B3->B5 B4 4-Chloro-N-methylpicolinamide B4->B5

Caption: Synthetic workflow for Route B.

Experimental Protocols

Detailed methodologies for the key transformations in both synthetic routes are provided below.

Synthesis of 4-Chloro-N-methylpicolinamide

4-Chloro-N-methylpicolinamide is a common precursor for both routes. It is typically synthesized from picolinic acid. The process involves the chlorination of the pyridine ring and conversion of the carboxylic acid to an N-methylamide. A common precursor to this step is 4-chloropyridine-2-carbonyl chloride hydrochloride, which is then reacted with methylamine.[1][2] One high-yielding method involves reacting picolinic acid with thionyl chloride in the presence of a catalytic amount of DMF, followed by reaction with an aqueous solution of methylamine, affording the product in up to 95% yield.[3]

Route A: Ether Formation First

Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

This step involves a nucleophilic aromatic substitution reaction.

  • Reactants: 4-Chloro-N-methylpicolinamide and 4-Aminophenol.

  • Reagents and Solvent: Potassium tert-butoxide (KOtBu), Potassium Carbonate (K2CO3), and Dimethylformamide (DMF).

  • Procedure: To a solution of 4-aminophenol in DMF, potassium tert-butoxide is added at room temperature. After stirring, 4-chloro-N-methylpicolinamide and potassium carbonate are added. The reaction mixture is then heated to approximately 80°C for 6-8 hours. After cooling, the product is extracted with an organic solvent, washed, and dried. Purification by column chromatography yields 4-(4-aminophenoxy)-N-methylpicolinamide.

  • Yield: Approximately 80%.[4]

Step 2: Synthesis of Sorafenib

This final step is the formation of the urea linkage.

  • Reactants: 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • Solvent: Dichloromethane (CH2Cl2).

  • Procedure: 4-(4-aminophenoxy)-N-methylpicolinamide is dissolved in dichloromethane, and 4-chloro-3-(trifluoromethyl)phenyl isocyanate is added. The reaction mixture is stirred at room temperature. The product, Sorafenib, precipitates from the solution and can be collected by filtration.

  • Overall Yield for Route A: Reported overall yields for this route range from approximately 63% to 74%, with purity of the final product being around 95% which can be improved with further purification.[5]

Route B: Urea Formation First

Step 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea

This step forms the central diaryl urea core.

  • Reactants: 4-Aminophenol and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • Solvent: Toluene.

  • Procedure: 4-Aminophenol is dissolved in toluene, and a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in toluene is added at room temperature. The reaction mixture is stirred for approximately 16 hours. The resulting solid product is collected by filtration, washed with toluene, and dried.

  • Yield: High yield, often nearly quantitative.

Step 2: Synthesis of Sorafenib

The final step is the formation of the diaryl ether bond.

  • Reactants: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea and 4-Chloro-N-methylpicolinamide.

  • Reagents and Solvent: Potassium tert-butoxide (KOtBu), Potassium Carbonate (K2CO3), and Dimethylformamide (DMF).

  • Procedure: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea is dissolved in DMF, and potassium tert-butoxide is added, followed by stirring. 4-Chloro-N-methylpicolinamide and potassium carbonate are then added, and the mixture is heated to 80-85°C for about 8 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be further purified, for instance, by conversion to its tosylate salt and recrystallization.

  • Yield: This step is reported to have a yield of over 80%, with the final product having a purity of over 99%.[5]

Conclusion

Both Route A and Route B are viable and effective methods for the synthesis of Sorafenib, with 4-Chloro-N-methylpicolinamide serving as a key precursor.

  • Route A (Ether Formation First) is a well-documented and reliable method. However, the overall yield may be slightly lower compared to Route B, and purification of the intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, is often necessary.

  • Route B (Urea Formation First) offers a potentially higher overall yield and purity of the final Sorafenib product.[5] The initial formation of the diaryl urea is typically a high-yielding reaction.

The choice between these routes may depend on several factors including the desired scale of production, available starting materials, and the desired purity of the final active pharmaceutical ingredient. For large-scale production where high yield and purity are paramount, Route B appears to be a more advantageous approach. Both routes, however, underscore the central importance of 4-Chloro-N-methylpicolinamide as a versatile and crucial intermediate in the synthesis of Sorafenib. The use of its hydrochloride salt precursor, 4-chloropyridine-2-carbonyl chloride hydrochloride, is an integral part of the upstream process to generate this key building block.[1][2]

References

A Comparative Analysis of Synthetic Routes to 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of several important pharmaceutical compounds, including the multi-kinase inhibitor Sorafenib. The efficiency and scalability of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, complete with experimental data, detailed protocols, and process visualizations.

Overview of Synthetic Strategies

The synthesis of 4-Chloro-N-methylpicolinamide predominantly begins with picolinic acid. The main variations in the synthetic routes lie in the sequence of chlorination and amidation, and whether the synthesis proceeds via an acid chloride or an ester intermediate. This analysis focuses on two major pathways:

  • Route 1: A direct approach involving the conversion of a chlorinated picolinic acid derivative to the final amide.

  • Route 2: An alternative pathway that proceeds through a 4-chloropicolinate ester intermediate, which is then amidated.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to 4-Chloro-N-methylpicolinamide.

ParameterRoute 1: Direct AmidationRoute 2: Amidation of Ester Intermediate
Starting MaterialPicolinic AcidPicolinic Acid
Key Intermediates4-Chloropicolinoyl chloride hydrochloride4-Chloropyridine-2-methyl formate hydrochloride
Overall YieldData not availableUp to 98%
Product PurityData not availableUp to 98%
Key ReagentsThionyl chloride, MethylamineThionyl chloride, Methanol, Aqueous Methylamine
Reaction Steps2 (Chlorination, Amidation)3 (Chlorination/Esterification, Amidation)

Experimental Protocols

Route 1: Synthesis via Direct Amidation of 4-Chloropicolinoyl Chloride

This route involves the initial chlorination of picolinic acid to form a 4-chloropicolinoyl chloride intermediate, which is then directly reacted with methylamine to yield the final product.

Step 1: Synthesis of 4-Chloropicolinoyl Chloride Hydrochloride

  • To a solution of picolinic acid in a suitable solvent, add thionyl chloride.

  • The reaction mixture is heated to reflux for several hours.

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride hydrochloride.

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide

  • The crude 4-chloropicolinoyl chloride hydrochloride is dissolved in a suitable organic solvent.

  • The solution is cooled in an ice bath.

  • An aqueous solution of methylamine is added dropwise to the cooled solution.

  • The reaction mixture is stirred for a period at room temperature.

  • The product is then extracted, washed, and purified by recrystallization or chromatography.

Route 2: Synthesis via Amidation of a 4-Chloropicolinate Ester Intermediate

This alternative route involves the formation of a methyl ester intermediate prior to the final amidation step.

Step 1: Synthesis of 4-Chloropyridine-2-methyl formate hydrochloride

  • Picolinic acid is reacted with thionyl chloride to generate 4-chloropyridine-2-formyl chloride hydrochloride.

  • Without purification, an alcohol (e.g., methanol) is added to the reaction mixture to perform an esterification, yielding 4-chloropyridine-2-methyl formate hydrochloride.

Step 2: Synthesis of 4-Chloro-N-methylpicolinamide

  • The 4-chloropyridine-2-methyl formate hydrochloride is dissolved in water.

  • A 30% aqueous solution of methylamine is added, and the mixture is stirred at room temperature for several hours.

  • Upon completion of the reaction, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic phases are combined, washed with brine, dried, and the solvent is removed under reduced pressure to yield 4-Chloro-N-methylpicolinamide.

Visualization of Synthetic Pathways

The following diagrams illustrate the two synthetic routes to 4-Chloro-N-methylpicolinamide.

Route_1_Direct_Amidation Picolinic_Acid Picolinic Acid Acid_Chloride 4-Chloropicolinoyl Chloride HCl Picolinic_Acid->Acid_Chloride SOCl₂ Final_Product 4-Chloro-N-methylpicolinamide Acid_Chloride->Final_Product CH₃NH₂

Caption: Route 1: Direct amidation pathway.

Route_2_Ester_Intermediate Picolinic_Acid Picolinic Acid Acid_Chloride 4-Chloropicolinoyl Chloride HCl Picolinic_Acid->Acid_Chloride SOCl₂ Ester 4-Chloropyridine-2-methyl formate HCl Acid_Chloride->Ester Methanol Final_Product 4-Chloro-N-methylpicolinamide Ester->Final_Product aq. CH₃NH₂

Caption: Route 2: Amidation via an ester intermediate.

Comparative Discussion

Route 1 (Direct Amidation): This route is more direct, involving fewer distinct reaction steps. This could potentially translate to shorter overall reaction times and simpler process control in an industrial setting. However, the direct reaction of the acid chloride with methylamine can sometimes be vigorous and may require careful temperature control to minimize the formation of impurities.

Route 2 (Amidation of Ester Intermediate): While this route involves an additional esterification step, it offers several potential advantages. The ester intermediate is generally more stable and easier to handle than the corresponding acid chloride. The final amidation step using an aqueous solution of methylamine is reported to proceed with high yield and purity (98% yield, 98% purity), suggesting that this method is highly efficient and may result in a cleaner product with fewer byproducts. The use of aqueous methylamine is also more environmentally friendly and cost-effective compared to using methylamine in an organic solvent.

Conclusion

Both synthetic routes offer viable pathways to 4-Chloro-N-methylpicolinamide. The choice of a specific route will likely depend on the desired scale of production, available equipment, and the relative importance of factors such as process simplicity, yield, purity, and cost. The method proceeding through the ester intermediate (Route 2) appears to be a highly efficient and high-yielding option, making it an attractive choice for large-scale industrial synthesis. Further process optimization and a detailed cost analysis would be necessary to make a definitive selection for a commercial manufacturing process.

A Comparative Analysis of the Biological Efficacy of 4-Chloro-N-methylpicolinamide Derivatives and Sorafenib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of emerging 4-Chloro-N-methylpicolinamide derivatives against the established multi-kinase inhibitor, Sorafenib. The following sections present a comprehensive overview of their anti-cancer activities, supported by experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Sorafenib, a potent inhibitor of Raf kinases (BRAF and c-RAF) and receptor tyrosine kinases (VEGFR and PDGFR), has been a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the dual blockade of tumor cell proliferation and angiogenesis.[1][4] However, the development of drug resistance and a spectrum of adverse effects necessitate the search for novel therapeutic agents with improved efficacy and safety profiles.

Recent research has focused on 4-Chloro-N-methylpicolinamide derivatives as a promising class of anti-cancer compounds. Several studies have demonstrated their potential to inhibit cancer cell growth, induce apoptosis, and suppress angiogenesis, with some derivatives exhibiting potency comparable or even superior to Sorafenib in preclinical models. This guide aims to consolidate and compare the available data on these derivatives with Sorafenib to aid researchers in the evaluation and development of next-generation cancer therapeutics.

Comparative In Vitro Anti-proliferative Activity

The anti-proliferative effects of 4-Chloro-N-methylpicolinamide derivatives have been evaluated against various cancer cell lines, often with Sorafenib as a reference compound. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of these compounds.

A notable study synthesized a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives and tested their activity against human hepatocellular carcinoma (HepG2) and human colon carcinoma (HCT116) cell lines.[1] The results, summarized in Table 1, highlight that several derivatives exhibit potent anti-proliferative activities, with some being as significant as Sorafenib.[1]

Another study focused on novel picolinamide-based derivatives as VEGFR-2 inhibitors and evaluated their anti-proliferative activity against human lung carcinoma (A549) and HepG2 cell lines.[2] As shown in Table 2, compounds 8j and 8l emerged as the most active, demonstrating greater potency than both Sorafenib and Axitinib in the tested cell lines.[2]

Further research on picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties identified compounds with potent VEGFR-2 inhibitory activity, significantly more potent than Sorafenib.[3] For instance, compound 7h and 9a showed IC50 values of 87 nM and 27 nM against VEGFR-2, respectively, compared to 180 nM for Sorafenib.[3]

Table 1: Anti-proliferative Activities (IC50, µM) of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives and Sorafenib [1]

CompoundHepG2HCT116
5a >50>50
5b 28.335.4
5c 15.621.8
5d 9.812.5
5e 7.29.8
5f 5.47.1
5g 3.14.5
5h 2.53.1
5i 1.82.3
5j 35.742.1
5k 21.428.9
5l 12.318.7
5m 8.911.2
5n 6.18.4
5o 4.25.9
5p 2.93.8
5q 1.2 1.9
5r 1.52.1
5s 2.22.8
5t 3.74.9
5u 5.87.3
5v 8.110.5
Sorafenib 2.8 3.5

Table 2: Anti-proliferative Activities (IC50, µM) of Picolinamide-based VEGFR-2 Inhibitors and Reference Drugs [2]

CompoundA549HepG2
8a 21.331.5
8b 19.828.7
8c 17.525.4
8d 15.222.1
8e 14.821.6
8f 16.123.5
8g 18.927.8
8h 20.430.1
8i 22.633.2
8j 12.5 20.6
8k 14.120.9
8l 13.2 18.2
Sorafenib 19.329.0
Axitinib 22.438.7

Mechanism of Action: A Comparative Overview

Sorafenib: Targeting Raf/MEK/ERK and Angiogenesis Pathways

Sorafenib exerts its anti-tumor effects by targeting multiple kinases involved in cell proliferation and angiogenesis.[4][5] It inhibits the Raf/MEK/ERK signaling pathway, which is crucial for cell division and survival.[5] Additionally, Sorafenib blocks the activity of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients.[1][4]

Sorafenib_Mechanism cluster_cell Tumor Cell cluster_endothelial Endothelial Cell Ras Ras Raf Raf (BRAF, c-RAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib_Raf Sorafenib Sorafenib_Raf->Raf inhibits VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib_Angio Sorafenib Sorafenib_Angio->VEGFR inhibits Sorafenib_Angio->PDGFR inhibits

Caption: Sorafenib's dual mechanism of action.

4-Chloro-N-methylpicolinamide Derivatives: Induction of Apoptosis and Inhibition of Angiogenesis

Studies on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, particularly compound 5q , have revealed that their anti-tumor activity is mediated through the induction of apoptosis (programmed cell death) and the suppression of angiogenesis.[1] In vivo experiments with colon carcinoma-burdened mice showed that treatment with compound 5q led to clustered positive signals in TUNEL assays, indicating significant apoptosis of cancer cells.[1] Furthermore, a decrease in vessel density, as measured by CD31 immunohistochemistry, pointed to the anti-angiogenic effects of this compound.[1]

Picolinamide_Derivative_Mechanism cluster_effects Biological Effects Derivative 4-Chloro-N-methylpicolinamide Derivative (e.g., 5q) Apoptosis Induction of Apoptosis in Cancer Cells Derivative->Apoptosis Angiogenesis Inhibition of Angiogenesis Derivative->Angiogenesis TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth Angiogenesis->TumorGrowth

Caption: Mechanism of action for potent picolinamide derivatives.

In Vivo Efficacy

The in vivo anti-tumor efficacy of the promising 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, 5q , was evaluated in a colon carcinoma mouse model.[1] Oral administration of compound 5q resulted in a significant reduction in tumor volume and prolonged the survival of the tumor-bearing mice, with a suppression rate of cancer progression ranging from 70% to 90%.[1][6] These findings underscore the potential of this class of compounds for in vivo applications.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, intended to facilitate the replication and further investigation of these compounds.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (4-Chloro-N-methylpicolinamide derivatives or Sorafenib) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

MTT_Assay_Workflow Start Start PlateCells Plate Cells in 96-well Plate Start->PlateCells AddCompound Add Test Compounds PlateCells->AddCompound Incubate1 Incubate AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow of the MTT cell proliferation assay.

TUNEL Assay for Apoptosis Detection (In Vivo)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][10]

Protocol:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[9]

  • Permeabilization: Treat the sections with Proteinase K (20 µg/mL) to allow enzyme access to the nucleus.[9]

  • TdT Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.[9][10]

  • Detection:

    • Fluorescent Detection: If a directly fluorescent dUTP is used, the signal can be visualized directly. For indirect methods, an antibody against the label (e.g., anti-BrdU-Alexa Fluor 488) is used.[9]

    • Chromogenic Detection: Alternatively, use a biotinylated dUTP followed by incubation with streptavidin-HRP and a DAB substrate to produce a colored precipitate.

  • Counterstaining and Visualization: Counterstain the nuclei with DAPI or Hematoxylin and visualize the apoptotic cells using a fluorescence or light microscope, respectively.

TUNEL_Assay_Workflow Start Start TissuePrep Prepare Tissue Sections (Deparaffinize & Rehydrate) Start->TissuePrep Permeabilize Permeabilize with Proteinase K TissuePrep->Permeabilize TdT_Label TdT Labeling Reaction Permeabilize->TdT_Label Detection Detection (Fluorescent or Chromogenic) TdT_Label->Detection Visualize Counterstain & Visualize Detection->Visualize End End Visualize->End

Caption: Workflow of the in vivo TUNEL assay.

CD31 Immunohistochemistry for Angiogenesis Assessment

CD31 (PECAM-1) is a marker for endothelial cells, and its immunohistochemical staining is used to quantify microvessel density (MVD) as a measure of angiogenesis.[11][12]

Protocol:

  • Tissue Preparation: Deparaffinize and rehydrate FFPE tumor tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) to unmask the CD31 antigen.[11]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking buffer.[11]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 overnight at 4°C.[13]

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by the addition of a DAB substrate to develop a brown-colored precipitate at the site of CD31 expression.[11]

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Quantification: Analyze the stained sections under a microscope to determine the microvessel density by counting CD31-positive vessels in defined areas.[11]

CD31_IHC_Workflow Start Start TissuePrep Prepare Tissue Sections Start->TissuePrep AntigenRetrieval Antigen Retrieval TissuePrep->AntigenRetrieval Blocking Blocking Steps AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-CD31) Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection (DAB) PrimaryAb->SecondaryAb Counterstain Counterstain & Mount SecondaryAb->Counterstain Quantify Quantify Microvessel Density Counterstain->Quantify End End Quantify->End

Caption: Workflow of CD31 immunohistochemistry.

Conclusion and Future Directions

The available evidence strongly suggests that 4-Chloro-N-methylpicolinamide derivatives represent a promising new class of anti-cancer agents. Several derivatives have demonstrated in vitro anti-proliferative activity comparable or superior to Sorafenib against various cancer cell lines. The mechanism of action for at least one potent derivative involves the induction of apoptosis and inhibition of angiogenesis, pathways that are critical for tumor progression. Furthermore, initial in vivo studies have shown significant anti-tumor efficacy and improved survival in animal models.

While these findings are encouraging, further research is warranted. Comprehensive studies directly comparing a wider range of 4-Chloro-N-methylpicolinamide derivatives with Sorafenib across a broader panel of cancer cell lines are needed to establish a more complete picture of their relative efficacy and spectrum of activity. In-depth mechanistic studies are also required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Finally, preclinical toxicology and pharmacokinetic studies will be crucial to assess their potential for clinical development.

This guide provides a solid foundation for researchers interested in this novel class of compounds. The presented data and experimental protocols should facilitate further investigation and hopefully accelerate the translation of these promising agents into effective cancer therapies.

References

The Pivotal Role of 4-Chloro-N-methylpicolinamide in Sorafenib Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis of Sorafenib, a multi-kinase inhibitor, with a specific focus on validating the role of the key intermediate, 4-Chloro-N-methylpicolinamide. Through a comparative look at alternative synthetic strategies, supported by experimental data and detailed protocols, this document serves as a critical resource for professionals in drug development and chemical research.

Introduction to Sorafenib and its Synthesis

Sorafenib is a crucial therapeutic agent approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Its mechanism of action involves the inhibition of multiple kinases, including those in the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (VEGFR, PDGFR), thereby hindering tumor cell proliferation and angiogenesis. The synthesis of this complex molecule can be approached through several routes, with the "linear" approach utilizing 4-Chloro-N-methylpicolinamide as a central building block being one of the most established methods.

The Linear Synthetic Route: A Focus on 4-Chloro-N-methylpicolinamide

The linear synthesis of Sorafenib is a multi-step process where the molecule is assembled in a sequential manner. A critical step in this pathway is the formation of the diaryl ether linkage, which is achieved by reacting 4-Chloro-N-methylpicolinamide with 4-aminophenol. This is followed by the formation of the urea bond to complete the Sorafenib molecule.

Experimental Workflow: Linear Synthesis

G cluster_0 Synthesis of 4-Chloro-N-methylpicolinamide (1) cluster_1 Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (3) cluster_2 Final Synthesis of Sorafenib picolinic_acid Picolinic Acid thionyl_chloride SOCl₂ picolinic_acid->thionyl_chloride Halogenation intermediate_1 4-Chloropicolinoyl chloride thionyl_chloride->intermediate_1 methylamine Methylamine product_1 4-Chloro-N-methylpicolinamide (1) methylamine->product_1 intermediate_1->methylamine Amidation aminophenol 4-Aminophenol (2) product_1->aminophenol Etherification base Base (e.g., KOtBu) aminophenol->base product_3 4-(4-aminophenoxy)-N-methylpicolinamide (3) base->product_3 isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate (4) product_3->isocyanate Urea Formation sorafenib Sorafenib isocyanate->sorafenib G cluster_0 Synthesis of Urea Intermediate (6) cluster_1 Final Synthesis of Sorafenib aminophenol_2 4-Aminophenol (2) isocyanate_2 4-chloro-3-(trifluoromethyl)phenyl isocyanate (4) aminophenol_2->isocyanate_2 Urea Formation product_6 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (6) isocyanate_2->product_6 intermediate_1_2 4-Chloro-N-methylpicolinamide (1) product_6->intermediate_1_2 Etherification base_2 Base (e.g., KOtBu) intermediate_1_2->base_2 sorafenib_2 Sorafenib base_2->sorafenib_2 G cluster_0 Tumor Cell cluster_1 Endothelial Cell Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib_cell Sorafenib Sorafenib_cell->Raf Inhibits VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib_angio Sorafenib Sorafenib_angio->VEGFR Inhibits Sorafenib_angio->PDGFR Inhibits

A Researcher's Guide to the Purity of Commercially Available 4-Chloro-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcome of a synthesis and the quality of the final active pharmaceutical ingredient (API). 4-Chloro-N-methylpicolinamide is a key intermediate in the synthesis of several kinase inhibitors, including Sorafenib and Regorafenib. Therefore, ensuring its purity is paramount. This guide provides a comparative overview of the stated purity of 4-Chloro-N-methylpicolinamide from various commercial suppliers, outlines potential impurities, and provides detailed experimental protocols for in-house purity verification.

Commercial Availability and Stated Purity

Supplier/DistributorStated PurityMethod of Analysis
Sigma-Aldrich (for Synthonix Corporation)97%[1]Not Specified
A Chinese Manufacturer≥98.5%[2]HPLC
Beijing弘渡医药科技有限公司≥99.0%Not Specified
TCI Chemicals>98.0%HPLC[3]
Chemicea Pharmaceuticals>95%HPLC
Pharma Innovation98% MinNot Specified

Note: The data presented in this table is based on information available on the suppliers' websites and product pages. It is strongly recommended that researchers perform their own independent purity analysis upon receipt of any chemical.

Potential Impurities in 4-Chloro-N-methylpicolinamide

Understanding the synthetic route to 4-Chloro-N-methylpicolinamide is crucial for anticipating potential impurities. A common synthesis involves the reaction of pyridine-2-formic acid with thionyl chloride, followed by esterification and subsequent amidation with methylamine[4]. Based on this and related synthetic procedures, potential impurities may include:

  • Starting Materials: Unreacted pyridine-2-formic acid and its ester intermediate.

  • Reaction By-products: 4-methylamino pyridine-2-formyl (N-methyl) amine, formed by a secondary reaction of methylamine with the chlorinated pyridine ring[4].

  • Reagent Residues: Residual thionyl chloride and related sulfur-containing compounds.

  • Solvent Residues: Residual solvents used during synthesis and purification, such as toluene, ethyl acetate, and dimethylformamide (DMF).

Experimental Protocols for Purity Verification

To enable researchers to independently verify the purity of their 4-Chloro-N-methylpicolinamide, the following detailed experimental protocols are provided.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a general framework for the analysis of 4-Chloro-N-methylpicolinamide purity by reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 4-Chloro-N-methylpicolinamide reference standard (if available)

  • Sample of commercially available 4-Chloro-N-methylpicolinamide

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The addition of 0.1% formic acid to both the aqueous and organic phases can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the 4-Chloro-N-methylpicolinamide reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the commercial 4-Chloro-N-methylpicolinamide sample in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v), isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm or another appropriate wavelength determined by UV scan.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing:

    • Identify the peak corresponding to 4-Chloro-N-methylpicolinamide based on the retention time of the reference standard.

    • Calculate the purity of the commercial sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area % method).

    • Alternatively, quantify the purity using the calibration curve generated from the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the main component and identifying impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher recommended)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Sample of commercially available 4-Chloro-N-methylpicolinamide

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-Chloro-N-methylpicolinamide sample in about 0.6 mL of the chosen deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integration values with the expected spectrum for 4-Chloro-N-methylpicolinamide.

    • Impurity Identification: Look for small, unassigned peaks in the spectrum. The chemical shifts of these peaks can be compared to known data for potential impurities and residual solvents.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry can be used to confirm the molecular weight of the main component and to identify the molecular weights of any impurities.

Instrumentation:

  • Mass spectrometer (e.g., coupled to an LC system (LC-MS) or with a direct infusion inlet)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 4-Chloro-N-methylpicolinamide sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Analysis: Look for the molecular ion peak corresponding to the expected mass of 4-Chloro-N-methylpicolinamide (C₇H₇ClN₂O, MW: 170.60 g/mol ). Analyze other peaks in the spectrum to identify potential impurities.

Visualizing Experimental Workflows and Biological Context

To provide a clearer understanding of the analytical process and the biological relevance of 4-Chloro-N-methylpicolinamide, the following diagrams have been generated.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial 4-Chloro-N-methylpicolinamide Dissolution Dissolve in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity Assay) Dissolution->HPLC NMR NMR Spectroscopy (Structure & Impurities) Dissolution->NMR MS Mass Spectrometry (Molecular Weight) Dissolution->MS Purity Purity Assessment (Area % or Calibration) HPLC->Purity Structure Structural Confirmation NMR->Structure Impurities Impurity Profile NMR->Impurities MS->Structure MS->Impurities

Caption: Experimental workflow for the purity analysis of 4-Chloro-N-methylpicolinamide.

4-Chloro-N-methylpicolinamide is a crucial building block for synthesizing multi-kinase inhibitors like Sorafenib and Regorafenib. These drugs target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Raf-MEK-ERK and VEGFR pathways.

raf_mek_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf Sorafenib/Regorafenib Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified Raf-MEK-ERK signaling pathway, a target of Sorafenib and Regorafenib.

vegfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Sorafenib/Regorafenib Inhibition PI3K PI3K VEGFR->PI3K Sorafenib/Regorafenib Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Vessel Formation) PKC->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR signaling pathway, another key target of Sorafenib and Regorafenib.

By utilizing the information and protocols in this guide, researchers can make more informed decisions when sourcing 4-Chloro-N-methylpicolinamide and ensure the quality and reliability of their research and development efforts.

References

A Comparative Guide to Alternative Reagents for the Synthesis of N-Methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-methylpicolinamide and its derivatives is a cornerstone in the development of various pharmacologically active compounds. The core of this synthesis lies in the efficient formation of an amide bond between a picolinic acid moiety and methylamine. While the traditional acid chloride route is well-established, a range of alternative reagents offer distinct advantages in terms of yield, safety, and reaction conditions. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.

Comparison of Synthetic Methodologies

The choice of reagent for amide bond formation significantly impacts the overall efficiency, purity, and scalability of the synthesis. Below is a comparative summary of the conventional acid chloride method and two prominent alternative approaches.

Table 1: Quantitative Comparison of Synthetic Reagents

FeatureMethod 1: Acid ChlorideMethod 2: Peptide Coupling ReagentsMethod 3: Catalytic Direct Amidation
Reagent(s) Thionyl chloride (SOCl₂) or Oxalyl chlorideHATU/DIPEA, PyBOP, EDC/HOBtUrea, Magnesium Nitrate (Mg(NO₃)₂)
Reaction Type Two-step: Acid activation then amidationOne-pot direct couplingOne-pot direct catalytic amidation
Typical Yield 13-95% (highly variable, dependent on substrate)[1]Generally high, often >80%[2]~65% (for picolinic acid)[3]
Reaction Temp. 0°C to 85°C[1][4][5]Room Temperature to Reflux[2][5]High Temperature (e.g., 160°C)[3]
Key Advantages Low reagent costMild reaction conditions, high yields, low racemization, broad substrate scope.Avoids hazardous activating agents and gaseous methylamine; uses inexpensive reagents.[3]
Key Disadvantages Use of hazardous/corrosive reagents (SOCl₂), potential for side reactions (e.g., chlorination of the pyridine ring), byproduct removal.[6]High cost of reagents, stoichiometric amounts of byproducts to be removed.[2]High temperatures required, moderate yield reported for picolinic acid.[3]

Synthetic Pathways and Workflows

Visualizing the reaction pathways provides a clear understanding of the differences between each synthetic approach.

cluster_0 Method 1: Acid Chloride Route PA Picolinic Acid Derivative SOCl2 SOCl₂ or (COCl)₂ PA->SOCl2 PC Picolinoyl Chloride Intermediate SOCl2->PC Activation MA Methylamine (aq.) PC->MA NMP_A N-Methylpicolinamide Derivative MA->NMP_A Amidation

Caption: Workflow for the conventional acid chloride method.

cluster_1 Method 2: Peptide Coupling Reagent Route PA_B Picolinic Acid Derivative ActiveEster O-Acylurea or Active Ester Intermediate PA_B->ActiveEster Activation MA_B Methylamine NMP_B N-Methylpicolinamide Derivative MA_B->NMP_B Reagents HATU, DIPEA Reagents->ActiveEster ActiveEster->NMP_B Coupling Byproducts Urea Byproduct ActiveEster->Byproducts

Caption: One-pot synthesis using a peptide coupling reagent.

cluster_2 Method 3: Catalytic Direct Amidation PA_C Picolinic Acid Catalyst Mg(NO₃)₂ Heat (160°C) PA_C->Catalyst Urea Urea (Nitrogen Source) Urea->Catalyst NMP_C N-Methylpicolinamide Catalyst->NMP_C Catalysis

Caption: Direct amidation using urea as a nitrogen source.

Detailed Experimental Protocols

Method 1: Conventional Synthesis via Acid Chloride

This two-step method involves the initial activation of the carboxylic acid to an acid chloride, which is then reacted with methylamine.

Protocol: Synthesis of 4-Chloro-N-methylpicolinamide.[1][4]

  • Activation: To a solution of 2-picolinic acid in a suitable solvent like chlorobenzene or THF, add thionyl chloride (SOCl₂) (approx. 3.5 equivalents).[1] A catalytic amount of DMF can be added.

  • The mixture is heated under reflux (e.g., 70-85°C) for several hours (e.g., 16-19 hours) until the conversion to the acid chloride is complete.[1][4]

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude picolinoyl chloride hydrochloride.

  • Amidation: The resulting acid chloride is dissolved in a solvent such as THF.

  • The solution is cooled to 0-5°C, and an aqueous solution of methylamine (e.g., 25-40%) is added dropwise.[1][4]

  • The reaction mixture is stirred for several hours at low temperature.

  • The product is isolated by extraction with an organic solvent, followed by washing, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under vacuum. Purification is typically achieved by column chromatography or recrystallization.

Method 2: Alternative Synthesis via Peptide Coupling Reagents

Peptide coupling reagents facilitate the direct formation of the amide bond from a carboxylic acid and an amine in a one-pot reaction, avoiding the harsh conditions of the acid chloride method.

Protocol: General Amidation using HATU/DIPEA.[2]

  • Dissolve the picolinic acid derivative (1 equivalent) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 equivalents), to the mixture and stir for 5-10 minutes to pre-activate the acid.

  • Add the methylamine source (e.g., methylamine hydrochloride, 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Method 3: Alternative Synthesis via Catalytic Direct Amidation

This modern approach avoids the need for stoichiometric activating agents by using a catalyst to directly form the amide bond from the carboxylic acid and urea, which serves as the nitrogen source for primary amides. A similar reaction with N-methylurea can provide N-methyl amides.

Protocol: Direct Amidation of 2-Picolinic Acid using Mg(NO₃)₂ and Urea.[3]

  • In a reaction vessel, combine 2-picolinic acid (1 equivalent), urea (2.5 equivalents), and magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) (0.1 equivalents).

  • Heat the mixture to 160°C.

  • Maintain the temperature and stir the reaction for the required time (e.g., 24 hours), monitoring for the consumption of the starting material.

  • After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.

  • The combined organic layers are dried and concentrated. The product is then purified using standard techniques such as column chromatography to yield the desired picolinamide. (Note: This specific protocol yields the primary amide; N-methylurea would be used for the N-methyl derivative).[3]

References

Spectroscopic Scrutiny: A Comparative Analysis of 4-Chloro-N-methylpicolinamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic characteristics of 4-Chloro-N-methylpicolinamide and its key derivatives, 4-Amino-N-methylpicolinamide and 4-Hydroxy-N-methylpicolinamide, reveals distinct electronic and structural features pertinent to their potential applications in drug discovery and development. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, supported by detailed experimental protocols and a visualization of a relevant biological signaling pathway.

Introduction

4-Chloro-N-methylpicolinamide serves as a crucial scaffold in medicinal chemistry, with its derivatives showing promise as inhibitors of key biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[1][2] The substitution at the 4-position of the picolinamide ring significantly influences the molecule's electronic properties and, consequently, its biological activity. This guide offers a side-by-side spectroscopic comparison of the parent compound with its amino and hydroxy derivatives to provide researchers, scientists, and drug development professionals with a comprehensive dataset for structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Chloro-N-methylpicolinamide and its amino and hydroxy derivatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Chloro-N-methylpicolinamide DMSO-d62.81-2.82 (d, J=4.8 Hz, 3H), 7.73-7.75 (dd, J1=2.1 Hz, J2=5.4 Hz, 1H), 8.00-8.01 (d, J=2.1 Hz, 1H), 8.60-8.61 (d, J=5.4 Hz, 1H), 8.84 (q, J=4.8 Hz, 1H)[3]No experimental data found.
4-Amino-N-methylpicolinamide -No experimental data found.No experimental data found.
4-Hydroxy-N-methylpicolinamide -No experimental data found.No experimental data found.

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)UV-Vis (λmax, nm)
4-Chloro-N-methylpicolinamide No experimental data found.[M+H]⁺: 171.03No experimental data found.
4-Amino-N-methylpicolinamide No experimental data found.No experimental data found.No experimental data found.
4-Hydroxy-N-methylpicolinamide No experimental data found.No experimental data found.No experimental data found.

Note: The majority of the experimental data for the parent compound and the selected derivatives were not available in the public domain at the time of this guide's compilation. The provided ¹H NMR data for 4-Chloro-N-methylpicolinamide is a prediction.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the characterization of 4-Chloro-N-methylpicolinamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a standard 5 mm NMR tube.[4][5]

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (e.g., 2 seconds).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal.[6][7]

  • Instrument Setup: The FTIR spectrometer is set to record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. Then, the sample is placed on the crystal, and the sample spectrum is acquired.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8][9]

  • Instrument Setup: The ESI-MS instrument is operated in positive or negative ion mode, depending on the analyte's properties. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized.

  • Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump or an LC system. The mass spectrum is recorded over a specific mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular weight of the compound can be determined from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[2][10]

  • Instrument Setup: A UV-Vis spectrophotometer is used to scan a range of wavelengths, typically from 200 to 800 nm.

  • Data Acquisition: A baseline spectrum of the solvent-filled cuvette is recorded first. Then, the sample cuvette is placed in the light path, and the absorbance spectrum is recorded.

  • Data Analysis: The spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.

Signaling Pathway and Experimental Workflow

Picolinamide derivatives have been identified as potential inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[1][2] The following diagrams illustrate the VEGFR-2 signaling cascade and a general workflow for the spectroscopic analysis of these compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Picolinamide Picolinamide Derivatives Picolinamide->VEGFR2 Inhibition Spectroscopic_Workflow Synthesis Synthesis of 4-Chloro-N-methylpicolinamide & Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Analysis (¹H & ¹³C) Purification->NMR FTIR FTIR Analysis Purification->FTIR MS Mass Spectrometry (ESI-MS) Purification->MS UVVis UV-Vis Analysis Purification->UVVis Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UVVis->Data_Analysis Comparison Comparative Spectroscopic Analysis Data_Analysis->Comparison

References

A Researcher's Guide to Validating In Vitro Assays for Picolinamide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and Data for Effective Drug Development

For researchers and scientists in the field of drug discovery, the validation of in vitro assays is a critical step in accurately determining the biological activity of novel compounds. This guide provides a comprehensive comparison of in vitro assays relevant to the testing of picolinamide and its derivatives, a versatile scaffold in medicinal chemistry. By presenting objective performance data, detailed experimental protocols, and clear visual workflows, this document aims to equip drug development professionals with the necessary tools to select and validate the most appropriate assays for their research needs.

Picolinamide derivatives have demonstrated significant potential across a diverse range of therapeutic targets, acting as enzyme inhibitors, and antibacterial and antifungal agents.[1] Their efficacy stems from favorable physicochemical properties and the ease with which the scaffold can be modified to optimize potency and selectivity.[1] The following sections will delve into the specific assays used to characterize these biological activities, providing a framework for robust and reproducible in vitro validation.

Comparative Analysis of In Vitro Bioactivity Assays

The selection of an appropriate in vitro assay is paramount for the successful evaluation of picolinamide compounds. The choice depends on the intended therapeutic application and the specific biological question being addressed. Below is a comparative summary of commonly employed assays.

Assay TypePrincipleCommon ReadoutKey AdvantagesKey LimitationsExample Application for Picolinamides
Antifungal Susceptibility Measures the ability of a compound to inhibit fungal growth.Minimum Inhibitory Concentration (MIC) or IC50Directly assesses antifungal efficacy.[2][3]Results can be medium- and strain-dependent.Testing against Saccharomyces cerevisiae, Candida, and Aspergillus species.[2]
Antibacterial Susceptibility Determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.Minimum Inhibitory Concentration (MIC)Standardized and widely accepted method.[1]May not reflect in vivo efficacy due to factors like biofilm formation.Assessing activity against Clostridioides difficile.[4]
Cell Viability / Cytotoxicity Quantifies the number of viable cells in a culture after exposure to the test compound. Common methods include MTS or XTT assays.IC50 (Concentration for 50% inhibition)Provides a measure of general toxicity to mammalian cells.[4][5]Does not reveal the mechanism of cell death.Evaluating cytotoxicity in HeLa or HCT116 cell lines to determine selectivity.[2][4][6]
Enzyme Inhibition Measures the ability of a compound to inhibit the activity of a specific enzyme.IC50Provides direct evidence of target engagement and mechanism of action.[1]Requires purified, active enzyme which can be challenging to produce.Inhibition of Sec14p, a fungal lipid-transfer protein.[2]
Kinase Inhibition A specific type of enzyme inhibition assay that measures the inhibition of a kinase's ability to phosphorylate a substrate.IC50 or Percent InhibitionHighly relevant for oncology drug discovery.[7]Kinase selectivity profiling across a panel is often necessary.Screening for inhibition of Aurora-B kinase.[7]
Lipid Transfer Assay Measures the transfer of lipids between membranes, which can be inhibited by compounds targeting lipid transfer proteins.IC50Mechanistic assay for specific targets like Sec14p.[2]Can be technically complex to set up and run.Validating the inhibition of the Sec14p lipid-transfer protein.[2]

Quantitative Performance Data of Picolinamide Derivatives

The following tables summarize the bioactivity of various picolinamide compounds from cited studies, offering a quantitative comparison of their performance in different in vitro assays.

Table 1: Antifungal and Cytotoxic Activity of Picolinamide Compounds against Sec14p Target

CompoundTarget Organism/Cell LineAssay TypeIC50Reference
Compound 1S. cerevisiae (SEC14 deletion strain)Cell-based growth assay1.6 µM[2]
Compound 2S. cerevisiae (SEC14 deletion strain)Cell-based growth assay0.8 µM[2]
Compound 2HCT116 cellsLuminescent cell viability assay>50 µM[2]
Compound 3S. cerevisiae (SEC14 deletion strain)Cell-based growth assay0.4 µM[2]
Compound 3HCT116 cellsLuminescent cell viability assay>50 µM[2]
Compound 3Purified Sec14pIn vitro lipid transfer assay0.05 µM[2]

Table 2: Antibacterial Activity of Picolinamide Analogs against C. difficile

CompoundC. difficile (ATCC 43255) MIC (µg/mL)MRSA (NRS70) MIC (µg/mL)Selectivity (MIC MRSA / MIC C. difficile)Reference
87 0.1251281024[4]
106 0.25>128>512[4]
107 0.125>128>1024[4]
108 0.125>128>1024[4]
111 0.5>128>256[4]

Table 3: Antiproliferative Activity of Picolinamide Derivative 6p

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colon Cancer<10[7]
SW480Colon Cancer<10[7]
SPC-A1Lung Cancer<10[7]
A375Melanotic Cancer<10[7]
HepG2Liver Cancer62.96 (for parent compound)[7]

Visualizing Methodologies and Pathways

Diagrams are essential for conceptualizing complex biological pathways and experimental procedures. The following visualizations were created using the DOT language to illustrate key aspects of picolinamide bioactivity testing.

cluster_workflow Experimental Workflow for Picolinamide Screening Compound_Library Picolinamide Compound Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A typical workflow for in vitro screening of picolinamide compounds.

cluster_pathway Generic Kinase Signaling Pathway Inhibition Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase (e.g., JAK, Src) Receptor->Upstream_Kinase activates Target_Kinase Target Kinase (e.g., Aurora-B, STAT3) Upstream_Kinase->Target_Kinase activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Substrate->Cellular_Response leads to Picolinamide Picolinamide Inhibitor Picolinamide->Target_Kinase inhibits

Caption: Inhibition of a kinase signaling pathway by a picolinamide compound.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. This section provides detailed methodologies for key in vitro assays discussed in this guide.

Protocol 1: Antifungal Broth Microdilution Assay (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., S. cerevisiae) on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Compound Preparation:

    • Dissolve the picolinamide compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate at the optimal temperature and duration for the specific fungal strain.

  • MIC Determination:

    • Visually inspect the wells for turbidity or use a spectrophotometer to measure absorbance.

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[1]

Protocol 2: Cell Viability XTT Assay

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of viability, often used to determine cytotoxicity.[4][5]

  • Cell Seeding:

    • Culture mammalian cells (e.g., HeLa or HCT116) in a suitable medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the picolinamide compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition:

    • Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions.

    • Add the XTT reagent to each well and incubate for a period that allows for color development (typically 2-4 hours).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., 450-500 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Protocol 3: In Vitro Lipid Transfer Assay for Sec14p Inhibition

This biochemical assay directly measures the inhibition of the lipid transfer function of the Sec14 protein.[2]

  • Preparation of Reagents:

    • Purify recombinant Sec14p protein.

    • Prepare donor liposomes containing a fluorescently labeled lipid (e.g., NBD-phosphatidylcholine) and acceptor liposomes.

  • Assay Procedure:

    • In a microplate, combine the purified Sec14p protein with various concentrations of the picolinamide inhibitor and incubate for a short period to allow for binding.

    • Initiate the transfer reaction by adding the donor and acceptor liposomes.

    • Monitor the increase in fluorescence over time as the labeled lipid is transferred from the donor to the acceptor liposomes. The rate of transfer is proportional to Sec14p activity.

  • Data Analysis:

    • Calculate the initial rate of lipid transfer for each inhibitor concentration.

    • Determine the percent inhibition relative to a no-inhibitor control.

    • Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

The validation of in vitro assays is a multifaceted process that is essential for the reliable assessment of the bioactivity of picolinamide compounds. This guide has provided a comparative overview of key assays, supported by quantitative data and detailed experimental protocols. The use of standardized cell-based and biochemical assays allows for the determination of potency, selectivity, and potential mechanisms of action.[8][9][10] By employing a systematic approach to assay selection and validation, as outlined in the provided workflows and protocols, researchers can generate high-quality, reproducible data. This rigorous approach is fundamental to advancing promising picolinamide derivatives through the drug discovery pipeline and ultimately toward clinical application.

References

Benchmarking the Performance of New Picolinamide-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continuously evolving, with novel scaffolds being explored to enhance potency, selectivity, and overcome resistance. Among these, the picolinamide core has emerged as a versatile scaffold for the development of potent inhibitors against a range of kinase targets implicated in oncology and neurodegenerative diseases. This guide provides an objective comparison of the performance of new picolinamide-based kinase inhibitors against established alternatives, supported by experimental data and detailed methodologies.

Comparative Performance Data

The inhibitory activity of novel chemical entities is a critical determinant of their therapeutic potential. The following tables summarize the in vitro potency of picolinamide-based inhibitors against key kinase targets—Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Leucine-Rich Repeat Kinase 2 (LRRK2), and Poly (ADP-ribose) Polymerase (PARP)—in comparison to well-established inhibitors.

VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Several picolinamide-based compounds have demonstrated potent inhibition of VEGFR-2.

InhibitorTypeBiochemical IC50 (VEGFR-2)Cell-Based IC50 (A549)Cell-Based IC50 (HepG2)Reference Compound(s)
Compound 8l Picolinamide-based0.29 µM13.2 µM18.2 µMSorafenib, Axitinib
Compound 8j Picolinamide-based0.53 µM12.5 µM20.6 µMSorafenib, Axitinib
Sorafenib Multi-kinase Inhibitor90 nM (in some studies)19.3 µM29.0 µM-
Axitinib Multi-kinase Inhibitor0.2 nM (in some studies)22.4 µM38.7 µM-

Note: IC50 values can vary between studies due to different experimental conditions. The data presented for the picolinamide-based compounds and the reference drugs in the cell-based assays were generated within the same study, allowing for a more direct comparison.[1]

LRRK2 Inhibitors

Mutations leading to hyperactivity of LRRK2 are a significant cause of both familial and sporadic Parkinson's disease. MLi-2 is a potent and selective picolinamide-derived LRRK2 inhibitor.

InhibitorTypeBiochemical IC50 (LRRK2)Cellular IC50 (pSer935 LRRK2 dephosphorylation)Kinase SelectivityReference Compound(s)
MLi-2 Picolinamide-derived0.76 nM1.4 nM>295-fold for over 300 kinasesDNL201, BIIB122 (DNL151)
DNL201 Non-picolinamide--High-
BIIB122 (DNL151) Non-picolinamide--High-
PARP Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a key therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While picolinamide itself has been identified as a PARP inhibitor, for a more direct comparison with clinically approved agents, we present data for established PARP inhibitors.

InhibitorTypeBiochemical Ki (PARP1)Biochemical Ki (PARP2)Cell-Based IC50 (MDA-MB-436, BRCA1 mutant)Reference Compound(s)
Picolinamide Picolinamide----
Veliparib (ABT-888) Benzimidazole carboxamide5.2 nM2.9 nM-Olaparib, Rucaparib, Talazoparib
Olaparib Phthalazinone1-5 nM1-5 nM4.7 µMVeliparib, Rucaparib, Talazoparib
Rucaparib Indole carboxamide1.4 nM-2.3 µMVeliparib, Olaparib, Talazoparib
Talazoparib Fluoro-dihydroisoquinolinone1.2 nM0.87 nM~0.001 µMVeliparib, Olaparib, Rucaparib

Disclaimer: The IC50 and Ki values presented for the PARP inhibitors are compiled from various studies and may not be directly comparable due to differences in assay conditions. A direct head-to-head comparison of a picolinamide-based PARP inhibitor with these established drugs under identical experimental conditions would be necessary for a definitive comparative assessment.[3][4][5]

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. The following are detailed protocols for the key assays used to generate the comparative data in this guide.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., VEGFR-2, LRRK2)

  • Kinase-specific substrate (peptide or protein)

  • Picolinamide-based inhibitor and reference compounds

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.

  • Add 5 µL of a solution containing the kinase and its substrate in Assay Buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[6][7][8]

Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Cancer cell lines (e.g., A549, HepG2)

  • Cell culture medium and supplements

  • Picolinamide-based inhibitor and reference compounds

  • Opaque-walled 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in their respective culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the inhibitor or vehicle control to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the mechanism of action and the rationale behind the benchmarking studies.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the picolinamide-based inhibitors discussed in this guide.

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Picolinamide_Inhibitor Picolinamide-based Inhibitor Picolinamide_Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway

LRRK2_Signaling LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab_GTPases Rab GTPases LRRK2_mut->Rab_GTPases Phosphorylates Vesicular_Transport Vesicular Transport Rab_GTPases->Vesicular_Transport Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_Damage Neuronal Damage Vesicular_Transport->Neuronal_Damage Dysfunction leads to Autophagy->Neuronal_Damage Dysfunction leads to MLi2 MLi-2 (Picolinamide-derived) MLi2->LRRK2_mut Inhibits PARP_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits & Activates PAR PARylation PARP->PAR Synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruits BER Base Excision Repair Repair_Proteins->BER Picolinamide_Inhibitor Picolinamide-based Inhibitor Picolinamide_Inhibitor->PARP Inhibits IC50_Determination_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay biochem_start Prepare serial dilutions of inhibitor biochem_reagents Combine kinase, substrate, and inhibitor biochem_start->biochem_reagents biochem_reaction Initiate reaction with ATP biochem_reagents->biochem_reaction biochem_detect Measure kinase activity (e.g., ADP-Glo) biochem_reaction->biochem_detect biochem_analyze Calculate Biochemical IC50 biochem_detect->biochem_analyze cell_start Seed cells in microplate cell_treat Treat cells with serial dilutions of inhibitor cell_start->cell_treat cell_incubate Incubate for 48-72 hours cell_treat->cell_incubate cell_viability Measure cell viability (e.g., CellTiter-Glo) cell_incubate->cell_viability cell_analyze Calculate Cellular IC50 cell_viability->cell_analyze In_Vivo_Workflow start Establish animal model (e.g., tumor xenograft) randomize Randomize animals into treatment groups start->randomize dose Administer picolinamide inhibitor and vehicle/reference drug randomize->dose monitor Monitor tumor growth and animal health dose->monitor endpoint Collect tumors and tissues at study endpoint monitor->endpoint analyze Analyze tumor volume, biomarkers, and toxicity endpoint->analyze

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Chloro-N-methylpicolinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like 4-Chloro-N-methylpicolinamide hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Safety Profile

This compound is a chlorinated organic compound. Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates careful handling and disposal.

GHS Hazard Classification [1][2]

Hazard StatementCodeClassCategory
Causes skin irritationH315Skin Corrosion/Irritation2
Causes serious eye irritationH319Serious Eye Damage/Eye Irritation2A
May cause respiratory irritationH335Specific target organ toxicity (single exposure)3

Note: Some sources also indicate potential for harm if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1]

Personal protective equipment (PPE) is crucial when handling this compound. This includes tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant and impervious clothing.[3] All handling should occur in a well-ventilated area, preferably within a laboratory fume hood.[2][3]

Step-by-Step Disposal Protocol

As a chlorinated organic compound, this compound requires disposal as hazardous waste. Traditional methods such as landfilling are generally prohibited for such residues.[4] The primary and most effective method for the disposal of halogen-containing organic residues is high-temperature incineration.[4][5]

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[6][7]

    • Collect all solid waste of this compound in this container.

    • For solutions containing this compound, use a dedicated, leak-proof container, also labeled "Halogenated Organic Waste."[6] Do not mix with non-halogenated solvent waste.[7]

  • Container Management:

    • Ensure waste containers are kept tightly closed when not in use.[6]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]

    • Do not overfill waste containers; a fill level of less than 90% is recommended.[6]

    • The exterior of the waste container must be kept clean and free of contamination.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Provide a complete and accurate declaration of the waste contents.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Accidental Release Measures:

    • In the event of a spill, evacuate personnel from the immediate area.[3]

    • Ensure adequate ventilation.[3]

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[2][8]

    • Avoid generating dust.[3]

    • Prevent the spill from entering drains or waterways.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation (4-Chloro-N-methylpicolinamide hydrochloride) is_solid Is the waste solid or a solution? start->is_solid solid_waste Collect in a labeled 'Solid Halogenated Organic Waste' container is_solid->solid_waste Solid solution_waste Collect in a labeled 'Liquid Halogenated Organic Waste' container is_solid->solution_waste Solution storage Store container in a cool, dry, well-ventilated area. Keep closed and <90% full. solid_waste->storage solution_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal. storage->contact_ehs end End: Proper Disposal via High-Temperature Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.